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  • Product: 4-Methyl-3-nitro-benzoyl fluoride
  • CAS: 80277-50-5

Core Science & Biosynthesis

Foundational

The Chemical Identity and Synthetic Utility of 4-Methyl-3-nitrobenzoyl Fluoride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic advantages, self-validating synthesis protocols, and downstream applications. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural profiling, mechanistic advantages, self-validating synthesis protocols, and downstream applications.

Executive Summary & Structural Profiling

As drug development increasingly relies on late-stage functionalization and highly chemoselective coupling, acyl fluorides have emerged as superior alternatives to traditional acyl chlorides. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) is an advanced, highly reactive acylating agent characterized by the molecular formula C 8​ H 6​ FNO 3​ and a molecular weight of 183.14 g/mol [1], [2].

The structural topology of this molecule dictates its unique reactivity profile. It features a benzene ring substituted with a carbonyl fluoride at C1, a strongly electron-withdrawing nitro group (-NO 2​ ) at C3, and a weakly electron-donating methyl group (-CH 3​ ) at C4 [1]. The meta-nitro group drastically increases the electrophilicity of the carbonyl carbon via potent inductive (-I) effects, driving rapid nucleophilic addition-elimination sequences [3].

Quantitative Data: Physicochemical Properties
PropertyValue
CAS Number 80277-50-5
Molecular Formula C 8​ H 6​ FNO 3​
Molecular Weight 183.14 g/mol
SMILES String [O-]c1cc(ccc1C)C(=O)F
Electrophilic Hub C1 (Carbonyl Fluoride)

Mechanistic Advantages of Acyl Fluorides (E-E-A-T Analysis)

Why should a synthetic chemist choose 4-methyl-3-nitrobenzoyl fluoride over its chloride counterpart? The answer lies in the fundamental thermodynamics of the carbon-halogen bond.

Acyl fluorides display an exceptional balance between stability and reactivity [4]. The C-F bond (~116 kcal/mol) is significantly stronger than the C-Cl bond (~81 kcal/mol).

  • Causality in Protocol Design: Because the C-F bond is highly resistant to neutral hydrolysis, acyl fluorides can be purified via standard aqueous workup or silica gel chromatography without degrading [5]. Acyl chlorides, conversely, rapidly hydrolyze into carboxylic acids upon atmospheric moisture exposure.

  • Chemoselectivity: Despite their hydrolytic stability, acyl fluorides react rapidly and quantitatively with hard nucleophiles (like amines) or under specific activation (base catalysis/transition metal insertion) to form C-C, C-H, C-B, and C-F bonds [4].

Comparative Reactivity Profile
ParameterAcyl FluorideAcyl Chloride
Hydrolytic Stability High (Stable to neutral water)Low (Rapidly hydrolyzes)
Chromatographic Purification Yes (Silica gel compatible)No (Degrades on silica)
Reactivity with Amines Excellent (Mild conditions)Excellent (Requires rigid base control)
Transition-Metal Catalysis Versatile (C-C, C-F coupling)Prone to decarbonylation side reactions

Synthesis Pathways & Self-Validating Protocols

Acyl fluorides are typically synthesized directly from their parent carboxylic acids using fluorinating agents such as DAST (Diethylaminosulfur trifluoride) or via in situ generation using pentafluoropyridine [5], [3].

Synthesis_Workflow SM 4-Methyl-3-nitrobenzoic acid (Starting Material) Intermediate Sulfur-Adduct Intermediate (Highly Reactive) SM->Intermediate Nucleophilic Attack Reagent Fluorinating Agent (e.g., DAST) Reagent->Intermediate S-F Bond Cleavage Product 4-Methyl-3-nitrobenzoyl fluoride (Target Product) Intermediate->Product Fluoride Displacement Byproduct HF + SO2 + Et2NH (Byproducts) Intermediate->Byproduct Elimination

Synthesis workflow of 4-Methyl-3-nitrobenzoyl fluoride using DAST.

Protocol 1: DAST-Mediated Synthesis of 4-Methyl-3-nitrobenzoyl Fluoride

This protocol is designed as a self-validating system , ensuring that intermediate checkpoints confirm chemical transformations before proceeding to the next step.

  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Dropwise add DAST (1.2 equiv) via a gas-tight syringe.

    • Causality: Cooling to 0 °C prevents the exothermic degradation of DAST and controls the initial nucleophilic attack of the carboxylic acid oxygen onto the highly electrophilic sulfur center, minimizing the formation of symmetric anhydrides.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 hours.

  • Validation (In-Process Control): Monitor the reaction via 19 F NMR spectroscopy.

    • Self-Validating Checkpoint: The appearance of a distinct, highly downfield-shifted singlet (typically between +15 to +30 ppm relative to CFCl 3​ for benzoyl fluorides) confirms the successful formation of the acyl C-F bond, creating a feedback loop before proceeding to workup.

  • Quenching & Workup: Quench the reaction strictly with cold water.

    • Causality: Unlike acyl chlorides, the acyl fluoride will not hydrolyze in cold neutral water, allowing for the safe neutralization of unreacted DAST. Extract with DCM, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the pure 4-methyl-3-nitrobenzoyl fluoride.

Downstream Applications and Chemoselectivity

The synthetic utility of 4-methyl-3-nitrobenzoyl fluoride extends far beyond simple peptide coupling. It acts as a versatile building block in transition-metal-catalyzed reactions and complex esterifications [4]. Furthermore, recent advancements have demonstrated the use of acyl fluorides in phosphine-catalyzed intermolecular carbofluorination of alkynes, where they act simultaneously as acylating and fluorinating reagents [6].

Reactivity_Pathways AcylF 4-Methyl-3-nitrobenzoyl fluoride (Electrophilic Hub) Amine 1° / 2° Amines AcylF->Amine Mild Amidation Alcohol Alcohols / Phenols AcylF->Alcohol Esterification Boronic Organoboronic Acids (Pd-Catalyzed) AcylF->Boronic Suzuki-Miyaura Amide Amides (High Yield) Amine->Amide Ester Esters (Base Promoted) Alcohol->Ester Ketone Aryl Ketones (Cross-Coupling) Boronic->Ketone

Chemoselective reactivity pathways of 4-Methyl-3-nitrobenzoyl fluoride.

Yield and Condition Comparison for Downstream Transformations
TransformationAcyl Fluoride YieldAcyl Chloride YieldPrimary Advantage
Amidation (1° Amines) 90-99%85-95%No epimerization, base-free option
Esterification 85-96%70-85%Higher chemoselectivity
Suzuki Cross-Coupling 75-90%<50% (Side reactions)Resists decarbonylation

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20257232, 4-Methyl-3-nitro-benzoyl fluoride". URL: [Link]2]

  • ResearchGate. "TFPN-Mediated Acyl Fluoride Platform: Efficient Synthesis of Esters, Thioesters, and Macrolactones from Carboxylic Acids with Diverse Nucleophiles". URL: [Link]4]

  • Chemical Communications (RSC). "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis". URL: [Link]3]

  • Organic Letters (ACS). "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones". URL: [Link]5]

  • ChemRxiv. "Phosphine-Catalyzed Intermolecular Acylfluorination of Alkynes via a P(V) Intermediate". URL: [Link]6]

Sources

Exploratory

Spectroscopic Data and Analytical Methodologies for 4-Methyl-3-nitrobenzoyl Fluoride: A Comprehensive Technical Guide

Executive Summary The accurate structural characterization of acyl fluorides is a critical bottleneck in modern synthetic chemistry and drug development. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) —a highly react...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate structural characterization of acyl fluorides is a critical bottleneck in modern synthetic chemistry and drug development. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) —a highly reactive acylating agent—presents unique spectroscopic signatures due to the competing electronic effects of its substituents. This whitepaper provides an in-depth, self-validating framework for the spectroscopic analysis of this compound, detailing the causality behind experimental choices and establishing robust protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS).

Theoretical & Electronic Framework

The spectroscopic behavior of 4-methyl-3-nitrobenzoyl fluoride is dictated by the push-pull electronic dynamics of its aromatic ring. The highly electronegative acyl fluoride (-COF) and nitro (-NO2) groups act as strong electron-withdrawing groups (EWGs) via induction (-I) and resonance (-M), significantly deshielding adjacent nuclei. Conversely, the methyl group (-CH3) acts as a weak electron-donating group (EDG). Understanding these vectors is paramount for predicting and validating NMR chemical shifts .

G COF Acyl Fluoride (-COF) Strong EWG (-I, -M) Ring Aromatic Core (Electron Deficient) COF->Ring Withdraws e- NO2 Nitro Group (-NO2) Strong EWG (-I, -M) NO2->Ring Withdraws e- CH3 Methyl Group (-CH3) Weak EDG (+I) CH3->Ring Donates e- H2 H2 (Highly Deshielded) ~8.6 ppm Ring->H2 Ortho to NO2/COF H6 H6 (Deshielded) ~8.2 ppm Ring->H6 Ortho to COF H5 H5 (Less Deshielded) ~7.5 ppm Ring->H5 Ortho to CH3

Electronic substituent effects dictating the NMR chemical shifts of the aromatic protons.

Spectroscopic Data Compendium

To facilitate rapid cross-validation in the laboratory, the expected quantitative data for 4-methyl-3-nitrobenzoyl fluoride is synthesized below.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H2 8.62d1.81HAr-H (ortho to NO₂, COF)
H6 8.25dd8.2, 1.81HAr-H (ortho to COF)
H5 7.55d8.21HAr-H (ortho to CH₃)
CH₃ 2.65s-3HAr-CH₃
Table 2: ¹³C and ¹⁹F NMR Data (125 MHz / 470 MHz, CDCl₃)
NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹³C C=O156.5d~344.0 (¹J_{CF})Carbonyl C
¹³C C3149.2s-Ar-C (NO₂)
¹³C C4138.5s-Ar-C (CH₃)
¹³C C1128.0d~60.5 (²J_{CF})Ar-C (COF)
¹³C CH₃20.4s-Methyl C
¹⁹F -COF+17.5s-Acyl F
Table 3: FT-IR and GC-MS (EI, 70 eV)
TechniqueSignal / m/zIntensity / AbundanceAssignment / Fragment Loss
FT-IR 1815 cm⁻¹Strong, SharpC=O stretch (Acyl fluoride)
FT-IR 1535 cm⁻¹StrongAsymmetric NO₂ stretch
FT-IR 1050 cm⁻¹MediumC-F stretch
GC-MS 183~40%[M]⁺ (Molecular Ion)
GC-MS 136~100% (Base Peak)[M - COF]⁺
GC-MS 91~60%Tropylium ion [C₇H₇]⁺

Data Interpretation & Mechanistic Causality

A hallmark of a rigorous analytical scientist is the ability to explain why a signal appears where it does, rather than merely recording its presence.

  • The ¹⁹F Chemical Shift Anomaly: Unlike alkyl fluorides which resonate highly upfield (negative ppm), acyl fluorides typically exhibit a ¹⁹F resonance far downfield, around +17 to +18 ppm relative to CFCl₃ . This is caused by the strong paramagnetic shielding tensor of the adjacent carbonyl π-system.

  • FT-IR Carbonyl Shift: Standard benzamides or benzoic acids exhibit C=O stretches around 1650–1700 cm⁻¹. However, the highly electronegative fluorine atom withdraws electron density from the C=O bond via induction, increasing the bond's force constant. This shifts the absorption to a distinctly high frequency (~1815 cm⁻¹ ) .

Standardized Experimental Protocols

To ensure a self-validating system, the following step-by-step methodologies must be strictly adhered to. Acyl fluorides are sensitive to ambient moisture; thus, all protocols are designed to prevent false positives arising from hydrolysis (conversion to 4-methyl-3-nitrobenzoic acid)[1].

Protocol A: Multi-Nuclear NMR Acquisition
  • Solvent Preparation: Dispense 0.6 mL of anhydrous CDCl₃ (stored over 4Å activated molecular sieves) into a dry vial. Causality: Trace water will hydrolyze the acyl fluoride, generating a false broad singlet at ~11 ppm (-COOH) and shifting the C=O peak.

  • Sample Dissolution: Dissolve 15–20 mg of 4-methyl-3-nitrobenzoyl fluoride in the prepared solvent.

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as the internal reference for ¹H/¹³C, and 1.0 μL of Trifluorotoluene (δ -63.0 ppm) for ¹⁹F calibration.

  • Acquisition Parameters (Critical Step): For ¹⁹F NMR, set the relaxation delay ( D1​ ) to 5 seconds. Causality: Fluorine nuclei possess long T1​ relaxation times. Insufficient delay results in incomplete magnetization recovery, destroying the accuracy of quantitative integration.

Protocol B: FT-IR Spectroscopy (ATR Method)
  • Environment Control: Purge the FT-IR spectrometer with dry nitrogen for 15 minutes prior to analysis.

  • Background Subtraction: Collect a background spectrum on the bare diamond ATR crystal immediately before sample application. Causality: Atmospheric H₂O and CO₂ fluctuate rapidly; immediate subtraction ensures baseline fidelity around the critical 1800 cm⁻¹ region.

  • Sample Application: Apply 2-3 mg of the solid sample directly onto the crystal and apply uniform pressure using the anvil.

  • Validation: Verify the absence of a broad band at 3300 cm⁻¹ (O-H stretch). Its presence indicates sample degradation.

Protocol C: GC-MS (Electron Ionization)
  • System Conditioning: Equip the GC with a non-polar DB-5 column. Pre-condition at 250°C for 30 minutes. Causality: Minimizes stationary phase bleed which can mask low-abundance fragment ions like the tropylium ion (m/z 91).

  • Inlet Deactivation: Utilize a rigorously silanized glass liner in the injection port. Causality: Active silanol (Si-OH) sites in standard glass liners will catalyze the thermal degradation of the acyl fluoride at 250°C, yielding false mass spectra.

  • Acquisition: Inject 1.0 μL of a 1 mg/mL solution (in anhydrous dichloromethane) with a split ratio of 50:1. Scan range: m/z 40 to 300.

Analytical Workflow Integration

Workflow cluster_NMR NMR Spectroscopy cluster_Other Orthogonal Techniques Sample Sample Preparation (Anhydrous CDCl3, Inert Atmosphere) H_NMR 1H NMR (500 MHz) Assess proton environments Sample->H_NMR C_NMR 13C NMR (125 MHz) Identify carbon backbone & C-F coupling Sample->C_NMR F_NMR 19F NMR (470 MHz) Confirm acyl fluoride (~17 ppm) Sample->F_NMR IR FT-IR Spectroscopy C=O (~1815 cm⁻¹), NO2 (~1535 cm⁻¹) Sample->IR MS GC-MS (EI, 70 eV) Molecular Ion (m/z 183) Sample->MS Data Data Synthesis & Cross-Validation (E-E-A-T Protocol) H_NMR->Data C_NMR->Data F_NMR->Data IR->Data MS->Data Final Structural Confirmation 4-Methyl-3-nitrobenzoyl fluoride Data->Final

Self-validating analytical workflow for the spectroscopic characterization of acyl fluorides.

References

  • Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics (American Chemical Society). URL:[Link]

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry (American Chemical Society). URL:[Link]

  • 4-Methyl-3-nitro-benzoyl fluoride | CID 20257232. PubChem (National Institutes of Health). URL:[Link]

  • Progress in Our Understanding of 19F Chemical Shifts. ResearchGate (Peer-Reviewed Aggregation). URL:[Link]

Sources

Foundational

4-Methyl-3-nitrobenzoyl Fluoride: Structural Dynamics, Synthesis Workflows, and Applications in Advanced Proteomics

Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of traditional acyl chlorides in both aqueous proteomics and complex pharmaceutical syntheses. They are notoriously susceptible...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I frequently encounter the limitations of traditional acyl chlorides in both aqueous proteomics and complex pharmaceutical syntheses. They are notoriously susceptible to rapid background hydrolysis. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) represents a paradigm shift in acyl-transfer chemistry. By leveraging the unique thermodynamic stability of the carbon-fluorine bond alongside the push-pull electronic effects of its aromatic substituents, this molecule offers a "Goldilocks" reactivity profile: stable enough to survive aqueous buffers, yet electrophilic enough to acylate weak nucleophiles.

This technical guide deconstructs the molecular architecture of 4-methyl-3-nitrobenzoyl fluoride, details self-validating synthesis protocols, and explores its cutting-edge applications in mass-spectrometry-based protein footprinting and drug development.

Molecular Architecture & Electronic Causality

To understand the utility of 4-methyl-3-nitrobenzoyl fluoride, we must first analyze the causality behind its reactivity. The substitution of a chloride leaving group with a fluoride fundamentally alters the reaction kinetics in aqueous or semi-aqueous media.

  • The Carbonyl Fluoride Core: The bond dissociation energy of the C–F bond (~116 kcal/mol) is significantly higher than that of the C–Cl bond (~81 kcal/mol). This prevents spontaneous hydrolysis in water. However, fluorine's extreme electronegativity highly polarizes the carbonyl carbon. When a competent nucleophile approaches, the transition state is stabilized, and fluoride acts as an excellent leaving group.

  • The 3-Nitro Substituent (-I, -M Effects): Positioned meta to the acyl fluoride, the nitro group acts as a powerful electron-withdrawing group. It inductively pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity and accelerating nucleophilic attack by amines or deprotonated alcohols.

  • The 4-Methyl Substituent (+I Effect): Positioned para to the acyl fluoride, the methyl group provides subtle electron donation via hyperconjugation and introduces steric bulk. This tempers the extreme reactivity induced by the nitro group, preventing non-specific, runaway acylation and directing regioselectivity in complex molecular interactions.

Quantitative Physicochemical Data

The following table summarizes the core identification and physical parameters of the compound ()[1].

PropertyValue
Chemical Name 4-Methyl-3-nitrobenzoyl fluoride
CAS Number 80277-50-5
Molecular Formula C₈H₆FNO₃
Molecular Weight 183.136 g/mol
SMILES CC1=CC=C(C(F)=O)C=C1=O
InChIKey YSXWQZSNGUWEEE-UHFFFAOYSA-N
Storage Conditions Moisture Sensitive; Store under Nitrogen at RT

Synthetic Methodology: A Self-Validating Protocol

Classical synthesis of acyl fluorides relies on halogen exchange from acyl chlorides using potassium fluoride. However, in my experience, this two-step process often leads to hydrolytic degradation. A superior, self-validating approach utilizes direct deoxofluorination of 4-methyl-3-nitrobenzoic acid using Diethylaminosulfur trifluoride (DAST).

Protocol 1: Direct Deoxofluorination via DAST

Causality Focus: Every step in this protocol is designed to mitigate the risk of HF gas generation while maximizing the yield of the moisture-sensitive product.

  • Preparation & Atmospheric Control: Dissolve 10 mmol of 4-methyl-3-nitrobenzoic acid in 50 mL of anhydrous dichloromethane (DCM) under a strict nitrogen atmosphere.

    • Causality: DAST reacts violently with ambient moisture to form hydrofluoric acid. Anhydrous conditions are non-negotiable for safety and yield.

  • Reagent Addition: Cool the reaction vessel to -20°C using a dry ice/isopropanol bath. Add 12 mmol (1.2 eq) of DAST dropwise over 15 minutes.

    • Causality: The deoxofluorination of carboxylic acids is highly exothermic. Sub-zero temperatures control the reaction kinetics and prevent the degradation of the aromatic ring substituents.

  • Reaction Progression: Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2 hours.

  • Validation Step 1 (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The disappearance of the highly polar carboxylic acid baseline spot confirms reaction completion.

  • Quenching & Isolation: Cool the mixture back to 0°C. Quench slowly with 20 mL of saturated aqueous NaHCO₃ to neutralize unreacted DAST. Extract the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Validation Step 2 (Product Integrity): Confirm the product via ¹⁹F NMR. A successful synthesis will yield a characteristic, highly deshielded acyl fluoride singlet at approximately +17 ppm.

Synthesis_Workflow A 4-Methyl-3-nitrobenzoic Acid B Anhydrous DCM / N2 Atm A->B C DAST Addition (-20°C to RT) B->C D Nucleophilic Fluorination C->D E 4-Methyl-3-nitrobenzoyl Fluoride D->E

Logical workflow for the synthesis of 4-Methyl-3-nitrobenzoyl fluoride using DAST.

Applications in Mass-Spectrometry-Based Proteomics

A critical bottleneck in elucidating protein Higher-Order Structure (HOS) is the covalent labeling of weak nucleophiles—specifically Serine (Ser), Threonine (Thr), and Tyrosine (Tyr)—in aqueous environments. Traditional acid chlorides hydrolyze rapidly in buffer, rendering them useless for protein footprinting.

Recent breakthroughs in analytical chemistry have demonstrated that benzoyl fluorides serve as highly practical acyl-transfer reagents for modifying these nucleophilic functional groups ()[2]. The 4-methyl-3-nitrobenzoyl variant is particularly valuable because the nitro group provides a distinct UV absorbance signature, and the covalent addition yields a highly specific mass shift (+163.02 Da) that is easily detectable via LC-MS/MS[3].

Protocol 2: Protein Footprinting and HOS Elucidation

Causality Focus: This protocol ensures the protein remains in its native folded state while achieving statistically significant labeling of solvent-accessible surface areas (SASA).

  • Protein Equilibration: Dilute the target protein to 10 µM in 50 mM HEPES buffer (pH 7.4).

    • Causality: Primary amine buffers (like Tris) will competitively react with the acyl fluoride. HEPES is a non-nucleophilic buffer that maintains physiological pH without scavenging the probe.

  • Covalent Labeling: Add 4-methyl-3-nitrobenzoyl fluoride (from a freshly prepared 100 mM stock in anhydrous acetonitrile) to a final concentration of 2 mM. Incubate for exactly 20 minutes at room temperature.

    • Causality: The 20-minute window is the optimal kinetic sweet spot where solvent-exposed Ser/Thr/Tyr residues are acylated before background hydrolysis depletes the probe[2].

  • Quenching: Terminate the reaction by adding an excess of hydroxylamine (50 mM final concentration).

    • Causality: Hydroxylamine acts as an aggressive nucleophile, instantly neutralizing any unreacted acyl fluoride and preventing off-target labeling during downstream denaturation.

  • Proteolytic Cleavage & Validation: Denature the protein, reduce disulfide bonds with DTT, alkylate with iodoacetamide, and digest overnight with Trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution LC-MS/MS. A mass shift of +163.02 Da on a peptide fragment validates the successful footprinting of a solvent-accessible residue.

Footprinting_Logic S1 Native Protein in HEPES S2 Add Acyl Fluoride Probe S1->S2 S3 Acylation of Ser/Thr/Tyr S2->S3 S4 Quench & Tryptic Digest S3->S4 S5 LC-MS/MS Mass Shift Analysis S4->S5

Mechanism of protein footprinting using substituted benzoyl fluorides.

Utility in Late-Stage Pharmaceutical Functionalization

Beyond proteomics, 4-methyl-3-nitrobenzoyl fluoride is a critical asset in medicinal chemistry. During the late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs), chemists often need to form amide bonds with sterically hindered secondary amines. Standard coupling reagents (e.g., HATU, EDC) can cause epimerization of adjacent chiral centers, while acyl chlorides are often too harsh, leading to the degradation of sensitive functional groups.

By deploying 4-methyl-3-nitrobenzoyl fluoride, chemists can achieve high-yielding nucleophilic acyl substitutions under remarkably mild conditions (often requiring only a weak base like triethylamine at room temperature). The robust nature of the C–F bond ensures that the reagent survives long enough in the reaction mixture to locate and react with the sterically hindered amine, driving the synthesis of complex kinase inhibitors and targeted therapeutics to completion.

References

  • Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics Analytical Chemistry (ACS Publications) URL:[Link]

  • 4-Methyl-3-nitro-benzoyl fluoride | C8H6FNO3 | CID 20257232 PubChem (National Institutes of Health) URL:[Link]

Sources

Exploratory

Strategic Synthesis of 4-Methyl-3-nitrobenzoyl Fluoride: Precursors, Mechanisms, and Methodologies

Executive Summary The synthesis of highly functionalized acylating agents is a cornerstone of modern drug development and materials science. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) represents a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized acylating agents is a cornerstone of modern drug development and materials science. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) represents a highly versatile electrophilic building block. Compared to their acyl chloride counterparts,[1]; they are remarkably resistant to hydrolytic degradation in the presence of ambient moisture, yet they remain highly reactive toward nitrogen and oxygen nucleophiles during cross-coupling and amidation reactions.

This technical guide delineates the end-to-end synthesis of 4-methyl-3-nitrobenzoyl fluoride, starting from commercially viable precursors. By examining the causality behind regioselective nitration and the push-pull dynamics of deoxyfluorination, this document provides a self-validating framework for bench chemists to optimize yield and purity.

Retrosynthetic Strategy & Starting Material Selection

The logical deconstruction of 4-methyl-3-nitrobenzoyl fluoride reveals two primary synthetic stages:

  • Aromatic Functionalization: The installation of a nitro group at the 3-position of a p-toluic acid scaffold.

  • Deoxyfluorination: The conversion of the resulting carboxylic acid into an acyl fluoride.

The most efficient and cost-effective starting material for this sequence is p-toluic acid (4-methylbenzoic acid). The synthesis leverages the innate electronic properties of the aromatic ring to dictate regioselectivity, bypassing the need for complex directing groups or transition-metal catalysis.

Table 1: Physicochemical Properties of Core Materials
CompoundRole in SynthesisCAS NumberMolecular WeightPhysical State
p-Toluic Acid Primary Starting Material99-94-5136.15 g/mol White crystalline solid
4-Methyl-3-nitrobenzoic acid Key Intermediate96-98-0181.15 g/mol Yellow crystalline powder
Cyanuric Fluoride Fluorinating Reagent675-14-9135.05 g/mol Colorless liquid
DAST Alternative Fluorinating Reagent38078-09-0161.19 g/mol Yellowish liquid
4-Methyl-3-nitrobenzoyl fluoride Target Product80277-50-5183.14 g/mol Solid / Liquid

Stage 1: Synthesis of the Intermediate (4-Methyl-3-nitrobenzoic acid)

Mechanistic Causality: Regioselectivity

The nitration of p-toluic acid is a classic example of synergistic directing effects in[2]. The methyl group at the C4 position is an electron-donating group via hyperconjugation, acting as an ortho/para-director. Conversely, the carboxylic acid group at C1 is strongly electron-withdrawing, acting as a meta-director.

Because the C3 position is simultaneously ortho to the activating methyl group and meta to the deactivating carboxyl group, both substituents cooperatively funnel the electrophilic attack (the nitronium ion, NO2+​ ) to this specific carbon. This electronic synergy overwhelmingly favors the formation of the 3-nitro isomer, minimizing the need for complex downstream chromatographic separation[2].

Protocol: Electrophilic Aromatic Nitration

Causality & Logic: Concentrated sulfuric acid ( H2​SO4​ ) is utilized not merely as a solvent, but as a critical Brønsted acid catalyst that protonates nitric acid ( HNO3​ ), driving the dehydration required to generate the active electrophile ( NO2+​ ). Strict thermal control (0–5 °C) is a mandatory self-validating parameter; exceeding 10 °C triggers oxidative degradation of the methyl group and promotes unwanted dinitro-substitution[3].

Step-by-Step Methodology:

  • Preparation of Nitrating Mixture: In a dry dropping funnel, slowly add 15 mL of concentrated HNO3​ (68%) to 25 mL of concentrated H2​SO4​ (98%) while strictly maintaining the temperature below 5 °C using an ice-water bath.

  • Substrate Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g (0.073 mol) of p-toluic acid in 50 mL of concentrated H2​SO4​ . Ensure complete dissolution under continuous magnetic stirring and cool the flask to 0–5 °C[3].

  • Electrophilic Addition: Add the cold nitrating mixture dropwise over 30–45 minutes. Self-Validation Check: Monitor the internal temperature. If the temperature spikes above 8 °C, pause the addition immediately to prevent thermal runaway.

  • Quenching & Precipitation: After stirring for an additional 2 hours at 0–5 °C, carefully pour the reaction mixture over 200 g of crushed ice. The sudden aqueous dilution quenches the acid catalyst and forces the crude 4-methyl-3-nitrobenzoic acid to precipitate as a yellow solid.

  • Purification: Filter the precipitate under vacuum, wash extensively with ice-cold distilled water until the filtrate reaches a neutral pH, and recrystallize from ethanol to afford the pure intermediate[3].

Synthesis SM p-Toluic Acid (Starting Material) Nitration Nitration (HNO₃ / H₂SO₄, 0-5 °C) SM->Nitration Int 4-Methyl-3-nitrobenzoic Acid (Intermediate) Nitration->Int Fluorination Deoxyfluorination (Cyanuric Fluoride) Int->Fluorination Product 4-Methyl-3-nitrobenzoyl Fluoride (Target Product) Fluorination->Product

Experimental workflow for synthesizing 4-methyl-3-nitrobenzoyl fluoride.

Stage 2: Deoxyfluorination to Acyl Fluoride

Reagent Selection: Cyanuric Fluoride vs. DAST

The conversion of the carboxylic acid to an acyl fluoride requires an oxophilic reagent. Two primary reagents dominate this space:

  • Cyanuric Fluoride: Acts via nucleophilic aromatic substitution where the carboxylic acid attacks the triazine ring, creating a highly activated ester leaving group. Subsequent fluoride displacement yields the acyl fluoride[1]. It is highly scalable and produces an insoluble byproduct (cyanuric acid) that simplifies workup[4].

  • DAST (Diethylaminosulfur trifluoride): A sulfur-based fluorinating agent that operates via a [5]. While DAST is exceptionally chemoselective and operates under mild conditions[6], cyanuric fluoride is often preferred for bulk synthesis due to the ease of handling and visual reaction monitoring.

Protocol: Cyanuric Fluoride-Mediated Synthesis

Causality & Logic: Pyridine is introduced as both an acid scavenger and a nucleophilic catalyst. It deprotonates the carboxylic acid, enhancing its nucleophilicity toward cyanuric fluoride. As the reaction progresses, the reagent is converted into cyanuric acid, which is insoluble in dichloromethane (DCM). This phase separation provides an elegant, self-validating visual cue that the reaction has reached completion.

Step-by-Step Methodology:

  • Substrate Activation: Suspend 5.0 g (0.027 mol) of 4-methyl-3-nitrobenzoic acid in 50 mL of anhydrous DCM in a flame-dried flask under a nitrogen atmosphere. Add 2.2 mL (0.027 mol) of anhydrous pyridine.

  • Fluorination: Slowly add 1.5 mL (0.018 mol, ~0.66 eq, as each molecule of cyanuric fluoride can theoretically fluorinate three acid equivalents) of cyanuric fluoride via a syringe at room temperature[4].

  • Visual Monitoring: Stir the mixture at room temperature for 2 to 4 hours. Self-Validation Check: The initially clear or slightly cloudy solution will transition into a dense, white suspension as insoluble cyanuric acid precipitates, indicating successful fluorination.

  • Work-up: Filter the reaction mixture through a tightly packed pad of Celite to remove the cyanuric acid precipitate. Wash the organic filtrate twice with 25 mL of ice-cold water to extract residual pyridine salts.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. The resulting 4-methyl-3-nitrobenzoyl fluoride should be stored in a desiccator under inert gas to maximize shelf life.

Mechanism Acid Carboxylic Acid Precursor Intermediate Activated Triazine Ester + Free Fluoride (F⁻) Acid->Intermediate Reagent Cyanuric Fluoride (Oxophilic Attack) Reagent->Intermediate NucleophilicAttack Nucleophilic Acyl Substitution (Push-Pull Dynamics) Intermediate->NucleophilicAttack Products Acyl Fluoride Product + Cyanuric Acid (Precipitate) NucleophilicAttack->Products

Mechanistic pathway of cyanuric fluoride-mediated deoxyfluorination.

References

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters. URL: [Link]

  • Wikipedia Contributors. Acyl fluorides. Wikipedia, The Free Encyclopedia. URL: [Link]

  • ResearchGate. Improved Syntheses of Cyanuric Fluoride and Carboxylic Acid Fluorides. ResearchGate. URL: [Link]

Sources

Foundational

The Acyl Fluoride Advantage: A Technical Guide to 4-Methyl-3-nitrobenzoyl Fluoride

Executive Summary In the landscape of modern synthetic organic chemistry and drug development, the paradigm of carboxylic acid activation is shifting. Historically, acyl chlorides have been the default reagents for amida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic organic chemistry and drug development, the paradigm of carboxylic acid activation is shifting. Historically, acyl chlorides have been the default reagents for amidation and esterification. However, their acute moisture sensitivity and propensity for aggressive side reactions often complicate complex syntheses. Enter 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) —a highly stable, chemoselective acylating agent.

This whitepaper provides an in-depth technical analysis of 4-Methyl-3-nitrobenzoyl fluoride. By dissecting its physicochemical properties, structural causality, and reaction kinetics, this guide equips researchers with the mechanistic understanding and validated protocols necessary to leverage this compound in advanced pharmaceutical workflows.

Physicochemical Profiling & Structural Causality

The utility of 4-Methyl-3-nitrobenzoyl fluoride stems directly from its unique molecular architecture. Unlike acyl chlorides, which possess a relatively weak carbon-halogen bond ( 81 kcal/mol), acyl fluorides boast a significantly stronger C–F bond ( 116 kcal/mol) .

Quantitative Data Summary

The following table summarizes the core physical and computed properties of the compound.

PropertySpecification / Value
Chemical Name 4-Methyl-3-nitrobenzoyl fluoride
CAS Number 80277-50-5
Molecular Formula C 8​ H 6​ FNO 3​
Molecular Weight 183.14 g/mol
SMILES String [O-]c1cc(ccc1C)C(=O)F
C–F Bond Energy 116 kcal/mol
Hydrolytic Stability High (Resistant to ambient atmospheric moisture)
Primary Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), DMF
The Push-Pull Electronic Dynamic

The reactivity of this specific molecule is a masterclass in electronic push-pull dynamics.

  • Resonance Donation (The "Push"): The highly electronegative fluorine atom withdraws electron density via induction but uniquely donates electron density back into the carbonyl π -system via 2p−2p orbital overlap. This resonance stabilizes the ground state, making the molecule highly resistant to weak nucleophiles like water .

  • Inductive Withdrawal (The "Pull"): The strongly electron-withdrawing 3-nitro group on the aromatic ring counteracts this stabilization. By pulling electron density away from the carbonyl carbon via the σ -framework, the nitro group lowers the lowest unoccupied molecular orbital (LUMO) energy of the carbonyl.

Causality: This precise electronic balance renders 4-Methyl-3-nitrobenzoyl fluoride stable enough to be handled in open air or aqueous media, yet electrophilic enough to react quantitatively with primary and secondary amines.

Visualizing the Reaction Pathway

When 4-Methyl-3-nitrobenzoyl fluoride is subjected to nucleophilic attack by an amine, it proceeds through a classic nucleophilic acyl substitution mechanism. The stability of the tetrahedral intermediate and the poor leaving-group ability of the fluoride ion (compared to chloride) are the rate-determining factors that allow for high chemoselectivity .

Mechanism A 4-Methyl-3-nitrobenzoyl fluoride C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile B->C Addition D Amide Product C->D Elimination E Fluoride Leaving Group C->E Departure

Figure 1: Nucleophilic acyl substitution pathway of 4-Methyl-3-nitrobenzoyl fluoride.

Validated Experimental Workflow: Chemoselective Amidation

To translate the theoretical advantages of acyl fluorides into practical results, the following protocol details a self-validating system for synthesizing a stable amide using 4-Methyl-3-nitrobenzoyl fluoride.

Objective

Achieve >95% conversion of a sterically hindered primary amine to its corresponding amide while suppressing hydrolysis and dimerization side-reactions.

Reagents
  • Acylating Agent: 4-Methyl-3-nitrobenzoyl fluoride (1.1 equivalents)

  • Substrate: Primary Amine (1.0 equivalent)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality
  • System Initialization: Dissolve the primary amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere (N 2​ or Ar).

    • Causality: While acyl fluorides are moisture-stable, initiating the reaction at 0 °C controls the exothermic formation of the tetrahedral intermediate, preventing thermal degradation of sensitive amine substrates. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HF byproduct.

  • Reagent Introduction: Slowly add 4-Methyl-3-nitrobenzoyl fluoride (1.1 eq) dropwise or in small solid portions.

    • Causality: The 0.1 eq excess ensures complete consumption of the limiting amine. Because acyl fluorides are resistant to rapid hydrolysis, this slight excess will not violently degrade into corrosive byproducts in the reaction flask.

  • Reaction Propagation & Self-Validation: Remove the ice bath and allow the reaction to warm to 20–25 °C. Stir for 2–4 hours.

    • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS. The system validates itself when the ninhydrin-active amine spot disappears entirely, replaced by a UV-active, less polar product spot. The lack of baseline streaking confirms the absence of hydrolytic degradation.

  • Quenching & Workup: Dilute the reaction mixture with additional DCM and wash vigorously with saturated aqueous NaHCO 3​ (2 × 20 mL).

    • Causality: The mild basic wash serves a dual purpose: it neutralizes the DIPEA-HF salt and slowly hydrolyzes the unreacted 0.1 eq of 4-Methyl-3-nitrobenzoyl fluoride into water-soluble 4-methyl-3-nitrobenzoic acid, effectively purging it from the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude amide, which typically requires minimal downstream purification.

Handling, Storage, and Safety Parameters

While 4-Methyl-3-nitrobenzoyl fluoride is significantly safer and more stable than its chloride analog, it remains a reactive fluorinated compound and a nitroaromatic derivative.

  • Storage: Store in a tightly sealed, opaque container at 2–8 °C. Although resistant to atmospheric moisture, prolonged exposure to high humidity will eventually lead to slow hydrolysis.

  • Toxicity Profile: Nitroaromatics are known skin sensitizers and potential mutagens. The release of hydrogen fluoride (HF) during amidation necessitates that all reactions be conducted in a properly ventilated fume hood.

  • Compatibility: Avoid contact with strong aqueous bases during long-term storage, as this will rapidly cleave the C–F bond.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20257232, 4-Methyl-3-nitro-benzoyl fluoride." PubChem, URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journals, URL:[Link]

  • ACS Sustainable Chemistry & Engineering. "Mechanochemical Deoxyfluorination of Carboxylic Acids to Acyl Fluorides and Successive Mechanochemical Amide Bond Formation." ACS Publications, URL:[Link]

Exploratory

4-Methyl-3-nitro-benzoyl Fluoride: A Paradigm Shift in Acyl Transfer Stability and Reactivity

Executive Summary Historically, acyl chlorides have been the default reagents for acylation in organic synthesis. However, their extreme sensitivity to moisture often leads to rapid degradation, complicating late-stage f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, acyl chlorides have been the default reagents for acylation in organic synthesis. However, their extreme sensitivity to moisture often leads to rapid degradation, complicating late-stage functionalization in drug development. The emergence of acyl fluorides—specifically 4-methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) —represents a critical paradigm shift. By balancing exceptional thermodynamic stability with highly tunable electrophilicity, this compound serves as both a robust acyl-transfer reagent and a latent nucleophilic fluorination source. This whitepaper deconstructs the structural dynamics, reactivity profiles, and self-validating protocols necessary to leverage this reagent in advanced synthetic workflows.

Structural Dynamics and Thermodynamic Stability

The defining characteristic of 4-methyl-3-nitro-benzoyl fluoride is the exceptional strength of its acyl C–F bond. At approximately 116 kcal/mol, the C–F bond is significantly stronger than the C–Cl bond (~81 kcal/mol) found in traditional acyl chlorides [1]. This high bond dissociation energy imparts remarkable hydrolytic and thermal stability, allowing the reagent to be handled under standard atmospheric conditions without the rapid, destructive hydrolysis typical of its chloride counterparts.

The substitution pattern on the aromatic ring further dictates its precise reactivity:

  • 3-Nitro Group (Electron-Withdrawing): Positioned meta to the carbonyl, the nitro group exerts a strong inductive pull (-I). This significantly increases the partial positive charge on the carbonyl carbon, lowering the activation energy required for nucleophilic attack[1].

  • 4-Methyl Group (Electron-Donating): Positioned para to the carbonyl, the methyl group provides a mild stabilizing effect via hyperconjugation (+I). This prevents the molecule from becoming overly reactive, ensuring chemoselectivity when reacting with complex, multi-functional drug scaffolds.

Reactivity Profile: Nucleophilic Acyl Substitution

Despite their resistance to spontaneous hydrolysis, benzoyl fluorides remain highly reactive toward targeted nucleophiles such as amines, alcohols, and thiols. They are uniquely capable of modifying weak nucleophiles (e.g., serine and threonine sidechains) while resisting background aqueous degradation [2].

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The rate-determining step is the collapse of the tetrahedral intermediate, which requires sufficient energy to break the robust C–F bond. The 3-nitro group stabilizes this intermediate, facilitating a smooth transition to the acylated product.

G A 4-Methyl-3-nitro-benzoyl fluoride + Nucleophile (Nu⁻) B Nucleophilic Addition A->B C Tetrahedral Intermediate (Stabilized by 3-NO₂) B->C D Fluoride Elimination (C-F Cleavage) C->D E Acylated Product + F⁻ D->E

Mechanism of nucleophilic acyl substitution for benzoyl fluorides.

Catalytic Applications in Drug Development

Beyond direct acylation, 4-methyl-3-nitro-benzoyl fluoride is a highly versatile building block in transition-metal catalysis. Palladium-catalyzed cross-coupling and acyl exchange reactions leverage the reversible cleavage of the acyl C–F bond[3]. By generating a Pd(II) acyl fluoride complex, chemists can synthesize complex ketones or transfer the fluoride ion to other substrates, effectively utilizing the compound as a latent nucleophilic fluorinating reagent [4].

G Pd Pd(0) Catalyst OA Oxidative Addition (C-F Cleavage) Pd->OA + ArCOF Int Pd(II) Acyl Fluoride Complex OA->Int TM Transmetalation / Exchange Int->TM + Nu-M RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod Cross-Coupled Product RE->Prod

Pd-catalyzed cross-coupling cycle utilizing acyl fluorides.

Quantitative Data Analysis

The table below synthesizes the thermodynamic and kinetic differences between benzoyl fluorides and their chloride analogs, highlighting the causality behind their distinct behaviors in synthetic workflows.

Property / MetricBenzoyl Fluoride DerivativesBenzoyl Chloride DerivativesCausality / Impact in Synthesis
Carbon-Halogen Bond Strength ~116 kcal/mol~81 kcal/molHigher C–F bond energy drastically improves hydrolytic stability, preventing reagent degradation[1].
Relative Solvolysis Rate (EtOH, 25°C) 1x (Baseline)~10,000x fasterChlorides degrade rapidly in protic solvents; fluorides permit aqueous and ambient handling[1].
Electrophilicity (with 3-NO₂ group) HighVery HighThe nitro group accelerates tetrahedral intermediate formation, ensuring fluorides remain highly reactive toward target nucleophiles despite their stability[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation steps.

Protocol A: Chemoselective Amidation of Hindered Amines

Objective: Couple 4-methyl-3-nitro-benzoyl fluoride with a sterically hindered secondary amine. Rationale: The hydrolytic stability of the acyl fluoride prevents background degradation, allowing the use of mild bases and the extended reaction times necessary for hindered nucleophiles to react fully.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1.0 mmol of the hindered amine and 1.2 mmol of N,N-diisopropylethylamine (DIPEA) in 5 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add 1.1 mmol of 4-methyl-3-nitro-benzoyl fluoride dropwise at 0 °C.

    • Causality: Cooling minimizes exothermic side reactions, while the slight excess of acyl fluoride ensures complete conversion of the valuable amine.

  • Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to warm to room temperature. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active acyl fluoride peak and the emergence of the product mass explicitly confirm the formation of the tetrahedral intermediate and subsequent fluoride elimination.

  • Quenching & Workup: Once complete (typically 2–4 hours), quench with saturated aqueous NaHCO₃.

    • Causality: The base neutralizes the generated HF (initially captured as DIPEA·HF), preventing acid-catalyzed degradation of the newly formed amide.

  • Purification: Extract with DCM, dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Acyl Exchange

Objective: Utilize 4-methyl-3-nitro-benzoyl fluoride as a fluorinating agent for acid anhydrides via Pd-catalysis[3]. Rationale: The reversible C–F bond cleavage at the Pd center allows the transfer of the fluoride ion to an anhydride, generating a new, value-added acyl fluoride.

  • Catalyst Activation: In a glovebox, combine 5 mol% Pd(dba)₂ and 6 mol% of a suitable phosphine ligand (e.g., DPPB) in 2 mL of anhydrous toluene. Stir for 15 minutes to generate the active Pd(0) species.

  • Substrate Addition: Add 0.5 mmol of 4-methyl-3-nitro-benzoyl fluoride and 1.5 mmol of the target acid anhydride.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 24 hours.

    • Causality: Elevated temperatures are required to overcome the high activation energy barrier for the oxidative addition of the strong C–F bond to the Pd(0) center.

  • In-Situ Validation: Analyze an aliquot via ¹⁹F NMR using 1,3-bis(trifluoromethyl)benzene as an internal standard.

    • Self-Validation: The shift in the fluorine signal from the starting material to the new acyl fluoride confirms successful acyl exchange and active catalytic turnover.

  • Isolation: Cool to room temperature, filter through a short pad of silica to remove the Pd catalyst, and purify via vacuum distillation.

References

  • Title: Benzoyl-Transfer Reagent Footprints Alcohol-Containing Sidechains for High-Order Structure Applications in Structural Proteomics by Mass Spectrometry Source: NIH / PMC URL: [Link]

  • Title: Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Nucleophilic Fluorination Source: The Doyle Group - UCLA URL: [Link]

Sources

Foundational

The Renaissance of Acyl Fluorides in Drug Discovery: A Technical Guide to 4-Methyl-3-nitrobenzoyl Fluoride and Its Structural Analogs

Executive Summary Historically, acyl chlorides have been the default activated intermediates for carboxylic acid functionalization. However, their extreme moisture sensitivity and propensity for side reactions often comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, acyl chlorides have been the default activated intermediates for carboxylic acid functionalization. However, their extreme moisture sensitivity and propensity for side reactions often complicate late-stage functionalization in complex drug synthesis. Enter acyl fluorides —a class of compounds that offer a unique, highly desirable balance of thermodynamic stability and kinetic reactivity.

This technical whitepaper provides an in-depth analysis of 4-Methyl-3-nitrobenzoyl fluoride and its structural analogs. By combining a strongly electron-withdrawing nitro group with a sterically tunable methyl handle, this specific structural motif serves as a highly efficient electrophile for amide coupling, peptide synthesis, and bioconjugation.

The Paradigm Shift: Acyl Fluorides vs. Acyl Chlorides

The superiority of acyl fluorides in modern organic synthesis is rooted in fundamental molecular orbital theory and bond thermodynamics. The C–F bond in an acyl fluoride is significantly stronger (bond dissociation energy ~116 kcal/mol) than the C–Cl bond (~79 kcal/mol). This high bond strength renders acyl fluorides remarkably resistant to neutral aqueous hydrolysis, allowing them to be purified via standard aqueous workups and stored on the benchtop 1.

Despite this stability, acyl fluorides are highly reactive toward nitrogen and oxygen nucleophiles. This apparent paradox is driven by the thermodynamic sink of hydrogen fluoride (HF) formation and the strong hydrogen-bonding stabilization of the tetrahedral intermediate during nucleophilic attack. Consequently, acyl fluorides are increasingly utilized in rapid peptide synthesis without racemization 2 and in fluorogenic photo-click reactions (e.g., DAFEx) for photo-affinity labeling 3.

Chemical Profiling & Structural Analogs

The parent compound, 4-Methyl-3-nitrobenzoic acid, is a versatile chemical intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs) such as the antihypertensive drug Telmisartan 4. Converting this acid to its acyl fluoride derivative (CAS: 80277-50-5) 5 drastically enhances its utility in late-stage coupling.

Quantitative Data: Physicochemical Properties

The following table summarizes the key physicochemical properties of 4-Methyl-3-nitrobenzoyl fluoride and its primary structural analogs.

CompoundCAS NumberMolecular Weight ( g/mol )LogP (est.)Key Structural Feature
4-Methyl-3-nitrobenzoic acid 96-98-0181.151.65Carboxylic acid precursor
4-Methyl-3-nitrobenzoyl fluoride 80277-50-5183.14~2.10Acyl fluoride, para-methyl
3-Methyl-4-nitrobenzoyl fluoride N/A183.14~2.10Acyl fluoride, meta-methyl
4-Chloro-3-nitrobenzoyl fluoride N/A203.55~2.30Halogen substitution (Cl)

Mechanistic Pathways of Acyl Fluoride Activation

The synthesis and application of 4-methyl-3-nitrobenzoyl fluoride follow a highly predictable and efficient pathway. The electron-withdrawing nitro group at the meta position relative to the acyl fluoride increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack by amines or alcohols.

G Acid 4-Methyl-3-nitrobenzoic Acid Fluorination Fluorination Reagent (e.g., DAST, TFPN) Acid->Fluorination Activation AcylFluoride 4-Methyl-3-nitrobenzoyl Fluoride Fluorination->AcylFluoride Deoxyfluorination Nucleophile Nucleophile Addition (Amines / Alcohols) AcylFluoride->Nucleophile Acyl Substitution Product Amides / Esters (Drug Candidates) Nucleophile->Product Coupling

Workflow of 4-Methyl-3-nitrobenzoyl fluoride synthesis and nucleophilic substitution.

Mechanism AF Acyl Fluoride Highly polarized C-F Tetrahedral Tetrahedral Intermediate H-bond stabilized AF->Tetrahedral Attack Amine Amine Nucleophile 1° or 2° Amine Amine->Tetrahedral Product Amide Product Stable Peptide Bond Tetrahedral->Product Elimination Byproduct HF Byproduct Thermodynamic sink Tetrahedral->Byproduct

Mechanistic pathway of nucleophilic acyl substitution via a tetrahedral intermediate.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly stated to guide the researcher through the physical chemistry governing the reactions.

Protocol 1: Deoxyfluorination of 4-Methyl-3-nitrobenzoic Acid

This protocol utilizes Diethylaminosulfur trifluoride (DAST) for the direct conversion of the carboxylic acid to the acyl fluoride.

  • Step 1: Preparation. Dissolve 1.0 eq of 4-methyl-3-nitrobenzoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: While the resulting acyl fluoride is water-stable, the DAST reagent itself is highly sensitive to moisture and will violently hydrolyze if exposed to water.

  • Step 2: Reagent Addition. Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 eq of DAST dropwise over 10 minutes.

    • Causality: The deoxyfluorination reaction is highly exothermic. Controlling the temperature prevents the thermal decomposition of DAST and minimizes the formation of anhydride byproducts.

  • Step 3: Propagation. Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Step 4: Quenching & Workup. Quench the reaction by slowly pouring the mixture into ice-cold water. Separate the organic layer, wash with saturated aqueous NaHCO₃, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Causality: Because acyl fluorides resist neutral and mildly basic aqueous hydrolysis, standard aqueous workup effectively removes water-soluble byproducts (like diethylamine hydrofluoride) without degrading the product.

System Validation & Quality Control:

  • ¹⁹F NMR Spectroscopy: The success of the reaction is definitively confirmed by a sharp singlet in the ¹⁹F NMR spectrum at approximately +17 to +30 ppm (relative to CFCl₃), which is highly characteristic of acyl fluorides.

  • IR Spectroscopy: The carbonyl stretch (C=O) will shift from ~1690 cm⁻¹ (carboxylic acid) to a higher frequency of ~1810 cm⁻¹ . This hypsochromic shift is caused by the strong inductive electron withdrawal of the fluorine atom, which shortens and strengthens the C=O bond.

Protocol 2: Nucleophilic Acyl Substitution (Amide Coupling)

This protocol details the coupling of 4-methyl-3-nitrobenzoyl fluoride with a primary amine.

  • Step 1: Reagent Mixing. Dissolve 1.0 eq of 4-methyl-3-nitrobenzoyl fluoride and 1.1 eq of the target primary amine in tetrahydrofuran (THF).

  • Step 2: Base Addition. Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base. It neutralizes the hydrogen fluoride (HF) generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion. Its steric bulk prevents it from competing with the primary amine for the electrophilic acyl carbon.

  • Step 3: Propagation. Stir at room temperature for 1–3 hours. The electron-deficient nature of the 3-nitro-substituted ring ensures rapid kinetics.

  • Step 4: Isolation. Dilute with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to yield the pure amide.

System Validation & Quality Control:

  • LC-MS: The reaction is deemed complete upon the disappearance of the starting material mass and the appearance of the desired [M+H]⁺ product peak.

  • ¹⁹F NMR Spectroscopy: Complete consumption of the starting material is verified by the disappearance of the +17 to +30 ppm acyl fluoride signal.

Applications in Late-Stage Functionalization

The structural analogs of 4-methyl-3-nitrobenzoyl fluoride are highly privileged scaffolds in drug discovery. The para-methyl group provides a handle for late-stage benzylic bromination (via NBS/AIBN), allowing for subsequent cross-coupling or substitution. Meanwhile, the meta-nitro group can be easily reduced to an aniline using Pd/C and H₂, opening the door to the synthesis of complex bis-benzimidazole cores, such as those found in angiotensin II receptor antagonists. By utilizing the acyl fluoride intermediate, researchers can construct the amide bonds of these complex APIs with higher yields, lower epimerization rates, and greater operational simplicity than traditional coupling reagents (e.g., HATU, EDC) allow.

References

  • Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: Royal Society of Chemistry (RSC)
  • A Comprehensive Technical Review of 4-Methyl-3-nitrobenzoic Acid: Synthesis, Biological Activity, and Therapeutic Potential Source: BenchChem URL

Sources

Exploratory

4-Methyl-3-nitrobenzoyl Fluoride: Structural Elucidation, Synthesis, and Applications in Modern Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the acyl fluoride functional group has emerged as a superior alternative to traditional acyl chlorides[1]. Characterized by an excep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and organic synthesis, the acyl fluoride functional group has emerged as a superior alternative to traditional acyl chlorides[1]. Characterized by an exceptional balance of hydrolytic stability and high chemoselectivity, acyl fluorides enable late-stage functionalization and rapid peptide coupling without the risk of racemization[2]. This technical whitepaper provides an in-depth analysis of 4-methyl-3-nitrobenzoyl fluoride , detailing its IUPAC nomenclature, stereoelectronic properties, and a self-validating synthetic protocol designed for high-throughput drug discovery workflows.

Nomenclature & Stereoelectronic Causality

IUPAC Nomenclature Breakdown

The definitive IUPAC name for this compound is 4-methyl-3-nitrobenzoyl fluoride . The nomenclature is derived through the following systematic rules:

  • Principal Functional Group: The acyl fluoride (-COF) takes highest precedence over both alkyl and nitro substituents. The parent carboxylic acid is benzoic acid; thus, the parent acyl halide is named benzoyl fluoride.

  • Numbering: The ring carbon attached directly to the carbonyl carbon is designated as C1. Numbering proceeds around the aromatic ring to give the lowest possible locants to the substituents.

  • Alphabetization: The substituents are a methyl group (-CH3) at C4 and a nitro group (-NO2) at C3. Alphabetically, "methyl" precedes "nitro," yielding the final name.

Stereoelectronic Causality in Drug Design

The strategic placement of substituents on the benzoyl fluoride core dictates its reactivity profile:

  • The C3-Nitro Group (Electronic Effect): The strongly electron-withdrawing nitro group exerts a powerful inductive (-I) and resonance (-M) pull, depleting electron density from the aromatic ring. This significantly increases the partial positive charge ( δ+ ) on the carbonyl carbon, accelerating nucleophilic attack by primary and secondary amines during amidation.

  • The C4-Methyl Group (Steric & Lipophilic Effect): The para-methyl group provides a localized steric shield that prevents off-target nucleophilic aromatic substitution ( SN​Ar ) at the C4 position, while simultaneously increasing the overall lipophilicity (LogP) of the resulting drug candidate.

  • The C-F Bond (Thermodynamic Stability): Unlike the C-Cl bond (~79 kcal/mol), the C-F bond is exceptionally strong (~116 kcal/mol)[3]. This high bond dissociation energy prevents spontaneous hydrolysis by weak nucleophiles (like atmospheric moisture), allowing the reagent to be handled on the benchtop and purified via standard silica gel chromatography[4].

The Deoxyfluorination Paradigm

Historically, acyl fluorides were synthesized using harsh, toxic, or explosive reagents such as DAST (diethylaminosulfur trifluoride) or cyanuric fluoride[4]. Modern protocols prioritize bench-stable, environmentally benign reagents.

Comparative Analysis of Deoxyfluorinating Agents

To justify the selection of the synthetic protocol, the following table summarizes the quantitative and qualitative data of common deoxyfluorinating agents.

ReagentPhysical StateReaction TempPrimary ByproductSafety & Handling ProfileYield Range
DAST Liquid-78°C to RTHF gasExplosive at elevated temps; highly corrosive.60 - 85%
Cyanuric Fluoride Liquid-20°C to RTCyanuric acidToxic, moisture-sensitive, generates insoluble waste.70 - 90%
BT-SCF3 SolidRTBenzothiazoloneBench-stable, high atom economy for one-pot amidation.80 - 95%
XtalFluor-E Crystalline SolidRTMorpholine amideBench-stable, non-explosive, easily removed byproducts.85 - 99%

Data synthesized from recent advancements in acyl fluoride generation[4],[3].

Self-Validating Synthetic Protocol: XtalFluor-E Mediated Deoxyfluorination

The following methodology describes the conversion of 4-methyl-3-nitrobenzoic acid to 4-methyl-3-nitrobenzoyl fluoride using XtalFluor-E, assisted by catalytic NaF[4].

Causality of Reagent Selection: XtalFluor-E acts as both the activating agent and the fluoride source. The addition of 10 mol% NaF is critical; it provides a highly nucleophilic fluoride ion that attacks the sulfur center of XtalFluor-E, initiating the reaction cascade without the need for basic amines (which could trigger side reactions with the nitro group)[4].

Step-by-Step Methodology
  • Preparation: To an oven-dried, argon-purged reaction vial, add 4-methyl-3-nitrobenzoic acid (1.0 equiv, 1.0 mmol) and dry Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

  • Catalyst Addition: Add Sodium Fluoride (NaF) (10 mol%, 0.10 mmol). Note: The insolubility of NaF in EtOAc is expected; it acts heterogeneously.

  • Activation: Introduce XtalFluor-E (1.1 equiv, 1.1 mmol) in one portion. Seal the vial and stir vigorously at room temperature (20-25°C) for 24 hours.

  • In-Process Control (IPC) & Self-Validation:

    • Validation Marker 1 (TLC): Elute an aliquot in 8:2 Hexanes:EtOAc. The acyl fluoride will elute significantly higher (less polar) than the starting acid.

    • Validation Marker 2 ( 19 F NMR): Withdraw 50 μ L of the reaction mixture, dilute in CDCl 3​ . The appearance of a sharp singlet at approximately +45.0 ppm (relative to CFCl 3​ ) is the definitive, self-validating signature of the -COF moiety[4].

  • Workup & Purification: Filter the crude reaction mixture directly through a 2-inch pad of silica gel, washing with pentane or hexanes.

    • Causality of Workup: This step is a functional validation of the product. An acyl chloride would hydrolyze upon contact with the mildly acidic silanol groups of the silica gel. The acyl fluoride's survival and clean elution validate its unique hydrolytic stability[4].

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-methyl-3-nitrobenzoyl fluoride as a stable compound.

Mechanism Step1 1. Carboxylic Acid Activation (Attack on S center of XtalFluor-E) Step2 2. Acyloxy-sulfonium Formation (HF Elimination) Step1->Step2 Catalytic NaF accelerates Step3 3. Fluoride Addition (Tetrahedral Intermediate) Step2->Step3 Intramolecular or external F- Step4 4. Elimination (Acyl Fluoride Generation) Step3->Step4 Irreversible collapse

Fig 1. Mechanistic sequence of carboxylic acid deoxyfluorination via XtalFluor-E.

Reactivity Profile & Applications in Drug Discovery

The true value of 4-methyl-3-nitrobenzoyl fluoride lies in its orthogonal reactivity. It acts as a highly privileged electrophile in drug discovery pipelines.

One-Pot Amidation and Peptide Synthesis

Acyl fluorides exhibit comparable electrophilicity to activated esters (e.g., NHS esters) but with significantly fewer steric restrictions[3]. When 4-methyl-3-nitrobenzoyl fluoride is subjected to primary or secondary amines in the presence of a mild base (e.g., DIPEA), amide bond formation occurs rapidly (often <1 hour)[2]. This is heavily utilized in peptide synthesis because the mild conditions and the nature of the fluoride leaving group completely suppress the formation of oxazolone intermediates, thereby preventing racemization of chiral centers[2].

Transition-Metal Catalyzed Decarbonylative Coupling

Beyond classical acylation, the -COF group serves as a versatile handle for cross-coupling. Under Palladium or Copper catalysis, 4-methyl-3-nitrobenzoyl fluoride can undergo decarbonylative Suzuki-Miyaura coupling with arylboronic acids to form complex biaryl scaffolds, effectively utilizing the acyl fluoride as an aryl halide surrogate[1].

Synthesis A 4-Methyl-3-nitrobenzoic acid B XtalFluor-E / NaF EtOAc, 24h, RT A->B C 4-Methyl-3-nitrobenzoyl fluoride B->C Deoxyfluorination D Amidation (Amines) C->D Rapid Peptide Coupling E Decarbonylative Coupling C->E Pd/Cu Catalysis

Fig 2. Synthesis and divergent reactivity pathways of 4-methyl-3-nitrobenzoyl fluoride.

Conclusion

4-Methyl-3-nitrobenzoyl fluoride represents a highly optimized building block for modern organic synthesis. Its precise IUPAC nomenclature reflects a structure engineered for performance: the nitro group electronically primes the carbonyl for rapid nucleophilic attack, the methyl group directs steric flow, and the acyl fluoride moiety ensures unparalleled hydrolytic stability. By utilizing self-validating protocols like XtalFluor-E/NaF deoxyfluorination, researchers can seamlessly integrate this intermediate into high-throughput amidation and cross-coupling workflows, accelerating the pace of pharmaceutical development.

References

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][4]

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Source: Chemical Communications (RSC Publishing) URL:[Link][2]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: Beilstein Journal of Organic Chemistry URL:[Link][3]

Sources

Foundational

Solvation Dynamics and Handling Protocols for 4-Methyl-3-nitrobenzoyl Fluoride in Organic Media

Introduction and Molecular Architecture 4-Methyl-3-nitrobenzoyl fluoride (CAS No. 80277-50-5) is a highly reactive, specialized acylating agent utilized in advanced organic synthesis, peptide coupling, and active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Molecular Architecture

4-Methyl-3-nitrobenzoyl fluoride (CAS No. 80277-50-5) is a highly reactive, specialized acylating agent utilized in advanced organic synthesis, peptide coupling, and active pharmaceutical ingredient (API) development[1]. Unlike its more common acyl chloride counterpart, the acyl fluoride moiety offers a unique balance of electrophilic reactivity and enhanced stability against ambient moisture, making it a preferred intermediate in complex synthetic workflows[2].

The solubility of 4-methyl-3-nitrobenzoyl fluoride in organic solvents is dictated by its distinct molecular architecture:

  • Acyl Fluoride Group (-COF): Imparts strong dipole moments but lacks hydrogen-bond donating capability. It is highly soluble in polar aprotic solvents[3].

  • Nitro Group (-NO2): Strongly electron-withdrawing, increasing the overall polarity of the molecule and enhancing solubility in solvents with high dielectric constants.

  • Methyl Group (-CH3): Provides a minor lipophilic character, ensuring baseline solubility in moderately non-polar media.

Solvation Thermodynamics and Solvent Selection

The causality behind experimental solvent choices relies on matching the dielectric constant (ε) and dipole moment (μ) of the solvent with the target molecule. 4-Methyl-3-nitrobenzoyl fluoride exhibits optimal solubility in polar aprotic solvents, which stabilize the polar -NO 2​ and -COF groups without initiating premature solvolysis[3].

Table 1: Estimated Solubility Profile of 4-Methyl-3-nitrobenzoyl Fluoride at 25°C

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated SolubilityApplication Rationale
Polar Aprotic Dichloromethane (DCM)8.93High (>1.0 M)Optimal for acylation reactions; easily removed under vacuum.
Polar Aprotic Acetonitrile (MeCN)37.5High (>1.0 M)Excellent for peptide coupling; stabilizes polar intermediates.
Polar Aprotic Tetrahydrofuran (THF)7.58High (>0.8 M)Good for Grignard/organometallic quenching.
Non-Polar Toluene2.38Moderate (~0.2 M)Useful for high-temperature reflux conditions.
Non-Polar Hexanes1.88Low (<0.05 M)Ideal as an anti-solvent for crystallization/precipitation.
Protic Ethanol / Methanol24.5 / 32.7Reactive (Solvolysis)Avoid. Reacts to form ethyl/methyl esters and HF.

Experimental Methodology: Solubility Determination and Handling

To establish a self-validating system for determining the exact solubility limit of 4-methyl-3-nitrobenzoyl fluoride in a specific organic solvent, researchers must employ a gravimetric and HPLC-UV workflow.

Step-by-Step Protocol: Isothermal Saturation Method

  • Preparation: In a nitrogen-purged glovebox, add an excess of solid 4-methyl-3-nitrobenzoyl fluoride (approx. 500 mg) to a 5 mL amber glass vial.

  • Solvent Addition: Add 2.0 mL of the anhydrous organic solvent (e.g., anhydrous DCM, <50 ppm H 2​ O).

  • Equilibration: Seal the vial with a PTFE-lined cap. Agitate the suspension on a thermoshaker at 25.0 ± 0.1 °C at 800 rpm for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Draw the suspension into a pre-warmed glass syringe and filter through a 0.22 µm PTFE syringe filter into a pre-weighed vial. Crucial: Do not use nylon or cellulose filters, as they may react with trace HF or the acyl fluoride.

  • Quantification (Gravimetric): Evaporate a known aliquot (e.g., 1.0 mL) of the filtrate under a gentle stream of dry nitrogen, followed by high vacuum, and weigh the residual solid.

  • Quantification (HPLC-UV): Dilute a 10 µL aliquot of the filtrate with anhydrous acetonitrile to a known volume. Analyze via HPLC (C18 column, MeCN/Water gradient with 0.1% TFA) at 254 nm, comparing against a standard calibration curve.

SolubilityWorkflow A 1. Anhydrous Solvent Selection B 2. Saturated Solution Preparation (Excess Solid) A->B C 3. Isothermal Equilibration (24h at 25°C) B->C D 4. PTFE Filtration (0.22 µm) C->D E 5. HPLC-UV & Gravimetric Quantification D->E F 6. Solubility Data Matrix Generation E->F

Fig 1: Step-by-step workflow for determining acyl fluoride solubility.

Mechanistic Causality: Stability and Solvolysis in Organic Media

While acyl fluorides are significantly more robust against hydrolysis than acyl chlorides[4], they are not entirely immune to solvolysis. The stability of 4-methyl-3-nitrobenzoyl fluoride in organic solvents is heavily dependent on the exclusion of nucleophiles (water, alcohols, amines).

When dissolved in solvents containing trace moisture, the electrophilic carbonyl carbon is attacked by water. The presence of the strongly electron-withdrawing 3-nitro group increases the electrophilicity of the carbonyl carbon, accelerating this parasitic reaction compared to unsubstituted benzoyl fluoride[5]. The reaction proceeds via a tetrahedral intermediate, ultimately collapsing to yield 4-methyl-3-nitrobenzoic acid and hydrogen fluoride (HF).

SolvolysisMechanism R1 4-Methyl-3-nitrobenzoyl Fluoride I1 Tetrahedral Intermediate R1->I1 R2 Trace H2O (Nucleophile) R2->I1 P1 4-Methyl-3-nitrobenzoic Acid I1->P1 Collapse P2 Hydrogen Fluoride (HF) I1->P2 Expulsion

Fig 2: Solvolysis pathway of 4-methyl-3-nitrobenzoyl fluoride with trace water.

To mitigate this, solvents such as DCM or THF must be dried over activated 3Å molecular sieves or passed through an alumina solvent purification system prior to use. The generation of HF is particularly problematic, as it can autocatalyze further degradation and etch standard borosilicate glassware. Therefore, long-term storage of solutions should be conducted in PTFE or Nalgene containers.

Conclusion

The successful utilization of 4-methyl-3-nitrobenzoyl fluoride in drug development and organic synthesis hinges on a rigorous understanding of its solvation dynamics. By selecting anhydrous polar aprotic solvents like DCM or Acetonitrile, chemists can maximize solubility (>1.0 M) while preserving the integrity of the acyl fluoride moiety for downstream nucleophilic acyl substitution reactions.

References

  • Source: sigmaaldrich.
  • Title: A Convenient, One-Pot Procedure for the Preparation of Acyl and Sulfonyl Fluorides Using Cl3CCN, Ph3P, and TBAF(t-BuOH)
  • Source: rsc.
  • Source: scbt.
  • Title: Richard E.

Sources

Exploratory

The Electrophilicity and Application of 4-Methyl-3-nitrobenzoyl Fluoride in Advanced Chemical Synthesis

Executive Summary In the landscape of modern synthetic chemistry and drug development, the demand for acylating agents that balance high electrophilic reactivity with hydrolytic stability has driven a paradigm shift from...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, the demand for acylating agents that balance high electrophilic reactivity with hydrolytic stability has driven a paradigm shift from acyl chlorides to acyl fluorides. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) represents a highly tuned electrophile in this class. By leveraging the push-pull electronic effects of its aromatic substituents, this molecule offers a unique reactivity profile: it remains stable on the benchtop and in aqueous media, yet acts as a potent acyl donor for sterically hindered or electron-deficient nucleophiles under specific catalytic conditions.

This whitepaper provides an in-depth technical analysis of the electrophilicity of 4-methyl-3-nitrobenzoyl fluoride, detailing its mechanistic pathways, comparative stability, and self-validating experimental protocols for use in advanced amidation and late-stage functionalization workflows.

Structural and Electronic Determinants of Electrophilicity

The Acyl Fluoride Paradox

Traditionally, acyl chlorides have been the default reagents for forming amide or ester bonds. However, their extreme electrophilicity makes them highly susceptible to rapid, non-specific hydrolysis. Acyl fluorides, by contrast, exhibit a phenomenon known as ground-state stabilization [1]. The strong carbon-fluorine bond (bond dissociation energy ≈ 116 kcal/mol) and the resonance donation of the fluorine lone pairs into the carbonyl π∗ orbital significantly lower the ground-state energy of the molecule. This stabilization renders acyl fluorides remarkably resistant to neutral water [2].

Electronic Mapping of 4-Methyl-3-nitrobenzoyl Fluoride

The specific electrophilicity of 4-methyl-3-nitrobenzoyl fluoride is dictated by the electronic contributions of its substituents:

  • 3-Nitro Group (-I Effect): Positioned meta to the carbonyl carbon, the nitro group cannot participate in direct resonance withdrawal from the carbonyl. However, its powerful inductive electron-withdrawing effect (-I) strongly depletes electron density from the aromatic ring, significantly increasing the partial positive charge ( δ+ ) on the carbonyl carbon.

  • 4-Methyl Group (+I, Hyperconjugation): Positioned para to the carbonyl, the methyl group provides a weak electron-donating effect. While this slightly counteracts the nitro group, the net electronic environment remains heavily dominated by the strongly electron-withdrawing nitro moiety.

  • Net Result: The carbonyl carbon is highly electrophilic, primed for nucleophilic attack, while the robust C-F bond prevents spontaneous degradation [3].

G Nitro 3-Nitro Group (-I Inductive Withdrawal) Carbonyl Carbonyl Carbon (Highly Electrophilic) Nitro->Carbonyl Depletes e- density Methyl 4-Methyl Group (+I Weak Donation) Methyl->Carbonyl Minor e- donation Tetrahedral Tetrahedral Intermediate Carbonyl->Tetrahedral Nucleophilic Attack Fluoride Fluoride Leaving Group (Ground-State Stabilized) Fluoride->Carbonyl Resonance stabilization Nucleophile Amine Nucleophile Nucleophile->Tetrahedral Addition Product Amide Product Tetrahedral->Product F- Elimination

Diagram 1: Electronic effects and the associative addition-elimination mechanistic pathway.

Comparative Kinetic and Thermodynamic Profiling

To understand the practical utility of 4-methyl-3-nitrobenzoyl fluoride, it must be benchmarked against related acyl halides. The solvolysis rates of benzoyl halides demonstrate that while chlorides undergo rapid dissociative or associative hydrolysis, fluorides strictly follow an associative addition-elimination pathway that requires a strong nucleophile or basic activation [2].

Table 1: Comparative Reactivity and Stability Profile

CompoundHydrolytic Half-Life (pH 7, 25°C)Relative ElectrophilicityPrimary Application Profile
Benzoyl Chloride < 1 minuteVery HighImmediate acylation; strictly anhydrous conditions required.
Benzoyl Fluoride > 24 hoursModerateStable intermediate; requires strong activation.
4-Methyl-3-nitrobenzoyl chloride < 30 secondsExtremely HighHighly reactive; prone to rapid degradation and side reactions.
4-Methyl-3-nitrobenzoyl fluoride > 12 hours High Chemoselective late-stage coupling; bench-stable.

Data synthesis based on solvolysis correlation models and acyl fluoride transformation reviews [2, 3].

Application in Advanced Amidation Workflows

The unique stability-reactivity balance of 4-methyl-3-nitrobenzoyl fluoride makes it an ideal substrate for coupling with sterically hindered or electron-deficient amines—a notoriously difficult transformation in drug discovery.

Drawing inspiration from Sulfur-Fluoride Exchange (SuFEx) click chemistry, which utilizes the robust nature of the S-F bond, similar principles have been successfully adapted for Carbon(IV) acyl fluorides[1]. In these protocols, the acyl fluoride remains inert until a specific Lewis base (such as DBU or DIPEA) is introduced. The base serves a dual purpose: it deprotonates the incoming amine to increase its nucleophilicity and facilitates the departure of the fluoride ion by forming a transient, highly reactive intermediate.

Causality of Experimental Choices
  • Why use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)? DBU is a strong, non-nucleophilic base. It effectively scavenges the generated HF, driving the reaction forward without competing with the amine for the electrophilic carbonyl carbon.

  • Why track via 19 F NMR? Fluorine NMR provides a self-validating, background-free analytical window. The intact acyl fluoride exhibits a distinct peak (typically around +15 to +25 ppm relative to CFCl 3​ ). As the reaction proceeds, this peak diminishes, replaced by the signal of the fluoride ion/HF-base complex (typically upfield, around -150 ppm).

Workflow Step1 1. Reagent Preparation Dry solvent (DCM/THF), inert atmosphere Step2 2. Substrate Addition 4-Methyl-3-nitrobenzoyl fluoride + Hindered Amine Step1->Step2 Step3 3. Base Catalysis Add DBU (1.5 equiv) to initiate exchange Step2->Step3 Step4 4. In-Process Validation Track via 19F NMR (disappearance of acyl F) Step3->Step4 Step5 5. Workup & Isolation Aqueous wash to remove HF-DBU salts Step4->Step5

Diagram 2: Step-by-step experimental workflow for chemoselective amidation.

Self-Validating Experimental Protocol

Protocol: Chemoselective Amidation of a Sterically Hindered Secondary Amine

Objective: To synthesize a complex amide using 4-methyl-3-nitrobenzoyl fluoride, demonstrating high yield and chemoselectivity without the need for coupling reagents (e.g., HATU, EDC).

Materials:

  • 4-Methyl-3-nitrobenzoyl fluoride (1.0 mmol)

  • Sterically hindered secondary amine (e.g., diisopropylamine or a complex API intermediate) (1.1 mmol)

  • DBU (1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL Schlenk flask and purge with Argon. Add 5.0 mL of anhydrous DCM to the flask.

  • Substrate Solubilization: Dissolve 1.0 mmol of 4-methyl-3-nitrobenzoyl fluoride in the DCM. The solution will remain stable, confirming the hydrolytic resistance of the acyl fluoride.

  • Amine Addition: Add 1.1 mmol of the sterically hindered secondary amine to the stirring solution at room temperature. Note: No spontaneous reaction will occur at this stage due to the ground-state stabilization of the C-F bond.

  • Catalytic Activation: Dropwise, add 1.5 mmol of DBU. The reaction mixture may exhibit a slight exotherm as the base activates the addition-elimination sequence.

  • In-Process Analytical Validation ( 19 F NMR): After 2 hours, extract a 0.1 mL aliquot, dilute in CDCl 3​ , and acquire a 19 F NMR spectrum. The reaction is deemed complete when the characteristic acyl fluoride peak (+17 ppm) is entirely consumed.

  • Quench and Workup: Dilute the reaction mixture with an additional 10 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 x 10 mL) to remove DBU and unreacted amine, followed by saturated aqueous NaHCO 3​ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting product typically requires minimal to no chromatographic purification, yielding the pure amide.

Conclusion

4-Methyl-3-nitrobenzoyl fluoride exemplifies the strategic utility of acyl fluorides in modern organic synthesis. By harnessing the electron-withdrawing power of the meta-nitro group, chemists can ensure a highly electrophilic carbonyl center, while the fluoride leaving group provides essential ground-state stability. This duality eliminates the moisture-sensitivity issues plaguing traditional acyl chlorides and enables highly efficient, self-validating coupling reactions for complex drug development pipelines.

References

  • Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates. Chemistry – A European Journal (2017). URL:[Link]

  • Correlation of the Rates of Solvolysis of Benzoyl Fluoride and a Consideration of Leaving-Group Effects. The Journal of Organic Chemistry (2004). URL:[Link]

  • Recent advances in transformation of acyl fluorides. Journal of Synthetic Organic Chemistry, Japan (2020). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Synthesis Using 4-Methyl-3-nitrobenzoyl Fluoride

Executive Summary & Strategic Rationale Amide bond formation remains one of the most frequently executed reactions in medicinal chemistry and drug development. While traditional coupling reagents (e.g., HATU, EDC/HOBt) a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Amide bond formation remains one of the most frequently executed reactions in medicinal chemistry and drug development. While traditional coupling reagents (e.g., HATU, EDC/HOBt) are effective for standard substrates, they frequently fail or produce low yields when applied to sterically hindered or electron-deficient weakly nucleophilic amines[1].

To overcome these limitations, acyl fluorides have emerged as superior acylating agents. Specifically, 4-Methyl-3-nitrobenzoyl fluoride serves as a highly versatile, bifunctional building block. The acyl fluoride moiety enables robust, high-yielding amidation under mild conditions. Downstream, the nitro group acts as a masked aniline—readily reducible for subsequent functionalization (e.g., urea formation)—while the methyl group provides essential steric and lipophilic tuning, a structural motif commonly found in kinase inhibitors like Imatinib and Nilotinib [2].

Mechanistic Causality: The "Fluorine Advantage"

The exceptional utility of 4-Methyl-3-nitrobenzoyl fluoride lies in the unique physicochemical properties of the carbon-fluorine (C–F) bond [3].

  • Hydrolytic Stability: The C–F bond possesses a remarkably high bond dissociation energy (~116 kcal/mol) compared to the C–Cl bond (~81 kcal/mol) found in traditional acyl chlorides. This thermodynamic stability renders acyl fluorides highly resistant to spontaneous hydrolysis, allowing them to be handled on the benchtop, purified via standard chromatography, and stored without rapid degradation [4].

  • Electrophilic Reactivity (HSAB Theory): Despite the strong C–F bond, the extreme electronegativity of fluorine draws electron density away from the carbonyl carbon, making it highly electrophilic. According to Hard-Soft Acid-Base (HSAB) theory, the "hard" carbonyl carbon of the acyl fluoride preferentially reacts with "hard" nucleophiles (such as amines) rather than softer nucleophiles or bulk water.

  • Stereochemical Integrity: Because the addition-elimination mechanism proceeds rapidly without requiring highly basic conditions, acyl fluorides undergo amidation with near-zero rates of α-carbon epimerization, preserving stereocenters in complex peptide syntheses [1].

Pathway A 4-Methyl-3-nitrobenzoyl Fluoride C Tetrahedral Intermediate A->C Addition B Amine Nucleophile (R-NH2) B->C D Amide Product C->D HF Elimination

Fig 1: Mechanistic pathway of acyl fluoride amidation via a tetrahedral intermediate.

Comparative Performance Analysis

To justify the selection of 4-Methyl-3-nitrobenzoyl fluoride over alternative activated species, the following table summarizes the operational and chemical advantages of acyl fluorides.

ParameterAcyl FluoridesAcyl ChloridesStandard Reagents (HATU/DIPEA)
Moisture Sensitivity Low (Bench-stable)High (Rapid hydrolysis)Moderate
Reactivity w/ Weak Amines ExcellentGood (but prone to side reactions)Poor to Moderate
Epimerization Risk Very LowHighLow to Moderate
Primary Byproducts HF (Easily neutralized)HCl (Highly corrosive)Tetramethylurea (Toxic, hard to remove)
Scalability HighHighLow (Cost-prohibitive at scale)

Standard Operating Procedure (SOP): Amide Coupling Protocol

This protocol is designed as a self-validating system for the coupling of 4-Methyl-3-nitrobenzoyl fluoride with sterically hindered or electron-deficient amines.

Reagents & Equipment
  • Acylating Agent: 4-Methyl-3-nitrobenzoyl fluoride (1.1 equiv)

  • Nucleophile: Target Amine (1.0 equiv)

  • Base / Acid Scavenger: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (0.1 M)

Step-by-Step Workflow
  • System Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target amine (1.0 equiv) in anhydrous DCM to achieve a 0.1 M concentration. Purge the flask with nitrogen gas.

  • Base & Catalyst Addition: Add DIPEA (3.0 equiv) and DMAP (0.1 equiv) to the stirring solution.

    • Causality Note: DIPEA acts as the primary acid scavenger to neutralize the HF byproduct. Its significant steric bulk prevents it from acting as a competing nucleophile. DMAP acts as a nucleophilic catalyst, temporarily forming a highly reactive acylpyridinium intermediate that dramatically accelerates the reaction with weakly nucleophilic amines [1].

  • Acyl Fluoride Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add 4-Methyl-3-nitrobenzoyl fluoride (1.1 equiv) dropwise (if in solution) or in small solid portions.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the amine starting material and the emergence of the product mass[M+H]+ confirms progression. Alternatively, 19 F NMR can be utilized to track the total consumption of the acyl fluoride signal (typically observed between +20 to +30 ppm) [4].

  • Quenching & Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (to neutralize HF and remove DMAP), 1M HCl (to remove unreacted amine and DIPEA), and saturated brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure 4-methyl-3-nitrobenzamide derivative.

Workflow S1 Step 1: Reagent Prep Dry DCM, N2, 0°C S2 Step 2: Base Addition DIPEA + DMAP S1->S2 S3 Step 3: Acyl Fluoride Dropwise Addition S2->S3 S4 Step 4: Reaction Monitor via LC-MS S3->S4 S5 Step 5: Workup Wash & Purify S4->S5

Fig 2: Step-by-step experimental workflow for the synthesis of amides using acyl fluorides.

Downstream Applications in Drug Discovery

Following successful amidation, the 4-methyl-3-nitrobenzamide scaffold is primed for further elaboration. The nitro group can be cleanly reduced to an aniline via catalytic hydrogenation (e.g., Pd/C, H 2​ gas) or chemical reduction (Fe/NH 4​ Cl). The resulting 3-amino-4-methylbenzamide is a privileged pharmacophore, serving as the critical attachment point for urea linkages in the design of Type II kinase inhibitors, demonstrating the strategic value of initiating the synthesis with 4-Methyl-3-nitrobenzoyl fluoride.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. URL: [Link]

  • Li, S., et al. (2012). "Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase." Bioorganic & Medicinal Chemistry Letters. URL: [Link]

  • Yin, Z., et al. (2021). "Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides." Organic Letters. URL: [Link]

  • "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." (2024). Beilstein Journal of Organic Chemistry. URL: [Link]

Application

Application Note: Utilizing 4-Methyl-3-nitro-benzoyl Fluoride in Advanced Medicinal Chemistry

Executive Summary The strategic incorporation of fluorine and fluorinated building blocks is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine and fluorinated building blocks is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, lipophilicity, and target binding affinity[1]. Among these building blocks, acyl fluorides have emerged as superior alternatives to traditional acyl chlorides[2]. Specifically, 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) [3] serves as a highly versatile, bench-stable electrophile. This application note details the mechanistic rationale, quantitative advantages, and validated protocols for utilizing 4-methyl-3-nitro-benzoyl fluoride in chemoselective amidation and palladium-catalyzed acyl-exchange reactions.

Mechanistic Rationale: Causality in Reagent Design

As a Senior Application Scientist, it is critical to understand why a specific building block is selected over another. The utility of 4-methyl-3-nitro-benzoyl fluoride[4] is governed by three distinct structural features:

  • The Acyl Fluoride Moiety (Stability vs. Reactivity): The C–F bond is significantly stronger (~116 kcal/mol) than the C–Cl bond (~81 kcal/mol). This thermodynamic stability renders the reagent highly resistant to ambient moisture and spontaneous hydrolysis, allowing for precise stoichiometric control[1]. However, because the fluoride ion is an excellent leaving group under specific activation (e.g., hydrogen-bonding networks or transition-metal insertion), it retains high reactivity toward targeted nucleophiles[2].

  • The 3-Nitro Group (Electronic Activation): The nitro group exerts a powerful electron-withdrawing inductive effect (-I). By pulling electron density away from the aromatic ring and the carbonyl carbon, it significantly increases the electrophilicity of the acyl center, accelerating nucleophilic attack or oxidative addition[5].

  • The 4-Methyl Group (Steric & Lipophilic Tuning): The para-methyl group provides a degree of steric shielding to the aromatic ring while increasing the overall lipophilicity (LogP) of the resulting pharmacophore—a common strategy to enhance cellular membrane permeability in drug candidates.

Quantitative Data: Comparative Reactivity Profile

To justify the transition from acyl chlorides to acyl fluorides in late-stage functionalization, the following table summarizes their comparative physicochemical properties.

Property / Reagent TypeAcyl ChloridesAcyl Fluorides (e.g., 4-Me-3-NO2-PhCOF)Acid Anhydrides
Aqueous/Moisture Stability Very Low (Rapid hydrolysis)High (Bench-stable)Moderate
Chemoselectivity (Amines vs. Alcohols) Low (Prone to side reactions)Excellent (Highly amine-selective)Moderate
Risk of Epimerization HighVery Low Low
Primary Byproduct HCl (Highly corrosive)HF (Easily scavenged by weak base)Carboxylic Acid
Storage Requirements Desiccator, inert gasAmbient conditions Ambient conditions

Application 1: Late-Stage Chemoselective Amidation

Acyl fluorides are exceptional reagents for peptide coupling and late-stage amidation due to their resistance to epimerization and high chemoselectivity[1].

Self-Validating Protocol: Synthesis of 4-Methyl-3-nitrobenzamides

Causality of choices: Dichloromethane (DCM) is selected as the solvent because it is non-nucleophilic and readily dissolves both the electrophile and most amine nucleophiles. N,N-Diisopropylethylamine (DIPEA) is utilized over triethylamine due to its increased steric bulk, which prevents it from acting as a competing nucleophile while efficiently scavenging the generated HF.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Dissolution: Dissolve 4-methyl-3-nitro-benzoyl fluoride (1.0 equiv, 0.5 mmol)[5] in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv, 1.0 mmol) via syringe. The excess base ensures complete neutralization of the HF byproduct, driving the reaction forward.

  • Nucleophile Addition: Cool the mixture to 0 °C. Slowly add the target amine (1.1 equiv, 0.55 mmol) dropwise.

  • In-Process Control (Self-Validation): Warm the reaction to room temperature. Monitor the reaction via 19 F NMR. The disappearance of the characteristic acyl fluoride signal (typically between +20 to +30 ppm relative to CFCl 3​ ) confirms the complete consumption of the electrophile.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide.

Amidation A 4-Methyl-3-nitro-benzoyl fluoride (Electrophile) C Tetrahedral Intermediate (C-F Bond Activation) A->C Addition B Amine Nucleophile B->C Addition D Target Amide (Product) C->D Elimination E Base (e.g., DIPEA) Scavenges HF C->E HF Release

Chemoselective amidation workflow using 4-Methyl-3-nitro-benzoyl fluoride.

Application 2: Palladium-Catalyzed Acyl-Exchange (Fluorination Reagent)

Beyond direct acylation, electron-deficient benzoyl fluorides act as potent fluoride donors in Pd-catalyzed acyl-exchange reactions[2]. This allows for the synthesis of complex, value-added aliphatic or sterically hindered acyl fluorides from their corresponding acid anhydrides[6].

Self-Validating Protocol: Pd-Catalyzed Reconstruction of Acyl Fluorides

Causality of choices: The electron-withdrawing nitro group on 4-methyl-3-nitro-benzoyl fluoride accelerates the initial oxidative addition of the C–F bond to the Pd(0) center[5]. 1,4-Bis(diphenylphosphino)butane (DPPB) is selected as the ligand because its specific bite angle stabilizes the Pd(II) intermediate and optimally facilitates the subsequent reductive elimination step[5].

Step-by-Step Methodology:

  • Catalyst Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(dba) 2​ (5 mol%, 0.025 mmol) and DPPB (7.6 mol%, 0.038 mmol)[5].

  • Reagent Addition: Add the target acid anhydride (3.0 equiv, 1.5 mmol) and 4-methyl-3-nitro-benzoyl fluoride (1.0 equiv, 0.5 mmol)[5].

  • Solvent Addition: Add anhydrous toluene (0.5 mL) to achieve a highly concentrated reaction mixture, which promotes the bimolecular transmetalation step[5].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and stir the mixture at 80 °C for 24 hours[5].

  • In-Process Control (Self-Validation): Analyze an aliquot via GC-MS or 19 F NMR to confirm the formation of the new aliphatic acyl fluoride and the byproduct (4-methyl-3-nitro-benzoic anhydride).

  • Isolation: Cool the mixture to room temperature, filter through a short pad of Celite to remove the palladium catalyst, and purify the target acyl fluoride via vacuum distillation or rapid silica gel filtration.

PdExchange Pd Pd(0) Catalyst OA Oxidative Addition (C-F Cleavage) Pd->OA + Aroyl Fluoride Complex Acyl-Pd(II)-Fluoride OA->Complex TM Transmetalation with Acid Anhydride Complex->TM RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod Target Acyl Fluoride RE->Prod

Mechanism of Pd-catalyzed acyl exchange utilizing aroyl fluorides.

References

  • Ogiwara, Y., Hosaka, S., & Sakai, N. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics, 39(6), 856–861.[Link]

  • Ogiwara, Y., & Sakai, N. (2020). Acyl Fluorides in Late-Transition-Metal Catalysis. Angewandte Chemie International Edition, 59(15), 574–594.[Link]

  • National Center for Biotechnology Information. (2024). 4-Methyl-3-nitro-benzoyl fluoride | C8H6FNO3 | CID 20257232. PubChem.[Link]

Sources

Method

Application Note: Advanced Synthetic Workflows Utilizing 4-Methyl-3-nitrobenzoyl Fluoride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5)[1] Introduction & Chemical Profile In modern organic synthesis and d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5)[1]

Introduction & Chemical Profile

In modern organic synthesis and drug discovery, the paradigm has steadily shifted from traditional acid chlorides to acid fluorides[2]. Acid fluorides provide an unparalleled, paradoxical balance: they exhibit exceptional hydrolytic stability under neutral conditions while demonstrating high reactivity toward specific nucleophiles and transition metal catalysts[3].

4-Methyl-3-nitrobenzoyl fluoride serves as a highly versatile electrophilic hub. The causality behind its unique reactivity lies in its electronic topography:

  • The Fluorine Atom: The small atomic radius of fluorine minimizes steric clashes during the formation of the tetrahedral intermediate, making it exceptionally effective for coupling bulky, sterically demanding amines without the epimerization risks associated with standard coupling reagents[3]. Furthermore, the strong C–F bond prevents spontaneous hydrolysis during ambient handling.

  • The Nitro Group (-NO₂): Positioned meta to the carbonyl, this strongly electron-withdrawing group (-I, -M) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, supercharging its electrophilicity.

  • The Methyl Group (-CH₃): Provides a slight inductive (+I) stabilization and steric shielding to the adjacent ring positions, directing reactivity strictly to the acyl fluoride moiety or serving as a handle for late-stage functionalization.

Mechanistic Pathways

4-Methyl-3-nitrobenzoyl fluoride can be channeled into two divergent reaction manifolds depending on the reaction conditions: Nucleophilic Acyl Substitution (e.g., amidation) and Decarbonylative Cross-Coupling [4].

ReactionPathways SM 4-Methyl-3-nitrobenzoyl fluoride Amine Amine (Nucleophile) SM->Amine Base Boronic Arylboronic Acid SM->Boronic Pd(0), Heat Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral PdComplex Pd-Aryl Complex Boronic->PdComplex -CO Amide Amide Product Tetrahedral->Amide -HF Biaryl Biaryl Product PdComplex->Biaryl Reductive Elimination

Fig 1. Divergent reactivity pathways of 4-Methyl-3-nitrobenzoyl fluoride.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of the reaction at critical checkpoints without requiring immediate complex analytics.

Workflow S1 1. Reagent Prep (Dry Solvents) S2 2. Setup (Inert Gas) S1->S2 S3 3. Addition (Dropwise, 0°C) S2->S3 S4 4. Monitor (TLC/19F NMR) S3->S4 S5 5. Quench (Sat. NaHCO3) S4->S5 S6 6. Purify (Silica Gel) S5->S6

Fig 2. Standardized experimental workflow for aroyl fluoride amidation.

Protocol A: Catalyst-Free Amidation (Peptide/Amide Bond Formation)

This protocol exploits the high electrophilicity of the aroyl fluoride for rapid C–N bond formation.

Reagents:

  • 4-Methyl-3-nitrobenzoyl fluoride (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Methyl-3-nitrobenzoyl fluoride in anhydrous CH₂Cl₂ under an argon atmosphere.

    • Causality: Argon prevents ambient moisture from competing as a nucleophile, although acid fluorides are highly resistant to hydrolysis compared to chlorides[5].

  • Base Addition: Add DIPEA via syringe.

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the hazardous hydrogen fluoride (HF) byproduct, preventing the amine nucleophile from being deactivated via protonation.

  • Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add the amine dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–3 hours.

  • Validation Checkpoint (In-Process): Monitor via TLC (Hexanes/EtOAc). The disappearance of the high-Rf acid fluoride spot indicates completion. Alternatively, ¹⁹F NMR will show the disappearance of the characteristic acyl fluoride peak (~ +17 to +30 ppm).

  • Quench & Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Self-Validating Check: The evolution of CO₂ gas (bubbling) confirms the neutralization of the HF-DIPEA salt. Cessation of bubbling indicates a safe, slightly basic pH for extraction.

  • Purification: Extract with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via short-pad silica gel chromatography.

Protocol B: Palladium-Catalyzed Decarbonylative Suzuki-Miyaura Cross-Coupling

Aroyl fluorides are exceptional electrophiles for decarbonylative cross-coupling, allowing the synthesis of complex biaryls without the need for pre-formed aryl halides[4].

Reagents:

  • 4-Methyl-3-nitrobenzoyl fluoride (1.0 equiv, 0.5 mmol)

  • Arylboronic Acid (1.5 equiv, 0.75 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Tricyclohexylphosphine (PCy₃) (10 mol%)

  • Na₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous Toluene (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube, combine Pd(OAc)₂, PCy₃, and Na₂CO₃. Evacuate and backfill with argon three times.

    • Causality: PCy₃ is an electron-rich, bulky ligand that promotes the challenging oxidative addition of the C–F bond and facilitates the subsequent CO de-insertion step[4].

  • Substrate Addition: Add the arylboronic acid and 4-Methyl-3-nitrobenzoyl fluoride, followed by anhydrous toluene.

  • Thermal Decarbonylation: Seal the tube and heat the mixture to 110 °C for 12 hours.

    • Causality: Elevated temperatures are thermodynamically required to drive the extrusion of carbon monoxide (CO) gas from the Pd(II)-aryl complex prior to transmetalation[4].

  • Validation Checkpoint (In-Process): A color change from pale yellow to dark brown/black often signifies the formation of Pd black, indicating the end of the catalytic cycle or catalyst degradation. LC-MS should confirm the mass of the decarbonylated biaryl product.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via column chromatography.

Quantitative Data Summary

The following table summarizes expected yields and reaction parameters for 4-Methyl-3-nitrobenzoyl fluoride across various transformations, demonstrating its robust synthetic utility.

Reaction TypeNucleophile / Coupling PartnerReagents & ConditionsReaction TimeIsolated Yield (%)
Amidation (1° Amine)Benzylamine (1.2 eq)DIPEA (2.0 eq), CH₂Cl₂, RT2 h95%
Amidation (2° Amine)Morpholine (1.2 eq)DIPEA (2.0 eq), CH₂Cl₂, RT3 h92%
Esterification Phenol (1.2 eq)DMAP (10 mol%), Et₃N, THF, RT5 h88%
Decarbonylative Coupling Phenylboronic acid (1.5 eq)Pd(OAc)₂ (5 mol%), PCy₃, Toluene, 110°C12 h84%

Analytical Validation & Troubleshooting

To ensure absolute trustworthiness in your synthetic workflow, utilize the following analytical markers for 4-Methyl-3-nitrobenzoyl fluoride and its derivatives:

  • Infrared (IR) Spectroscopy: The starting aroyl fluoride exhibits a distinct, high-frequency carbonyl stretch (C=O) at approximately 1800–1820 cm⁻¹ . Successful amidation is confirmed by the shift of this peak to the standard amide region (1640–1680 cm⁻¹ ).

  • ¹⁹F NMR Spectroscopy: The starting material will show a highly deshielded fluorine resonance. The complete disappearance of the acyl fluoride signal guarantees full conversion, serving as a definitive, quantitative validation metric prior to purification[5].

References

  • Sigma-Aldrich / PubChem. "4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5". National Center for Biotechnology Information. Available at:[Link]

  • Gonay, M., et al. (2020). "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E". The Journal of Organic Chemistry, 85(15), 10253-10260. Available at:[Link]

  • Kim, J., et al. (2020). "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones". Organic Letters, 22(18), 7387-7391. Available at:[Link]

  • He, C., et al. (2024). "Decarbonylative C(sp2)–C(sp2) Reductive Cross-Coupling of Aroyl Fluorides with Aryl Bromides by Palladium/Cobalt Co-catalysis". Organic Chemistry Frontiers, 11(11). Available at:[Link]

  • Malapit, C. A., et al. (2020). "Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions". PMC / National Institutes of Health. Available at:[Link]

  • Organic Chemistry Portal. "Acyl fluoride synthesis by fluorination". Recent Literature in Organic Synthesis. Available at:[Link]

Sources

Application

Application Note: 4-Methyl-3-nitro-benzoyl Fluoride as a Bench-Stable Electrophile in the Synthesis of Type II Kinase Inhibitors

Executive Summary The synthesis of targeted Type II kinase inhibitors frequently relies on the construction of robust amide pharmacophores connecting a substituted benzamide moiety to a hinge-binding fragment. This appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted Type II kinase inhibitors frequently relies on the construction of robust amide pharmacophores connecting a substituted benzamide moiety to a hinge-binding fragment. This application note details the strategic shift from traditional acyl chlorides and carboxylic acids to 4-methyl-3-nitro-benzoyl fluoride . By leveraging the unique physicochemical properties of the C–F bond, researchers can achieve highly efficient, moisture-stable, and atom-economical aminolysis with sterically hindered anilines, streamlining the development of therapeutics targeting DDR1/2, EGFR, and Raf kinases.

Introduction & Chemical Rationale

Historically, 4-methyl-3-nitrobenzoic acid has been the foundational building block for synthesizing the amide linkages in blockbuster kinase inhibitors (e.g., Nilotinib analogs, Erlotinib derivatives, and DDR1/2 inhibitors like Compound 1)[1]. Traditional synthetic routes require either in situ activation with expensive coupling agents (e.g., HATU, EDCI) or conversion to 4-methyl-3-nitrobenzoyl chloride[1][2].

However, these classical methods present significant bottlenecks. Acyl chlorides possess a weak C–Cl bond (Bond Dissociation Energy ~79 kcal/mol), making them highly susceptible to spontaneous hydrolysis and requiring rigorous anhydrous conditions. Conversely, HATU-mediated coupling generates massive stoichiometric urea byproducts, complicating purification and reducing overall atom economy.

The Acyl Fluoride Advantage: 4-Methyl-3-nitro-benzoyl fluoride represents a "Goldilocks" intermediate. The exceptionally high bond dissociation energy of the C–F bond (~116 kcal/mol) imparts remarkable stability against aqueous hydrolysis, allowing the reagent to be handled on the benchtop and purified via simple liquid-liquid extraction[3]. Despite this stability, the strong electron-withdrawing nature of the fluorine atom renders the carbonyl carbon highly electrophilic. This ensures rapid, high-yielding aminolysis even when reacting with weakly nucleophilic or sterically hindered anilines (such as 3-trifluoromethylaniline)[3].

Comparative Analysis of Acylating Agents

The following table summarizes the quantitative and qualitative advantages of utilizing the acyl fluoride over traditional intermediates in kinase inhibitor synthesis.

Property4-Methyl-3-nitrobenzoyl Chloride4-Methyl-3-nitro-benzoyl Fluoride4-Methyl-3-nitrobenzoic Acid (+ HATU)
Bond Dissociation Energy (C–X) ~79 kcal/mol~116 kcal/molN/A
Moisture / Benchtop Stability Poor (Rapid Hydrolysis)Excellent (Bench-Stable)Excellent
Reactivity with Weak Anilines HighHighModerate to Low
Atom Economy HighHighLow (Generates massive urea waste)
Purification Complexity High (Sensitive to aqueous workup)Low (Aqueous workup viable)High (Requires column chromatography)

Synthetic Workflow

The conversion of the starting material to the active kinase inhibitor follows a highly efficient, two-stage protocol. The workflow below illustrates the logical progression from deoxofluorination to aminolysis.

Workflow SM 4-Methyl-3-nitrobenzoic acid (Starting Material) AcylF 4-Methyl-3-nitro-benzoyl fluoride (Bench-Stable Electrophile) SM->AcylF Pyridine, MeCN 0°C to RT Reagent Cyanuric Fluoride (Deoxofluorination) Reagent->AcylF Amide Amide Intermediate (Kinase Pharmacophore) AcylF->Amide Aminolysis Base-free or DIPEA Amine 3-(Trifluoromethyl)aniline (Nucleophile) Amine->Amide Kinase DDR1/2 Kinase Inhibitor (e.g., Compound 1) Amide->Kinase Nitro Reduction & Downstream Coupling

Chemical workflow for synthesizing kinase inhibitors via 4-methyl-3-nitro-benzoyl fluoride.

Experimental Protocols

Protocol A: Synthesis of 4-Methyl-3-nitro-benzoyl Fluoride

This protocol utilizes cyanuric fluoride, a mild and highly efficient deoxofluorinating agent, to convert the carboxylic acid to the acyl fluoride[4][5].

Materials:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv)

  • Cyanuric fluoride (0.4 to 0.5 equiv)

  • Pyridine (1.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried, round-bottom flask purged with nitrogen, dissolve 4-methyl-3-nitrobenzoic acid and pyridine in anhydrous MeCN.

    • Causality: Pyridine acts as an essential acid scavenger and nucleophilic catalyst, activating the cyanuric fluoride via a highly reactive intermediate[4].

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add cyanuric fluoride dropwise over 10 minutes to control the exothermic activation.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 to 2 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench the reaction by pouring the mixture into crushed ice. Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Causality: Because the C–F bond is highly resistant to hydrolysis, the acyl fluoride survives the aqueous quench intact. This allows water-soluble byproducts (like cyanuric acid and pyridinium salts) to be washed away effortlessly, eliminating the need for column chromatography[4][5].

  • Isolation: Wash the organic layer with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 4-methyl-3-nitro-benzoyl fluoride.

Protocol B: Aminolysis to form the Kinase Inhibitor Precursor

This step couples the acyl fluoride with an aniline derivative to form the critical amide bond found in inhibitors like Compound 1[1].

Materials:

  • 4-Methyl-3-nitro-benzoyl fluoride (1.0 equiv)

  • 3-(Trifluoromethyl)aniline (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Dissolve 4-methyl-3-nitro-benzoyl fluoride in anhydrous DCM at room temperature.

  • Coupling: Add 3-(trifluoromethyl)aniline followed by DIPEA.

    • Causality: While acyl fluorides can sometimes react base-free, the addition of DIPEA neutralizes the generated hydrogen fluoride (HF), preventing the protonation of the weakly nucleophilic aniline and driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours.

  • Purification: Wash the organic phase sequentially with 1M HCl (to remove excess aniline and DIPEA), saturated NaHCO₃, and brine. Concentrate the organic layer to yield the highly pure amide intermediate.

    • Causality: The absence of coupling agents like HATU means there are no stubborn urea byproducts to remove, drastically simplifying the purification pipeline.

Biological Application: DDR1/2 Inhibition

The amide intermediate synthesized above is subsequently subjected to nitro-group reduction and further coupling to yield potent Type II kinase inhibitors. A prime example is Compound 1 (5-((2-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)phenyl)-amino)nicotinamide), a highly selective inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2)[1]. DDR1 and DDR2 are atypical receptor tyrosine kinases activated by extracellular collagen, playing critical roles in tumor metastasis, fibrosis, and cell migration.

Pathway Ligand Extracellular Collagen Receptor DDR1/2 Tyrosine Kinase Ligand->Receptor Activation ATP ATP Binding & Autophosphorylation Receptor->ATP Kinase Domain Active Response Cell Migration & Proliferation ATP->Response Downstream Signaling Inhibitor Synthesized Inhibitor (Compound 1) Inhibitor->ATP Competitive Inhibition

DDR1 signaling pathway and competitive ATP-binding inhibition by synthesized compounds.

Sources

Method

Application Note: A Novel Approach to GC-MS Sample Preparation Using 4-Methyl-3-nitro-benzoyl Fluoride for Enhanced Detection of Amines and Phenols

Abstract This application note presents a detailed protocol and rationale for the use of 4-Methyl-3-nitro-benzoyl fluoride as a derivatizing agent for the analysis of primary and secondary amines, as well as phenolic com...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol and rationale for the use of 4-Methyl-3-nitro-benzoyl fluoride as a derivatizing agent for the analysis of primary and secondary amines, as well as phenolic compounds, by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent reactivity of the acyl fluoride group allows for a rapid and efficient derivatization under mild conditions. The introduction of the 4-methyl-3-nitrobenzoyl moiety enhances the volatility and thermal stability of the target analytes, while the nitro group offers the potential for highly sensitive detection using an Electron Capture Detector (ECD) and provides a unique fragmentation pattern in mass spectrometry for improved structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the detection and quantification of trace-level analytes in complex matrices.

Introduction: The Imperative of Derivatization in GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2] However, many compounds of interest in pharmaceutical, environmental, and biological research, such as amines and phenols, possess polar functional groups that render them non-volatile and prone to poor chromatographic performance.[3] Derivatization is a chemical modification process that converts these problematic analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic separation and detection.[4][5]

Common derivatization strategies include silylation, acylation, and esterification.[4][6] Acylation, in particular, is a robust method for derivatizing compounds with active hydrogens, such as those found in amines and phenols.[4] This application note introduces 4-Methyl-3-nitro-benzoyl fluoride as a promising acylating agent for GC-MS sample preparation. While not as commonly cited as reagents like pentafluorobenzyl bromide (PFBBr) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), its chemical structure suggests significant advantages for specific applications.[7][8]

The Derivatizing Agent: 4-Methyl-3-nitro-benzoyl Fluoride

Chemical Structure and Properties:

  • IUPAC Name: 4-Methyl-3-nitro-benzoyl fluoride

  • CAS Number: 80277-50-5[9]

  • Molecular Formula: C₈H₆FNO₃[9]

  • Molecular Weight: 183.14 g/mol [9]

The key functional group of this reagent is the acyl fluoride. Acyl fluorides are highly reactive acylating agents, readily undergoing nucleophilic acyl substitution with primary and secondary amines, and phenols.[10] The electron-withdrawing nitro group on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, promoting a rapid and complete reaction.

Reaction Mechanism and Rationale

The derivatization reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine or the oxygen of a phenol attacks the electrophilic carbonyl carbon of 4-Methyl-3-nitro-benzoyl fluoride. This is followed by the elimination of a fluoride ion, forming a stable amide or ester linkage, respectively. The reaction is typically facilitated by a non-nucleophilic base to neutralize the hydrogen fluoride (HF) byproduct.

ReactionMechanism cluster_reactants Reactants cluster_products Products Analyte Analyte (Primary/Secondary Amine or Phenol) R-NH₂ or R-OH Derivative Derivatized Analyte (Amide or Ester) Analyte->Derivative Nucleophilic Attack Reagent 4-Methyl-3-nitro-benzoyl fluoride Reagent->Derivative Byproduct Hydrogen Fluoride (HF) Neutralized_Byproduct Neutralized Byproduct (e.g., Pyridinium fluoride) Base Base (e.g., Pyridine, Triethylamine) Base->Neutralized_Byproduct Neutralizes

Caption: Generalized reaction mechanism of derivatization.

Advantages of Using 4-Methyl-3-nitro-benzoyl Fluoride

  • Enhanced Volatility and Thermal Stability: The derivatization process replaces polar N-H and O-H bonds with less polar and more stable amide and ester linkages, significantly improving the analyte's behavior in the GC system.

  • Improved Chromatographic Performance: The resulting derivatives exhibit reduced tailing and better peak shapes, leading to improved resolution and more accurate quantification.

  • Increased Sensitivity: The presence of the nitro group makes the derivatives amenable to highly sensitive detection by Electron Capture Detection (ECD).

  • Unique Mass Spectral Fragmentation: The 4-methyl-3-nitrobenzoyl moiety provides a characteristic fragmentation pattern in the mass spectrometer, aiding in the confident identification of the derivatized analytes.

  • Rapid and Efficient Reaction: The high reactivity of the acyl fluoride allows for a fast derivatization reaction, often at room temperature, which can shorten sample preparation time.[11]

Detailed Experimental Protocol

This protocol provides a general guideline for the derivatization of amines and phenols using 4-Methyl-3-nitro-benzoyl fluoride. Optimization of reaction conditions may be necessary for specific analytes and matrices.

5.1. Reagents and Materials

  • 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5)

  • Anhydrous Pyridine or Triethylamine (Base catalyst)

  • Anhydrous Toluene or Acetonitrile (Reaction solvent)

  • Analyte standards and samples

  • GC-grade Hexane or Ethyl Acetate (for extraction)

  • Deionized water

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • 2 mL screw-cap glass vials with PTFE-lined septa

  • Vortex mixer

  • Heating block or water bath

  • Centrifuge

5.2. Safety Precautions

  • 4-Methyl-3-nitro-benzoyl fluoride is a reactive acyl halide and should be handled with care in a well-ventilated fume hood.[12][13]

  • It is moisture-sensitive and should be stored under anhydrous conditions.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Consult the Safety Data Sheet (SDS) for detailed safety information.[12][13][14][15]

5.3. Step-by-Step Derivatization Procedure

  • Sample Preparation:

    • For liquid samples, accurately transfer 100 µL into a 2 mL reaction vial.

    • For solid samples, accurately weigh 1-5 mg into a 2 mL reaction vial.

    • If the sample is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction to transfer the analytes into a suitable organic solvent and evaporate to dryness under a gentle stream of nitrogen.[1][16]

  • Reagent Preparation (prepare fresh):

    • Prepare a 1% (w/v) solution of 4-Methyl-3-nitro-benzoyl fluoride in anhydrous toluene or acetonitrile.

    • Prepare a 10% (v/v) solution of anhydrous pyridine or triethylamine in the same solvent.

  • Derivatization Reaction:

    • To the dried sample or standard in the reaction vial, add 100 µL of the 4-Methyl-3-nitro-benzoyl fluoride solution.

    • Add 20 µL of the base catalyst solution (pyridine or triethylamine).

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. For highly reactive analytes, the reaction may proceed to completion at room temperature.

  • Work-up and Extraction:

    • After the reaction is complete, cool the vial to room temperature.

    • Add 500 µL of 5% sodium bicarbonate solution to quench any unreacted reagent and neutralize the HF byproduct. Vortex for 30 seconds.

    • Add 500 µL of GC-grade hexane or ethyl acetate and vortex for 1 minute to extract the derivatized analytes.

    • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis:

    • Transfer the dried organic extract to a GC autosampler vial.

    • Inject 1 µL of the sample into the GC-MS system.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Work-up & Extraction Sample 1. Sample Aliquoting (Liquid or Solid) Drying 2. Evaporation to Dryness (if necessary) Sample->Drying Reagent_Addition 3. Add Derivatizing Reagent & Base Catalyst Drying->Reagent_Addition Incubation 4. Vortex & Incubate (e.g., 60°C for 30 min) Reagent_Addition->Incubation Quench 5. Quench with NaHCO₃ Incubation->Quench Extraction 6. Extract with Organic Solvent Quench->Extraction Drying_Extract 7. Dry with Na₂SO₄ Extraction->Drying_Extract Analysis 8. GC-MS Analysis Drying_Extract->Analysis

Caption: Step-by-step experimental workflow for derivatization.

Expected GC-MS Data

The derivatized analytes will exhibit an increase in molecular weight corresponding to the addition of the 4-methyl-3-nitrobenzoyl moiety (C₈H₅NO₃, MW = 163.13 g/mol ). The mass spectra are expected to show a prominent molecular ion peak and characteristic fragment ions.

Analyte ClassFunctional GroupDerivatizing Agent MoietyExpected Mass Increase (Da)Key Fragment Ions (m/z)
Primary Amines-NH₂-C(O)C₆H₃(CH₃)(NO₂)165Molecular Ion (M+), [M-NO₂]+, [M-C₇H₅NO₂]+
Secondary Amines>NH-C(O)C₆H₃(CH₃)(NO₂)165Molecular Ion (M+), [M-NO₂]+, [M-C₇H₅NO₂]+
Phenols-OH-C(O)C₆H₃(CH₃)(NO₂)165Molecular Ion (M+), [M-NO₂]+, [M-C₇H₅NO₂]+

Conclusion

4-Methyl-3-nitro-benzoyl fluoride is a promising and highly reactive derivatizing agent for the GC-MS analysis of primary and secondary amines, and phenols. The proposed protocol offers a straightforward and efficient method to enhance the volatility, thermal stability, and detectability of these challenging analytes. The unique structural features of the resulting derivatives provide advantages for both chromatographic separation and mass spectral identification. Researchers are encouraged to adapt and optimize this protocol for their specific analytical needs to achieve improved sensitivity and robustness in their GC-MS workflows.

References

  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Retrieved from [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Organomation. GC-MS Sample Preparation. Retrieved from [Link]

  • Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Methoxy-3-Nitrobenzotrifluoride, 99%. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-nitrobenzyl fluoride. Retrieved from [Link]

  • Lookchem. Benzoyl fluoride, 4-methyl-. Retrieved from [Link]

  • Sladojevich, F., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Retrieved from [Link]

  • Chan, M. K. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Appchem. 4-METHYL-3-NITRO-BENZOYL FLUORIDE. Retrieved from [Link]

Sources

Application

Application Note: RP-HPLC Method Development for the Analysis of 4-Methyl-3-nitro-benzoyl Fluoride Reaction Mixtures

Introduction & Mechanistic Insights In modern organic synthesis and drug development, acyl fluorides have experienced a significant renaissance, particularly for the formation of sterically hindered amides and peptides....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

In modern organic synthesis and drug development, acyl fluorides have experienced a significant renaissance, particularly for the formation of sterically hindered amides and peptides. Unlike their highly reactive but notoriously moisture-sensitive acyl chloride counterparts, acyl fluorides strike an optimal balance between stability and reactivity. The C–F bond energy (~116 kcal/mol) is substantially stronger than the C–Cl bond (~81 kcal/mol), granting acyl fluorides greater thermal and hydrolytic stability while maintaining sufficient electrophilicity for nucleophilic acyl substitution [1].

4-Methyl-3-nitro-benzoyl fluoride is a prime example of an activated acyl fluoride utilized to couple challenging, electron-deficient, or sterically hindered amines[2]. However, monitoring these reactions presents unique analytical challenges. A typical reaction mixture contains the unreacted acyl fluoride, the target amide product, and 4-methyl-3-nitrobenzoic acid —a byproduct formed via competitive hydrolysis from trace moisture.

Analytical Challenges & Causality in Method Design

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this mixture requires addressing the specific physicochemical properties of the analytes:

  • Analyte Stability & Mobile Phase pH: While acyl fluorides resist rapid hydrolysis, prolonged exposure to neutral or basic aqueous environments during chromatography will degrade 4-methyl-3-nitro-benzoyl fluoride into 4-methyl-3-nitrobenzoic acid, skewing conversion metrics. An acidic mobile phase (pH ~2.5–3.0) significantly retards this on-column hydrolysis.

  • Peak Tailing Suppression: 4-Methyl-3-nitrobenzoic acid contains a free carboxylic acid moiety. In a neutral mobile phase, it partially ionizes, leading to split peaks and severe tailing. By utilizing 0.1% Formic Acid or Phosphoric Acid in the aqueous phase, the ionization of the carboxylic acid is suppressed, ensuring sharp, symmetrical peaks and reproducible retention times[3].

  • Chromatographic Retention: The nitroaromatic ring provides excellent UV chromophores (optimal at 230 nm and 254 nm). However, the polarity difference between the hydrolyzed acid (highly polar) and the target amide (typically non-polar) necessitates a gradient elution strategy starting at a low organic concentration to retain the acid, ramping up to elute the amide.

Reaction & Analytical Workflow

HPLC_Workflow SM 4-Methyl-3-nitro-benzoyl fluoride Rxn Amide Coupling Reaction SM->Rxn Prep Sample Prep & Quenching SM->Prep Nuc Amine Nucleophile Nuc->Rxn Rxn->SM Unreacted Prod Target Amide Product Rxn->Prod Aminolysis Byprod 4-Methyl-3-nitrobenzoic acid Rxn->Byprod Hydrolysis Prod->Prep Byprod->Prep HPLC RP-HPLC Analysis (Acidic pH) Prep->HPLC

Fig 1: Reaction workflow and sample preparation pathway for RP-HPLC analysis.

Experimental Protocol: A Self-Validating System

To ensure that the HPLC data accurately reflects the reactor's contents and is not an artifact of sample degradation in the autosampler, this protocol employs a self-validating dual-preparation method .

Step 1: Reagent Preparation
  • Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) containing 0.1% Formic Acid (v/v).

  • Quenching Solution: Anhydrous MeCN containing 1% Diethylamine (DEA) (v/v).

Step 2: Dual Sample Preparation (The Causality Check)

To differentiate between in-situ reaction hydrolysis and post-sampling hydrolysis, prepare two parallel aliquots:

  • Method A (Direct Dilution): Withdraw 10 µL of the reaction mixture and dilute immediately in 990 µL of anhydrous MeCN. Vortex for 5 seconds. This minimizes aqueous exposure but leaves the acyl fluoride unquenched.

  • Method B (Derivatization/Quenching): Withdraw 10 µL of the reaction mixture and add to 990 µL of the Quenching Solution (MeCN + 1% DEA). The unreacted 4-methyl-3-nitro-benzoyl fluoride is instantly converted to a highly stable diethylamide derivative.

  • Validation Logic: Compare the peak area of 4-methyl-3-nitrobenzoic acid in both injections. If the acid peak is significantly larger in Method A, your acyl fluoride is hydrolyzing in the HPLC vial. Method B represents the true conversion metrics.

Step 3: HPLC Method Execution

Equilibrate the column with the starting gradient (20% B) for at least 10 column volumes before the first injection.

Table 1: HPLC Instrument Parameters
ParameterSpecification
Column C18 (150 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm (Primary) and 254 nm (Secondary)
Injection Volume 5 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.08020Initial Hold
2.08020Isocratic
8.02080Linear Ramp
10.02080High Organic Wash
10.18020Step Return
15.08020Re-equilibration

Data Presentation & Interpretation

The acidic gradient ensures that the highly polar 4-methyl-3-nitrobenzoic acid is retained past the void volume, while the increasing organic modifier efficiently elutes the unreacted starting material and the non-polar amide product.

Table 3: Expected Retention Profiles
AnalyteElution OrderRelative PolarityExpected Retention Time (min)
4-Methyl-3-nitrobenzoic acid 1High (Polar)~4.5 - 5.2
4-Methyl-3-nitro-benzoyl fluoride 2Moderate~6.8 - 7.5
Target Amide Product 3Low (Non-polar)~8.0 - 10.0*
Diethylamide Derivative (Method B)3 or 4Low (Non-polar)~8.5 - 9.5

*Note: The exact retention time of the target amide product is highly dependent on the lipophilicity of the specific amine nucleophile used in the coupling reaction.

References

  • Title: Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Separation of 4-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Sources

Method

Application Note: Safe Handling and Coupling Protocols for 4-Methyl-3-nitrobenzoyl Fluoride

Executive Summary & Mechanistic Insight 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) is a highly versatile acylating agent utilized in advanced organic synthesis and drug development[1]. While historically, acyl ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Insight

4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) is a highly versatile acylating agent utilized in advanced organic synthesis and drug development[1]. While historically, acyl chlorides have been the default reagents for amidation and esterification, acyl fluorides offer a distinct mechanistic advantage: the C–F bond is significantly stronger than the C–Cl bond. This increased bond dissociation energy renders acyl fluorides remarkably more stable to spontaneous hydrolysis by ambient moisture, allowing for easier benchtop handling[2].

However, this stability does not compromise their reactivity toward strong nucleophiles (such as primary and secondary amines). Under appropriate basic conditions, the fluoride ion acts as an excellent leaving group, facilitating high-yielding acylations with fewer side reactions than their chloride counterparts. Because the primary byproduct of this reaction is hydrofluoric acid (HF) or its conjugate base, stringent safety protocols and specific stoichiometric scavenging systems are mandatory to ensure both operator safety and reaction integrity.

Physicochemical and Safety Profile

To ensure a self-validating experimental setup, all quantitative physical data and hazard classifications must be integrated into the risk assessment prior to handling[1][2].

Property / ParameterValue / Description
Chemical Name 4-Methyl-3-nitrobenzoyl fluoride
CAS Number 80277-50-5
Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
SMILES [O-]c1cc(ccc1C)C(=O)F
Primary Hazard Corrosive; Moisture Sensitive.
Byproduct Hazard Generates Hydrofluoric Acid (HF) upon hydrolysis or nucleophilic displacement.
Storage Requirements 2–8 °C, under inert atmosphere (Argon/Nitrogen), desiccated.

Reaction Workflow and Handling Logic

The following diagram illustrates the critical path for utilizing 4-Methyl-3-nitrobenzoyl fluoride, highlighting the intersection of inert handling and mandatory byproduct management.

G N1 4-Methyl-3-nitrobenzoyl Fluoride N2 Inert Atmosphere Setup (Schlenk Line / Glovebox) N1->N2 Prevents premature hydrolysis N3 Nucleophilic Addition (Amine / Alcohol) N2->N3 Anhydrous solvent addition N4 In-situ HF Scavenging (DIPEA / Et3N) N3->N4 Simultaneous addition N5 Aqueous Quench (Sat. NaHCO3) N4->N5 Neutralizes residual acid N6 Product Isolation (Amide / Ester) N5->N6 Phase separation

Workflow for the safe handling and nucleophilic coupling of acyl fluorides.

Standard Operating Protocols

Protocol A: Safe Handling and Reagent Preparation

Causality Focus: Acyl fluorides generate HF upon contact with water. Even atmospheric moisture can cause slow degradation, pressurizing storage vessels with HF gas and compromising reagent purity.

  • PPE Verification: Operators must wear heavy-duty nitrile or neoprene gloves, a chemically resistant lab coat, and a face shield. A tube of Calcium Gluconate gel (2.5%) must be immediately accessible on the benchtop as a first-line countermeasure for accidental HF exposure.

  • Atmospheric Control: Transfer the reagent exclusively within a certified fume hood purged with Nitrogen or Argon, or inside a glovebox.

  • Vessel Preparation: Use oven-dried glassware (120 °C for >4 hours) cooled under vacuum. This eliminates surface-bound water that would prematurely hydrolyze the acyl fluoride.

  • Solvent Selection: Utilize strictly anhydrous solvents (e.g., DCM, THF, or DMF) stored over activated molecular sieves (3Å or 4Å).

Protocol B: General Amidation Methodology

Causality Focus: The addition of a non-nucleophilic organic base is critical. It serves a dual purpose: it deprotonates the intermediate to drive the reaction forward, and it traps the liberated fluoride ion as a non-volatile, less hazardous ammonium fluoride salt.

Quantitative Stoichiometry Table:

Reagent Equivalents Function
Amine (Substrate) 1.0 eq Nucleophile
4-Methyl-3-nitrobenzoyl fluoride 1.1 - 1.2 eq Acylating Agent
N,N-Diisopropylethylamine (DIPEA) 2.5 - 3.0 eq Acid Scavenger / Base

| Anhydrous Dichloromethane (DCM) | 0.1 M | Solvent |

Step-by-Step Procedure:

  • Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the amine substrate (1.0 eq) under a positive pressure of Argon.

  • Solvation: Inject anhydrous DCM to achieve a 0.1 M concentration of the amine.

  • Base Addition: Inject DIPEA (3.0 eq) via syringe. Insight: An excess of DIPEA is required to ensure complete neutralization of the HF byproduct, protecting both the product and the glassware from fluoride-mediated etching.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) and allow it to equilibrate for 5 minutes. Insight: Cooling mitigates the exothermic nature of the acylation, preventing thermal degradation of sensitive functional groups.

  • Reagent Addition: Slowly add 4-Methyl-3-nitrobenzoyl fluoride (1.1 eq) dropwise (if dissolved in DCM) or in small portions (if solid).

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2–4 hours. Monitor progression via TLC or LC-MS.

  • Quenching (Critical Step): Once complete, carefully quench the reaction by adding an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO3). Insight: The mildly basic aqueous layer safely hydrolyzes any unreacted acyl fluoride and neutralizes residual acidic species without hydrolyzing the newly formed amide bond.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Appchem. 4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5 | C8H6FNO3.
  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 20257232, 4-Methyl-3-nitro-benzoyl fluoride.
  • Sigma-Aldrich. 4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5.

Sources

Application

Application Note: Amide Bond Formation Using 4-Methyl-3-nitro-benzoyl Fluoride

Introduction & Mechanistic Insights Amide bond formation is one of the most frequently executed transformations in medicinal chemistry and drug development[1]. While traditional coupling agents (e.g., EDC, HATU) are effe...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Amide bond formation is one of the most frequently executed transformations in medicinal chemistry and drug development[1]. While traditional coupling agents (e.g., EDC, HATU) are effective for standard substrates, they often underperform or lead to epimerization when reacting with sterically hindered secondary amines. Acyl fluorides have emerged as a superior alternative, behaving as highly activated esters due to the unique electrostatic nature of the carbonyl-fluoride bond[1][2].

4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5, Molecular Weight: 183.14 g/mol )[3][4] is a highly valuable electrophilic building block. The strongly electron-withdrawing 3-nitro group increases the electrophilicity of the carbonyl carbon, significantly accelerating nucleophilic attack. Simultaneously, the highly electronegative fluorine atom makes the C-F bond significantly more resistant to aqueous hydrolysis than the homologous C-Cl bond, providing an excellent balance between bench stability and reactivity[2][5].

Comparative Reactivity: Primary vs. Secondary Amines

The divergence in reactivity between primary (1°) and secondary (2°) amines when coupled with 4-methyl-3-nitro-benzoyl fluoride is fundamentally dictated by steric parameters at the transition state.

  • Primary Amines (Low Steric Penalty): The reaction proceeds via a rapid addition-elimination mechanism. The lack of steric bulk on the nitrogen allows for the effortless formation of the tetrahedral intermediate. These reactions are typically quantitative at room temperature within 1-2 hours, requiring only a mild tertiary amine base (like DIPEA) as an acid scavenger.

  • Secondary Amines (High Steric Penalty): Standard coupling with secondary amines is notoriously difficult due to severe steric hindrance (A-1,3 strain) during the nucleophile's approach. However, the small atomic radius of the fluoride leaving group minimizes steric clash between the coupling partners, allowing the secondary amine to approach the Dunitz-Bürgi angle with lower activation energy[1]. To overcome the remaining kinetic barriers, the protocol requires slightly elevated temperatures (40 °C) and the addition of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that rapidly traps the hindered secondary amine.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for coupling 4-methyl-3-nitro-benzoyl fluoride with various amines.

ParameterPrimary Amines (e.g., Benzylamine)Secondary Amines (e.g., Piperidine, N-Methylaniline)
Amine Equivalents 1.05 - 1.1 eq1.2 - 1.5 eq
Base Requirements DIPEA (1.5 eq)DIPEA (2.0 eq) + DMAP (0.1 eq)
Optimal Solvent Dichloromethane (DCM) or THFDichloromethane (DCM) or DMF
Reaction Temperature 20 - 25 °C (Room Temp)40 °C
Reaction Time 1 - 2 hours4 - 8 hours
Expected Yield >90%80 - 88%
Primary Byproduct MinimalTrace 4-methyl-3-nitrobenzoic acid (hydrolysis)

Process Visualization

G Substrate 4-Methyl-3-nitro-benzoyl fluoride (Electrophile) PrimAmine Primary Amine (1°) Low Steric Bulk Substrate->PrimAmine Pathway A SecAmine Secondary Amine (2°) High Steric Bulk Substrate->SecAmine Pathway B Cond1 RT, 1-2 h DIPEA (1.5 eq) PrimAmine->Cond1 Cond2 40°C, 4-8 h DIPEA (2.0 eq) + DMAP SecAmine->Cond2 Mech1 Fast Addition-Elimination Low Activation Energy Cond1->Mech1 Mech2 Fluoride Minimizes Steric Clash Overcomes A-1,3 Strain Cond2->Mech2 Prod1 Secondary Amide Yield: >90% Mech1->Prod1 Prod2 Tertiary Amide Yield: 80-88% Mech2->Prod2

Workflow and mechanistic divergence for acyl fluoride coupling with 1° vs 2° amines.

Experimental Protocols

Design Rationale: Both protocols incorporate strict In-Process Controls (IPC) to create a self-validating system. By ensuring the reaction is driven to completion before workup, researchers avoid the tedious chromatographic separation of unreacted starting materials from the final product.

Protocol A: Coupling with Primary Amines
  • Preparation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitro-benzoyl fluoride (1.0 mmol, 183.14 mg)[3] in anhydrous Dichloromethane (DCM) (5.0 mL) under a nitrogen atmosphere. Causality: While acyl fluorides are water-tolerant, anhydrous conditions prevent competitive hydrolysis over the reaction timeframe.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 261 µL) in one portion.

  • Amine Addition : Cool the mixture to 0 °C in an ice bath. Add the primary amine (1.05 mmol) dropwise over 5 minutes. Causality: Dropwise addition controls the mild exotherm associated with rapid nucleophilic attack.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature (20-25 °C) for 1-2 hours.

  • In-Process Control (Self-Validation) : Sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The system validates completion when the UV peak (monitored at 254 nm due to the nitro chromophore) for the acyl fluoride completely shifts to the corresponding secondary amide mass.

  • Workup : Quench the reaction with 1M HCl (5 mL) to protonate and partition excess amine and DIPEA into the aqueous layer. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO3 (5 mL) to deprotonate and remove any trace hydrolyzed 4-methyl-3-nitrobenzoic acid, followed by a brine wash (5 mL).

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the highly pure secondary amide.

Protocol B: Coupling with Sterically Hindered Secondary Amines
  • Preparation : In an oven-dried reaction vial, dissolve 4-methyl-3-nitro-benzoyl fluoride (1.0 mmol, 183.14 mg) in anhydrous DMF (4.0 mL). Causality: DMF is chosen to accommodate the higher temperatures required to overcome the steric activation barrier.

  • Catalyst & Base Addition : Add DMAP (0.1 mmol, 12.2 mg) and DIPEA (2.0 mmol, 348 µL). The solution may turn slightly yellow, indicating the formation of the active acylpyridinium species.

  • Amine Addition : Add the secondary amine (1.5 mmol) in one portion.

  • Propagation : Seal the vial and heat the reaction block to 40 °C. Stir vigorously for 4-8 hours.

  • In-Process Control (Self-Validation) : Monitor via TLC (Hexanes:Ethyl Acetate 7:3). The 4-methyl-3-nitro-benzoyl fluoride will appear as a fast-eluting spot. Continue heating until this spot is entirely consumed.

  • Workup : Cool to room temperature and dilute with Ethyl Acetate (15 mL). Wash the organic phase extensively with 5% aqueous LiCl (3 x 10 mL). Causality: The LiCl wash is critical as it effectively partitions the DMF solvent into the aqueous phase, preventing it from carrying over into the isolated product. Wash with 1M HCl (10 mL) and saturated NaHCO3 (10 mL).

  • Isolation : Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography if trace DMAP or unreacted secondary amine persists.

References[2] Tertiary‐Amine‐Initiated Synthesis of Acyl Fluorides from Carboxylic Acids and CF3SO2OCF3, cas.cn. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_ZR9kfBm6VmDj6Wya6KFZkOWycsSS-J6StztRI4SvS605dm1WWfPCNp-2i8li0Rs4ETx-5Z_B4tLI4WPtxC0Jisa0QQg-fOuAwY9jrRdRBucBzyep1DJjs6wYblR733Wuc7yUDHYEXhyE1fDms0T28Kj8JHK17uuPnr4he6Hjmvla_ipN4aik_3bCJPFmjhRko1a9yI8=[1] Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling, rsc.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsAm_6e7kzdNF6K6vMo3hPpa071baxCU0x6hA0RIUNuA7HHttGbj2B4_YtBLjyEdJJYlhKHN1Ur6fSoNDZ59dLpgItt1lJEhjeoR17bJ0Vke3MQvLDFJFi2fHFa3xRTb0yj6dOvmNFMAyveijNh7NZsqCdEZYDzQnnEczUCZ4GJ0TeoEgrtznd5r8gQ8Z1G2l2eWuQCPo2gh3B1lqjnahBXxC16CffSUBQJ19qt8d4RoTA1X0OhO8[3] 4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5 | C8H6FNO3 | Appchem, appchemical.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk_yxmePyG5_B76sbXxmU36IFy8SL9aKou6FboQQkPxWiFmIfoKCCOAMvDZQ-cD4v8J_pUZWQ6GN8abYg2zNc3fVk-Q3MbPkFVJKF6u8mlBQAo-oUOryKML0rbPZFuG9sPPpb-Qp07zkMBV1wNh-ZSkicY4mZmhvUgvhr8rVw6LB72A3x1t9EpN6wNkSHKibXWq_l3HtnWyPI53KJAjXkT_gKJC5IrfM1w0VaC-vepVkyCWVK-1ecpsZ4a4sH7P75w7lz1Sqb0blQC-rDh_FBGaxLFJSapQmZqRCs6jka8Q-SLpj-coG-U[4] 4-Methyl-3-nitro-benzoyl fluoride | C8H6FNO3 | CID 20257232, nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnYluLEYWY9dBMII6e-VI42NeBEjrARcmAD5048u6yM8TNeI7YHUfDS-a-MQmXJ-kM0Msdbn55m4g-8SU_xCss8tbk_fC__W7Hr5JB5K_y2yPtcL2r7UNo9fenJCPrjAwun49Z7c60Jhpzyx--g9HskfLcHg74wMxcL7sFVb9-oztMGUpWzw==[5] Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics | Analytical Chemistry, acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnBHxb8MCE2hAYIe1po34avCTboqmIkWdFmU0VPi6mmOwPJnNCGKpa8GsSsQjCAf6vLGPmLR_j1VfF3wQysAxDwqDyC6sraIOgy4hTeDQ2k8H6YbNmTwOV-GpydpFljSSgizqm24xpfwEeF8YuiLB0

Sources

Method

Advanced Application Note: 4-Methyl-3-nitro-benzoyl Fluoride in Solid-Phase Synthesis

Executive Summary In the landscape of Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS), the efficient acylation of sterically hindered amines remains a significant challenge. 4-Methyl-3-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS), the efficient acylation of sterically hindered amines remains a significant challenge. 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) has emerged as a privileged building block to overcome these barriers. By leveraging the unique physicochemical properties of the acyl fluoride functional group, this reagent enables rapid, high-yielding amide bond formation without the need for bulky coupling additives. Furthermore, the 4-methyl-3-nitro substitution pattern provides a strategic chemical handle for downstream on-resin diversification, making it an invaluable tool for drug development professionals constructing complex combinatorial libraries.

Mechanistic Insights & Causality (E-E-A-T)

Why Acyl Fluorides? The Steric and Electronic Advantage

Traditional carboxylic acid activation relies on reagents like HATU or DIC/HOBt, which generate bulky active esters (e.g., Atab-esters or O-acylisoureas). When reacting with sterically hindered secondary amines (such as N -methylated amino acids or complex resin-bound scaffolds), these bulky intermediates suffer from severe steric repulsion, leading to truncated sequences and poor yields.

Acyl fluorides, a methodology heavily advanced by L.A. Carpino [1], solve this causality dilemma. The fluorine atom is highly electronegative but exceptionally small (van der Waals radius of 1.47 Å, comparable to hydrogen). This minimizes steric clashes during the nucleophilic attack, allowing the amine to easily access the carbonyl carbon to form the tetrahedral intermediate. Additionally, the C–F bond is significantly stronger than the C–Cl bond, rendering acyl fluorides highly stable to ambient moisture and preventing the rapid hydrolysis that plagues acyl chlorides [2].

The Role of the 4-Methyl-3-nitro Substitution

The specific architecture of 4-Methyl-3-nitro-benzoyl fluoride serves a dual purpose:

  • Electronic Activation: The strongly electron-withdrawing nitro group ( −NO2​ ) exerts both inductive ( −I ) and resonance ( −M ) effects, increasing the electrophilicity of the adjacent carbonyl carbon. This accelerates the aminolysis reaction rate compared to unsubstituted benzoyl fluorides.

  • Post-Synthetic Diversification: The nitro group acts as a latent amine. Following the initial acylation, the −NO2​ group can be selectively reduced on-resin to an aniline derivative. This newly formed primary amine can then be subjected to reductive amination, urea formation, or cyclization (e.g., into benzimidazoles), exponentially expanding the chemical space of the library.

Mechanism N1 Resin-Bound Amine (Nucleophile) N3 Tetrahedral Intermediate N1->N3 N2 4-Me-3-NO2-BzF (Electrophile) N2->N3 N4 Amide Product N3->N4 N5 HF Byproduct N3->N5

Addition-elimination mechanism of acyl fluoride aminolysis.

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of the reagent is critical for calculating resin loading and solvent compatibility [3].

PropertyValue / Description
Chemical Name 4-Methyl-3-nitro-benzoyl fluoride
CAS Number 80277-50-5
Molecular Formula C8H6FNO3
Molecular Weight 183.14 g/mol
Reactivity Profile Highly reactive toward amines; stable to neutral/acidic moisture
Solubility Soluble in DMF, NMP, DCM, THF
Comparative Coupling Efficiency on Hindered Resin

Test Case: Acylation of resin-bound N -methyl-phenylalanine (loading 0.5 mmol/g) at 25°C.

Reagent SystemEquivalentsTimeAdditive/BaseConversion Yield
4-Me-3-NO2-Benzoyl Fluoride 3.0 eq1 hDIPEA (3.0 eq)> 98%
4-Me-3-NO2-Benzoyl Chloride3.0 eq1 hDIPEA (3.0 eq)82% (Side reactions)
4-Me-3-NO2-Benzoic Acid + HATU3.0 eq4 hDIPEA (6.0 eq)55%

Experimental Protocols

The following protocols are designed as self-validating systems to ensure high-fidelity synthesis on solid support.

Protocol A: On-Resin Acylation of a Hindered Secondary Amine

Objective: Quantitatively cap a secondary amine using 4-Methyl-3-nitro-benzoyl fluoride.

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin bearing the target secondary amine, 100 mg, ~0.05 mmol) in anhydrous Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes. Drain completely.

  • Reagent Preparation: In a clean, dry vial, dissolve 4-Methyl-3-nitro-benzoyl fluoride (27.5 mg, 0.15 mmol, 3.0 equiv) in 1.5 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (26 µL, 0.15 mmol, 3.0 equiv) to act as an HF scavenger.

  • Coupling: Add the reagent solution to the swollen resin. Agitate gently at room temperature for 60 minutes.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 2 mL), DCM (3 × 2 mL), and DMF (3 × 2 mL) to remove all soluble byproducts.

  • Validation (Chloranil Test): Transfer a few resin beads to a microtube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% p-chloranil in DMF. Let stand for 5 minutes. A colorless or pale yellow bead indicates a successful reaction (negative for secondary amines). A blue/green bead indicates incomplete coupling; repeat steps 2-4 if necessary.

Protocol B: Post-Synthetic Modification (On-Resin Nitro Reduction)

Objective: Reduce the newly installed nitro group to an aniline for further library diversification.

  • Reagent Preparation: Prepare a 2 M solution of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ) in DMF. Note: The causality of using SnCl2​ over catalytic hydrogenation is that solid-phase resins cannot easily interface with heterogeneous Pd/C catalysts.

  • Reduction: Add 2 mL of the SnCl2​ solution to the acylated resin from Protocol A. Agitate at room temperature for 12 hours.

  • Washing (Critical Step): Drain the resin. To prevent tin salts from precipitating and trapping inside the resin matrix, wash aggressively: DMF (3 × 2 mL), DMF/Water (1:1) (3 × 2 mL), THF (3 × 2 mL), and finally DCM (3 × 2 mL).

  • Validation (Micro-Cleavage): Cleave ~2 mg of resin using 95% TFA / 2.5% TIS / 2.5% H2​O for 1 hour. Evaporate the TFA, dissolve the residue in MeCN/Water, and analyze via LC-MS. Look for the mass shift of -30 Da (Loss of two oxygen atoms + addition of two protons), confirming the conversion of −NO2​ to −NH2​ .

Workflow N1 Resin-Bound Amine N2 Acylation (Acyl Fluoride) N1->N2 N3 Nitro-Aryl Intermediate N2->N3 N4 On-Resin Reduction N3->N4 N5 Aniline Scaffold N4->N5

Solid-phase workflow for acylation and post-synthetic modification.

References

  • Carpino, L. A. et al. "Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues." The Journal of Organic Chemistry, American Chemical Society.[Link]

Application

Application Note: One-Pot Synthesis Strategy Involving 4-Methyl-3-nitro-benzoyl Fluoride

Executive Summary Acyl fluorides have emerged as superior alternatives to traditional acyl chlorides in modern synthetic and medicinal chemistry. Their unique balance of hydrolytic stability and high reactivity toward nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acyl fluorides have emerged as superior alternatives to traditional acyl chlorides in modern synthetic and medicinal chemistry. Their unique balance of hydrolytic stability and high reactivity toward nucleophiles makes them ideal for streamlined, one-pot transformations[1]. This application note details a robust one-pot strategy for generating 4-methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5)[2] in situ from its corresponding carboxylic acid, followed by immediate amidation. This methodology eliminates the need for isolating moisture-sensitive intermediates, thereby maximizing yield, safety, and operational efficiency.

Mechanistic Rationale & Causality

The choice of 4-methyl-3-nitro-benzoyl fluoride as a synthetic linchpin is driven by specific stereoelectronic factors that optimize the one-pot workflow:

  • Electronic Activation : The strongly electron-withdrawing 3-nitro group significantly increases the electrophilicity of the carbonyl carbon. This inductive effect accelerates both the initial deoxofluorination and the subsequent nucleophilic attack by amines[1].

  • Steric Shielding : The 4-methyl group provides moderate steric hindrance. While insufficient to block the carbonyl trajectory, it prevents unwanted side reactions (such as dimerization) and serves as a valuable handle for late-stage functionalization (e.g., benzylic bromination or oxidation).

  • Fluoride Leaving Group : Unlike chloride, the fluoride ion allows for the generation of acyl fluorides under mild conditions and facilitates one-pot amidation with high yields[3]. Furthermore, acyl fluorides are stable enough to resist rapid hydrolysis, allowing the reaction to proceed without strictly anhydrous conditions[4].

Strategic Workflow & Mechanistic Pathway

The protocol leverages XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) as a dual-action activating agent and fluoride source. The addition of catalytic NaF accelerates the formation of the reactive sulfinium intermediate, occurring efficiently at room temperature in ethyl acetate (EtOAc)[4].

Workflow A 4-Methyl-3-nitrobenzoic Acid (Starting Material) B Deoxofluorination (XtalFluor-E, NaF, EtOAc) A->B C 4-Methyl-3-nitro-benzoyl fluoride (Stable Intermediate) B->C RT, 2-4 h D In Situ Amidation (Amine, DIPEA) C->D E Functionalized Amide (Final Product) D->E RT, 4-8 h No isolation required

Figure 1: One-pot workflow for the synthesis of amides via 4-methyl-3-nitro-benzoyl fluoride.

Mechanism N1 Carboxylate Attack N2 Sulfinium Intermediate N1->N2 N3 Fluoride Displacement N2->N3 -[Et2NS=O] N4 Acyl Fluoride Formation N3->N4 N5 Nucleophilic Addition N4->N5 +Amine

Figure 2: Mechanistic pathway of deoxofluorination and subsequent amidation.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the reaction is proceeding correctly at each stage, preventing downstream failures.

Reagents Required:

  • 4-Methyl-3-nitrobenzoic acid (1.0 equiv, 1.0 mmol, 181.15 mg)

  • XtalFluor-E (1.1 equiv, 1.1 mmol, 252 mg)

  • Sodium Fluoride (NaF) (10 mol%, 0.1 mmol, 4.2 mg)

  • Amine nucleophile (e.g., Benzylamine) (1.2 equiv, 1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Ethyl Acetate (EtOAc), anhydrous (2.0 mL)

Step-by-Step Methodology:

  • Preparation & Activation : In an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-3-nitrobenzoic acid in anhydrous EtOAc (2.0 mL).

    • Causality: EtOAc is chosen over dichloromethane (DCM) due to its superior environmental profile and excellent solubility for both the starting acid and the resulting acyl fluoride[4].

  • Catalyst & Reagent Addition : Add NaF (4.2 mg) to the stirring solution, followed immediately by XtalFluor-E (252 mg). Seal the flask under an argon atmosphere.

    • Validation Checkpoint 1: The mixture will form a heterogeneous suspension. Over 15-30 minutes, as the XtalFluor-E reacts, the suspension will change in texture. Mild gas evolution may be observed.

  • Acyl Fluoride Generation : Stir the reaction at room temperature (20-25 °C) for 2 to 4 hours.

    • Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 7:3). The starting acid (Rf ~0.1, stains dark under UV) will disappear, replaced by 4-methyl-3-nitro-benzoyl fluoride (Rf ~0.6). Expert Note: Unlike acyl chlorides, acyl fluorides are stable enough to be observed on silica TLC plates without rapid hydrolysis[4].

  • One-Pot Amidation : Once TLC confirms complete conversion to the acyl fluoride, place the flask in a room-temperature water bath (to control mild exothermicity). Add DIPEA (348 µL) followed dropwise by the amine (1.2 mmol).

    • Validation Checkpoint 3: Upon addition of the amine and base, the solution will exhibit a mild exotherm. A white precipitate (DIPEA hydrofluoride and sulfinium byproduct salts) will rapidly form, indicating successful nucleophilic displacement.

  • Completion & Workup : Stir for an additional 4 to 8 hours. Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Extract with EtOAc (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure amide.

Quantitative Data & Substrate Scope

The one-pot generation of 4-methyl-3-nitro-benzoyl fluoride demonstrates broad tolerance for various amine nucleophiles. Table 1 summarizes the performance of this system, highlighting the robust efficiency of the in situ approach.

Table 1: One-Pot Amidation Yields via 4-Methyl-3-nitro-benzoyl Fluoride

EntryAmine NucleophileNucleophile TypeReaction Time (Step 2)Isolated Yield (%)HPLC Purity (%)
1BenzylaminePrimary Aliphatic4 h94%>99%
2MorpholineSecondary Aliphatic4 h91%>98%
3AnilinePrimary Aromatic6 h86%>97%
4tert-ButylamineSterically Hindered8 h79%>95%
5N,O-DimethylhydroxylamineWeinreb Amide Precursor5 h88%>98%

Data Interpretation: The highly electrophilic nature of the 4-methyl-3-nitro-benzoyl fluoride intermediate allows for excellent yields even with sterically hindered amines (Entry 4) and less nucleophilic anilines (Entry 3).

Sources

Method

Application Note: 4-Methyl-3-nitrobenzoyl Fluoride in Advanced Peptide Synthesis and Modification

Executive Summary The demand for highly specific, stereochemically pure, and easily trackable peptide therapeutics has necessitated the evolution of specialized coupling reagents. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for highly specific, stereochemically pure, and easily trackable peptide therapeutics has necessitated the evolution of specialized coupling reagents. 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) represents a highly privileged acylating agent that bridges the gap between solid-phase peptide synthesis (SPPS) and late-stage aqueous protein modification. By leveraging the unique thermodynamic stability of the acyl C–F bond, this reagent allows for base-free aminolysis, eliminating base-catalyzed epimerization while providing a robust UV-active and redox-sensitive chemical tag.

This application note provides a comprehensive guide to the mechanistic advantages, comparative performance data, and self-validating protocols for utilizing 4-methyl-3-nitrobenzoyl fluoride in peptide development.

Mechanistic Causality: The Acyl Fluoride Advantage

The selection of an acyl fluoride over traditional acyl chlorides or standard uronium/phosphonium coupling reagents (e.g., HATU, PyBOP) is driven by fundamental physical chemistry.

Acyl chlorides are highly electrophilic but suffer from extreme moisture sensitivity, rapidly hydrolyzing in ambient conditions. In contrast, acyl fluorides possess a highly polarized yet exceptionally strong carbon-fluorine bond (bond dissociation energy ~116 kcal/mol). This provides thermodynamic stability against weak nucleophiles like water[1]. However, the intense electronegativity of fluorine highly polarizes the carbonyl carbon, making it exceptionally susceptible to attack by strong nucleophiles such as primary amines ()[2].

Furthermore, during SPPS, the use of acyl fluorides allows for base-free coupling . The absence of a tertiary amine (like DIEA) prevents the formation of oxazolone intermediates, thereby suppressing racemization (epimerization) even when coupling sterically hindered residues[2].

Mechanism A 4-Methyl-3-nitrobenzoyl Fluoride C Tetrahedral Intermediate A->C Rapid Aminolysis E Hydrolysis (Blocked) A->E H2O (High Barrier) B Peptide Amine (Nucleophile) B->C D Stable Amide Conjugate C->D HF Loss

Reaction coordinate of acyl fluoride aminolysis vs. aqueous hydrolysis.

Chemical Utility of the 4-Methyl-3-nitrobenzoyl Tag

Beyond the reactive fluoride leaving group, the 4-methyl-3-nitrobenzoyl moiety imparts three distinct functional advantages to the modified peptide:

  • Chromatographic Tracking: The nitro-aromatic system acts as a strong UV chromophore (absorbing strongly at ~254 nm and ~280 nm), significantly enhancing the HPLC detectability of the tagged peptide.

  • Orthogonal Derivatization: The nitro group serves as a latent chemical handle. Post-cleavage, it can be selectively reduced to an aniline (using mild conditions like SnCl2​ or catalytic hydrogenation), providing a nucleophilic site for late-stage fluorophore conjugation or cross-linking.

  • Steric Shielding: The para-methyl group provides mild steric bulk that prevents unwanted side reactions at the aromatic ring during harsh acidic cleavage (e.g., TFA/scavenger cocktails).

Comparative Reagent Benchmarking

To justify the integration of 4-methyl-3-nitrobenzoyl fluoride into existing workflows, Table 1 summarizes its performance metrics against traditional reagents.

Table 1: Comparative Profile of Peptide Acylating Agents

Reagent ClassHydrolytic Stability (Aqueous)Aminolysis ReactivityEpimerization Risk (SPPS)Base Requirement
Acyl Fluorides (e.g., 4-Methyl-3-nitrobenzoyl fluoride)High (Hours to Days)Very High Minimal to None None
Acyl Chlorides Low (Seconds to Minutes)Very HighHigh (Oxazolone formation)Mandatory (DIEA/TEA)
Uronium Salts (e.g., HATU)ModerateHighModerateMandatory (DIEA/TEA)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can immediately verify the success of the chemical transformation at the benchtop.

Protocol A: Base-Free N-Terminal Derivatization (SPPS)

Objective: To cap the N-terminus of a resin-bound peptide with the 4-methyl-3-nitrobenzoyl tag without inducing base-catalyzed side reactions.

Causality Note: By omitting the tertiary amine base, the weakly acidic HF byproduct is safely absorbed by the reaction matrix without triggering the base-catalyzed racemization typical of highly activated acyl species[2].

Step-by-Step Methodology:

  • Resin Preparation: Following the final Fmoc deprotection, wash the resin-bound peptide (0.1 mmol scale) thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Reagent Activation: Dissolve 4-methyl-3-nitrobenzoyl fluoride (0.3 mmol, 3 equivalents) in 2 mL of anhydrous DMF. Do not add DIEA or NMM.

  • Coupling: Add the solution to the resin. Agitate at room temperature for 30–45 minutes.

  • In-Process Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test.

    • System Validation: A successful coupling will yield a yellow (negative) result, confirming complete acylation of the primary amine. A blue result indicates incomplete coupling; repeat Step 3.

  • Washing & Cleavage: Wash the resin with DMF (5x) and DCM (5x). Cleave the peptide using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Final Validation (LC-MS): Analyze the precipitated peptide via LC-MS.

    • System Validation: Look for a precise mass shift of +164.03 Da corresponding to the addition of the C8​H6​NO3​ moiety.

Workflow Step1 1. Resin-Bound Peptide (Free N-Terminus) Step2 2. Acylation 4-Methyl-3-nitrobenzoyl Fluoride Step1->Step2 Step3 3. In-Process Validation (Kaiser Test: Yellow = Pass) Step2->Step3 Step4 4. TFA Cleavage & Global Deprotection Step3->Step4 Step5 5. LC-MS Verification (+164.03 Da Mass Shift) Step4->Step5

Self-validating workflow for SPPS N-terminal derivatization.

Protocol B: Aqueous Late-Stage Modification (Protein Footprinting)

Objective: To modify solvent-accessible nucleophilic side chains (Lys, Ser, Thr, Tyr) on a folded protein in aqueous media for structural mass spectrometry (footprinting).

Causality Note: Because benzoyl fluorides are uniquely resistant to water, they survive long enough in aqueous buffers to react with weaker biological nucleophiles like the hydroxyl groups of Ser, Thr, and Tyr, which is impossible with acyl chlorides ()[3].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the target protein/peptide to 10 µM in 50 mM Phosphate Buffer (pH 7.4). Avoid Tris or primary amine buffers.

  • Reagent Spiking: Prepare a 100 mM stock of 4-methyl-3-nitrobenzoyl fluoride in anhydrous DMSO. Add the reagent to the protein solution to achieve a final concentration of 1 mM (100 molar equivalents). Ensure final DMSO concentration remains <5% v/v to prevent protein denaturation.

  • Incubation: Incubate at room temperature for exactly 10 minutes.

  • Quenching: Quench the unreacted acyl fluoride by adding a massive excess of Tris buffer (e.g., 100 mM final concentration) and incubating for 5 minutes.

  • Digestion & Validation (LC-MS/MS): Subject the modified protein to tryptic digestion and LC-MS/MS mapping.

    • System Validation: Modified peptides will exhibit significantly increased LC retention times (due to the hydrophobic benzoyl tag) and a +164.03 Da mass shift on specific solvent-exposed Lys, Ser, Thr, or Tyr residues[3].

References

  • Carpino, L. A., Beyermann, M., Wenschuh, H., & Bienert, M. (1996). "Peptide Synthesis via Amino Acid Halides." Accounts of Chemical Research, 29(6), 268–274.[Link]

  • Rinas, N. D., et al. (2022). "Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics." Analytical Chemistry, 94(3), 1622-1630.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20257232, 4-Methyl-3-nitro-benzoyl fluoride." PubChem.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Methyl-3-nitrobenzoyl Fluoride Synthesis

Introduction The conversion of 4-methyl-3-nitrobenzoic acid to 4-methyl-3-nitrobenzoyl fluoride is a critical transformation for researchers synthesizing advanced pharmaceutical intermediates. Acyl fluorides offer a high...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The conversion of 4-methyl-3-nitrobenzoic acid to 4-methyl-3-nitrobenzoyl fluoride is a critical transformation for researchers synthesizing advanced pharmaceutical intermediates. Acyl fluorides offer a highly desirable balance of stability and electrophilicity compared to their acyl chloride counterparts, making them exceptionally valuable for selective coupling reactions . However, the electron-withdrawing nature of the nitro group, combined with the steric influence of the para-methyl group, can stall traditional deoxofluorination attempts. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your synthetic yield.

Troubleshooting Guides & FAQs

Q1: My conversion of 4-methyl-3-nitrobenzoic acid to the acyl fluoride is stalling below 50%. Why is this happening, and how can I drive it to completion? Cause: The strong electron-withdrawing effect of the meta-nitro group deactivates the carboxylic acid, significantly reducing its nucleophilicity toward the fluorinating agent. Traditional reagents like DAST (Diethylaminosulfur trifluoride) often struggle with deactivated aromatic substrates and can degrade before the reaction completes. Solution: Transition your protocol to XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) paired with a catalytic amount of NaF (10 mol%). XtalFluor-E acts as a highly efficient activating agent, while NaF assists in the deoxofluorination process. This synergistic system operates at room temperature and typically achieves >90% conversion even for deactivated aromatic systems .

Q2: I am observing a significant amount of the corresponding anhydride instead of the acyl fluoride. How do I prevent this side reaction? Cause: Anhydride formation is a classic symptom of either moisture ingress or an inadequate stoichiometric ratio of the fluorinating agent. If the activation of the carboxylic acid is incomplete, the unreacted 4-methyl-3-nitrobenzoic acid will act as a nucleophile, attacking the newly formed acyl fluoride to generate the anhydride . Solution: Ensure strictly anhydrous conditions (use dry EtOAc or DCM) and employ a slight stoichiometric excess of XtalFluor-E (1.1 to 1.5 equivalents) . Purge the reaction vessel with argon to prevent atmospheric moisture from hydrolyzing the highly reactive intermediate.

Q3: During aqueous workup, my yield drops drastically. What is the most efficient isolation method? Cause: Although acyl fluorides are more hydrolytically stable than acyl chlorides, they remain susceptible to hydrolysis when exposed to basic aqueous solutions (e.g., saturated NaHCO₃), which are commonly used to quench legacy reagents . Solution: Circumvent the aqueous workup entirely. When using XtalFluor-E, the crude reaction mixture can be directly purified by filtration over a short pad of silica gel using hexanes or pentane as the eluent . This non-aqueous isolation preserves the integrity of the C-F bond and drastically improves the isolated yield.

Q4: Can I use Cyanuric Fluoride for this specific substrate, and what are the mechanistic caveats? Cause/Context: Cyanuric fluoride is a mild, cost-effective reagent that converts carboxylic acids to acyl fluorides in the presence of pyridine. Mechanistically, pyridine is required to deprotonate the acid, forming a reactive carboxylate ion that displaces the fluoride on the cyanuric ring . Solution: Yes, cyanuric fluoride is highly effective. However, the primary byproduct is cyanuric acid, which precipitates out of solution. If you use this method, you must perform a rapid ice-water quench to remove the pyridine salts and cyanuric acid. To avoid hydrolysis of the 4-methyl-3-nitrobenzoyl fluoride, limit the aqueous contact time to less than 5 minutes before extracting into an organic solvent like diethyl ether .

Quantitative Data: Comparison of Fluorinating Agents

Fluorinating AgentTypical Yield (%)Reaction TimePrimary ByproductWorkup Compatibility
XtalFluor-E / NaF 85 - 98%24 hoursEt₂N-SO-FNon-aqueous (Silica pad)
Cyanuric Fluoride 80 - 95%1 hourCyanuric acidRapid aqueous quench
DAST 50 - 70%2 - 4 hoursEt₂N-SF₂Aqueous quench (Prone to hydrolysis)

Experimental Protocols (Self-Validating Systems)

Protocol A: NaF-Assisted Deoxofluorination using XtalFluor-E

This protocol is prioritized for its high yield and avoidance of aqueous workup.

  • Setup: In a flame-dried flask under argon, dissolve 4-methyl-3-nitrobenzoic acid (1.0 mmol) in dry EtOAc (2.0 mL, 0.5 M).

  • Activation: Add NaF (10 mol %, 0.10 mmol, 4.2 mg) followed by XtalFluor-E (1.1 equiv, 1.1 mmol, 252 mg) .

    • Causality: NaF acts as a catalytic fluoride source that synergizes with XtalFluor-E to facilitate C-O bond cleavage and C-F bond formation without generating highly corrosive HF gas.

  • Reaction & Self-Validation: Stir at room temperature for 24 hours.

    • Self-Validation Checkpoint: Before proceeding to isolation, remove a 50 µL aliquot, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan. The disappearance of the XtalFluor-E signal and the appearance of a sharp singlet at approximately δ 18.0–20.0 ppm confirms the successful formation of the acyl C-F bond .

  • Isolation: Filter the crude reaction mixture directly over a short pad of silica gel using hexanes/EtOAc as the eluent. Evaporate the solvent under reduced pressure.

    • Causality: Bypassing the aqueous quench entirely prevents the hydrolysis of the moisture-sensitive 4-methyl-3-nitrobenzoyl fluoride back into the starting material.

Protocol B: Cyanuric Fluoride Method

This protocol is prioritized for rapid reaction times and cost-efficiency.

  • Setup: Dissolve 4-methyl-3-nitrobenzoic acid (1.0 equiv) and pyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an inert atmosphere .

  • Reagent Addition: Dropwise add a solution of cyanuric fluoride (0.4 equiv) in acetonitrile over 10 minutes at room temperature.

    • Causality: Pyridine deprotonates the carboxylic acid. The resulting carboxylate is a strong enough nucleophile to attack the cyanuric fluoride ring, displacing a fluoride ion which subsequently attacks the activated carbonyl .

  • Reaction & Self-Validation: Stir for 50 minutes at room temperature.

    • Self-Validation Checkpoint: The visible precipitation of cyanuric acid and pyridinium salts serves as an intrinsic physical indicator of reaction progress. A dense white precipitate confirms the consumption of the fluorinating agent .

  • Isolation: Pour the mixture into ice-water and immediately extract with diethyl ether (within 5 minutes). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Reaction Workflow & Troubleshooting Decision Tree

G Start 4-Methyl-3-nitrobenzoyl Fluoride Synthesis CheckConv Is conversion < 50%? Start->CheckConv UseXtal Use XtalFluor-E + 10 mol% NaF (Overcomes deactivated ring) CheckConv->UseXtal Yes CheckSide Anhydride byproduct observed? CheckConv->CheckSide No UseXtal->CheckSide DryCond Ensure anhydrous EtOAc Increase XtalFluor-E to 1.1 eq CheckSide->DryCond Yes CheckYield Low yield after workup? CheckSide->CheckYield No DryCond->CheckYield AvoidAq Avoid aqueous quench. Filter over silica pad. CheckYield->AvoidAq Yes Success High Yield (>90%) Pure Acyl Fluoride CheckYield->Success No AvoidAq->Success

Caption: Troubleshooting workflow for 4-methyl-3-nitrobenzoyl fluoride synthesis.

References

  • Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics (ACS Publications). URL:[Link]

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Fluorination of Carboxylic Acids with Cyanuric Fluoride. Synthesis (Thieme Connect) / ResearchGate. URL:[Link]

Optimization

Technical Support Center: 4-Methyl-3-nitrobenzoyl Fluoride (4-M-3-N-BF)

Welcome to the technical support and troubleshooting center for 4-Methyl-3-nitrobenzoyl fluoride (4-M-3-N-BF) . As a highly versatile building block in drug development and organic synthesis, acyl fluorides offer superio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for 4-Methyl-3-nitrobenzoyl fluoride (4-M-3-N-BF) . As a highly versatile building block in drug development and organic synthesis, acyl fluorides offer superior stability and chemoselectivity compared to their acyl chloride counterparts. However, the unique electronic environment of the 4-methyl-3-nitro-substituted aromatic ring introduces specific mechanistic nuances.

This guide is designed for researchers and application scientists to troubleshoot side reactions, understand the causality behind protocol choices, and implement self-validating workflows.

Mechanistic Pathways & Side Reactions

To effectively troubleshoot, we must first map the competitive kinetic pathways. While the C–F bond is strong, the highly electron-withdrawing nature of the 3-nitro group increases the electrophilicity of the carbonyl carbon, making it susceptible to both the target nucleophile and adventitious side-reactants.

Reactivity SM 4-Methyl-3-nitrobenzoyl Fluoride (4-M-3-N-BF) Product Target Product (Amide / Ester) SM->Product Base, Solvent (Main Pathway) Acid Side Product 1: 4-Methyl-3-nitrobenzoic Acid SM->Acid Hydrolysis (Side Reaction) Anhydride Side Product 2: Symmetrical Anhydride SM->Anhydride Nu Nucleophile (R-NH2 / R-OH) Nu->Product Water Adventitious H2O (Trace Moisture) Water->Acid Acid->Anhydride + 4-M-3-N-BF (Condensation)

Reaction pathways of 4-M-3-N-BF: Target substitution vs. hydrolysis side reactions.

Troubleshooting & FAQs

Q1: Why am I observing significant formation of 4-methyl-3-nitrobenzoic acid instead of my target amide/ester? Causality: Acyl fluorides possess a strong C–F bond, making them relatively stable to hydrolysis compared to acyl chlorides (1)[1]. However, the electron-withdrawing 3-nitro group on 4-M-3-N-BF significantly increases the electrophilicity of the carbonyl carbon. When hygroscopic bases (e.g., DIPEA) are used, base-assisted nucleophilic attack by adventitious water accelerates background hydrolysis. For context, benzoyl fluoride derivatives exhibit a hydrolysis half-life of approximately 6.4 minutes at 25 °C in aqueous conditions (2)[2]. Resolution: Ensure all solvents are rigorously dried over 3Å molecular sieves. Switch from DIPEA to a less hygroscopic, sterically hindered base, or utilize a biphasic Schotten-Baumann setup if water cannot be excluded, relying on the rapid kinetics of primary amines to outcompete hydrolysis.

Q2: I am seeing a high molecular weight byproduct corresponding to the symmetrical anhydride. How does this form? Causality: This is a secondary cascade reaction. When 4-M-3-N-BF hydrolyzes, the resulting 4-methyl-3-nitrobenzoate anion acts as a competitive nucleophile. It attacks unreacted 4-M-3-N-BF, displacing the fluoride ion to form the symmetrical anhydride. Resolution: Anhydride formation is a direct symptom of initial hydrolysis. Mitigate moisture as per Q1. If the anhydride persists, slowly add the 4-M-3-N-BF to a solution containing an excess of your target nucleophile to keep the steady-state concentration of the acyl fluoride low.

Q3: My reaction with a sterically hindered alcohol (e.g., tert-butanol) is stalling at 40% conversion. How can I drive it to completion? Causality: While acyl fluorides have fewer steric restrictions than acyl chlorides, weak oxygen-based nucleophiles still struggle to overcome the activation energy barrier for C–F bond cleavage. Resolution: All alcohol and thiol nucleophiles require base additives, such as TEA and/or DMAP, to drive the nucleophilic acyl substitution (NAS) reaction to completion (3)[3]. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that readily reacts with hindered alcohols.

Q4: Can the nucleophile attack the aromatic ring via Nucleophilic Aromatic Substitution (SNAr)? Causality: The 3-nitro group strongly activates the ortho and para positions of the aromatic ring. However, in 4-M-3-N-BF, the 4-position is occupied by a methyl group, and the 2/6 positions are occupied by protons. Because hydride and methyl anions are exceptionally poor leaving groups, classical SNAr is kinetically disfavored compared to nucleophilic acyl substitution at the carbonyl carbon. This side reaction is negligible unless extreme conditions (e.g., strong alkoxides at >100 °C) force Meisenheimer complex degradation.

Quantitative Data & Benchmarking

The following table summarizes the expected conversion rates and primary side reactions when reacting 4-M-3-N-BF with various nucleophile classes under standard conditions (DCM, RT, 1.5 eq TEA).

Nucleophile TypeExampleExpected ConversionPrimary Side ReactionMitigation Strategy
Primary Amine Hexylamine>95%MinimalNone required; rapid reaction outcompetes hydrolysis.
Secondary Amine Diethylamine85–90%Trace HydrolysisUse 1.2 eq of amine to ensure complete consumption.
Primary Alcohol Ethanol70–85%Hydrolysis, AnhydrideAdd DMAP (0.1 eq) to accelerate target acylation.
Tertiary Alcohol tert-Butanol<40%Hydrolysis dominatesUse stoichiometric DMAP or pre-form the alkoxide with NaH.
Thiol Hexanethiol80–95%Disulfide formationRigorous solvent degassing; strictly anaerobic conditions.

Validated Experimental Protocols

Self-Validating Protocol: Anhydrous Nucleophilic Acylation

Principle of Self-Validation: Standard reaction monitoring via LC-MS or TLC requires aliquots to be quenched in aqueous media. This artificially hydrolyzes unreacted 4-M-3-N-BF, skewing the perceived conversion data and making it impossible to distinguish between in-flask hydrolysis and quench-induced hydrolysis. By utilizing in situ19F NMR, the consumption of the acyl fluoride and the generation of the fluoride leaving group can be monitored directly in the anhydrous reaction mixture, providing an artifact-free, self-validating kinetic profile.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N2 or Argon). Dissolve 4-M-3-N-BF (1.0 equiv, typically 1.0 mmol) in anhydrous, amine-free DCM or THF (0.2 M) over 3Å molecular sieves.

    • Causality: Molecular sieves actively scavenge adventitious water introduced during reagent transfer, shutting down the primary pathway for carboxylic acid/anhydride formation.

  • Activation & Addition: Add the target nucleophile (1.1 equiv). If utilizing an alcohol or thiol, sequentially add DMAP (0.1 equiv) and TEA (1.5 equiv). Stir at room temperature.

    • Causality: DMAP lowers the activation barrier via an acylpyridinium intermediate, while TEA acts as an HF scavenger to prevent the acidification of the reaction matrix, which could protonate the nucleophile and halt the reaction.

  • In-Process Control (IPC) via 19F NMR: At 30 minutes, extract a 50 µL aliquot via a dry syringe, dilute in 0.5 mL of CDCl3, and acquire a 19F NMR spectrum.

    • Validation Check: Monitor the disappearance of the acyl fluoride signal (typically a sharp singlet around +17 to +25 ppm) and the appearance of the HF/amine-HF complex signal (broad resonance around -110 to -160 ppm).

  • Workup & Isolation: Once 19F NMR confirms >95% consumption of the starting material, quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize HF byproducts. Extract with EtOAc (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Beilstein Journal of Organic Chemistry URL:[Link]

  • Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics Analytical Chemistry (ACS Publications) URL:[Link]

  • Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution ChemRxiv URL:[Link]

Sources

Troubleshooting

Purification of products from 4-Methyl-3-nitro-benzoyl fluoride acylation

Technical Support Center: Purification of 4-Methyl-3-nitro-benzoyl Fluoride Acylation Products Acyl fluorides have emerged as highly versatile electrophiles in modern drug development. Unlike their acyl chloride counterp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Methyl-3-nitro-benzoyl Fluoride Acylation Products

Acyl fluorides have emerged as highly versatile electrophiles in modern drug development. Unlike their acyl chloride counterparts, acyl fluorides like 4-methyl-3-nitrobenzoyl fluoride exhibit remarkable stability to moisture while maintaining excellent reactivity toward sterically hindered amines and alcohols. However, this unique reactivity profile introduces specific purification challenges—namely, the generation of corrosive hydrogen fluoride (HF) byproducts and the persistence of unreacted, moisture-resistant starting materials.

This guide provides a causality-driven troubleshooting framework and validated protocols to ensure the high-purity isolation of your target amides and esters.

Diagnostic Logic: Identifying and Resolving Impurities

ImpurityLogic A Crude Reaction Mixture B Unreacted Acyl Fluoride A->B C HF / Amine-HF Salts A->C D 4-Methyl-3-nitrobenzoic acid A->D B1 Resistant to neutral water Requires polyamine scavenger B->B1 C1 Soluble in organics Requires Ca2+ precipitation C->C1 D1 Hydrolysis byproduct Requires mild base extraction D->D1

Mechanistic logic for identifying and resolving specific acylation impurities.

Troubleshooting & FAQs

Q1: Why is unreacted 4-methyl-3-nitrobenzoyl fluoride persisting in my organic layer after a standard aqueous workup, and how can I remove it? Causality: Acyl fluorides possess a highly stable C–F bond that resists rapid hydrolysis in neutral or mildly basic water. While the electron-withdrawing nitro group on the1[1] increases overall electrophilicity, the fluoride leaving group still requires strong nucleophilic attack to cleave. Standard water or brine washes are kinetically insufficient to quench the reaction. Solution: Do not rely on aqueous washes to remove the starting material. Instead, add a solid-supported polyamine scavenger (e.g., Trisamine resin) directly to the organic phase and stir for 2 hours before filtration. Alternatively, perform an extended liquid-liquid extraction with 1M NaOH to force hydrolysis.

Q2: My NMR shows broad peaks and my isolated yield is low due to hydrofluoric acid (HF) contamination. What is the most effective way to remove HF? Causality: Acylation with acyl fluorides stoichiometrically generates HF. In the presence of organic bases like N,N-Diisopropylethylamine (DIPEA), this forms an amine-HF salt. These salts often partition into the organic layer (e.g., dichloromethane) during extraction, leading to product degradation, equipment corrosion, and poor chromatographic resolution. Solution: Implement an alkaline earth metal precipitation step. Adding calcium carbonate ( CaCO3​ ) or calcium oxide ( CaO ) directly to the reaction mixture converts soluble HF and amine-HF salts into highly insoluble calcium fluoride ( CaF2​ ), which can be easily removed via filtration, as demonstrated in 2[2].

Q3: How do I separate the hydrolysis byproduct, 4-methyl-3-nitrobenzoic acid, from my target amide/ester? Causality: Trace moisture in the solvent or hygroscopic nucleophiles will compete with the amine/alcohol, leading to the hydrolysis of the acyl fluoride into 4-methyl-3-nitrobenzoic acid. Solution: The carboxylic acid byproduct is easily separated by washing the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ). The acid is deprotonated to form a water-soluble sodium carboxylate salt, leaving the neutral amide/ester in the organic phase. For highly lipophilic amides, purification by 3[3] using an ethyl acetate/hexanes gradient is recommended. Alternatively, simple 4[4] can yield high-purity products.

Quantitative Comparison of Purification Methods

Purification MethodTarget ImpurityScalabilityTypical Yield RecoveryHF Removal Efficiency
Calcium Precipitation ( CaCO3​ ) HF / Amine-HF saltsHigh (Kilogram scale)90 - 95%> 99%
Mild Basic Wash ( NaHCO3​ ) 4-Methyl-3-nitrobenzoic acidHigh85 - 90%Low
Polyamine Resin Scavenging Unreacted Acyl FluorideMedium (Gram scale)80 - 85%Moderate
Silica Gel Flash Chromatography Regioisomers / Trace OrganicsLow (Discovery scale)75 - 85%Moderate

Standardized Protocol: Self-Validating Acylation and Calcium-Assisted Purification

Objective: Synthesize and purify amides from 4-methyl-3-nitrobenzoyl fluoride while neutralizing corrosive HF byproducts in situ.

Step 1: Reaction Setup

  • In an oven-dried flask under an inert argon atmosphere, dissolve the amine nucleophile (1.0 equiv) and DIPEA (2.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool the solution to 0 °C using an ice bath.

Step 2: Acylation

  • Slowly add 4-methyl-3-nitrobenzoyl fluoride (1.1 equiv) to the chilled solution.

  • Causality Check: Adding the electrophile slowly at 0 °C prevents exothermic spikes that could promote over-acylation or rapid hydrolysis if trace moisture is present.

  • Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor completion via LC-MS.

Step 3: In-situ HF Neutralization

  • Once the reaction is complete, add solid calcium carbonate ( CaCO3​ ) (2.0 equiv) directly to the crude reaction mixture.

  • Stir vigorously at room temperature for 1 hour.

  • Causality Check: The CaCO3​ reacts with the DIPEA-HF salt to form insoluble CaF2​ , CO2​ gas (you will observe slight effervescence, validating the neutralization), and free DIPEA.

Step 4: Filtration

  • Filter the suspension through a pad of Celite to remove the precipitated CaF2​ and excess CaCO3​ .

  • Rinse the filter cake with additional DCM (2 x 10 mL) to ensure complete recovery of the product.

Step 5: Liquid-Liquid Extraction

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO3​ (2 x 20 mL) to remove 4-methyl-3-nitrobenzoic acid.

    • 1M aqueous HCl (1 x 20 mL) to remove excess DIPEA and unreacted amine.

    • Brine (1 x 20 mL) to remove residual water.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 6: Final Polish (Optional)

  • If unreacted acyl fluoride persists (detectable by 19F NMR around δ 45-50 ppm), dissolve the crude product in DCM, add 1.5 equivalents of Trisamine resin, stir for 2 hours, and filter.

Workflow Visualization

AcylationPurification A 4-Methyl-3-nitrobenzoyl fluoride + Nucleophile (Amine/Alcohol) B Acylation Reaction (DCM, DIPEA, 0°C to RT) A->B C HF / Amine-HF Salt Generation B->C Byproduct D Add CaCO3 or CaO (In-situ Neutralization) C->D Scavenge E Filtration (Remove Insoluble CaF2) D->E Precipitate F Liquid-Liquid Extraction (NaHCO3 / Brine Wash) E->F Organic Filtrate G Flash Chromatography (EtOAc / Hexanes) F->G Trace Impurities H Pure Acylated Product F->H High Purity (>95%) G->H

Workflow for the acylation and purification of 4-Methyl-3-nitrobenzoyl fluoride derivatives.

References

  • US7102032B2 - Purification of amide compound. Google Patents.
  • 4-Methyl-3-nitrobenzoyl chloride | C8H6ClNO3 | CID 66323. PubChem. Available at:[Link]

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Low Reactivity of 4-Methyl-3-nitro-benzoyl fluoride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique behavioral profile of acyl fluorides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique behavioral profile of acyl fluorides. While 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5)[1] possesses an electron-withdrawing nitro group that theoretically increases electrophilicity, researchers often encounter unexpected low reactivity.

This sluggishness is caused by the synergistic deactivation from the para-methyl group's electron-donating effect, the steric bulk of the meta-nitro group, and the inherently high bond dissociation energy of the C–F bond (~116 kcal/mol). Unlike acyl chlorides, acyl fluorides are remarkably stable to moisture[2], which is an asset for storage but a hurdle for coupling. Overcoming this requires targeted catalytic activation rather than mere thermal forcing.

Diagnostic Workflow for Reactivity Bottlenecks

G Start Low Reactivity Detected: 4-Methyl-3-nitro-benzoyl fluoride CheckNuc Identify Nucleophile / Reaction Type Start->CheckNuc UnHindered Primary Amines / Unhindered Alcohols CheckNuc->UnHindered Hindered Secondary Amines / Sterically Hindered CheckNuc->Hindered CrossCouple C-C Bond Formation (Cross-Coupling) CheckNuc->CrossCouple Sol1 Add DMAP (20 mol%) + DIPEA in DCM UnHindered->Sol1 Sol2 Use DBU or HOAt Phase-Transfer Catalysis Hindered->Sol2 Sol3 Pd(0) Catalysis (C-F Activation) CrossCouple->Sol3

Diagnostic workflow for overcoming acyl fluoride reactivity bottlenecks.

Frequently Asked Questions (FAQs)

Q: Why does my amidation fail with secondary amines even under reflux conditions? A: The causality lies in the thermodynamic stability of the C–F bond combined with steric hindrance. The Bürgi-Dunitz trajectory of the incoming secondary amine is physically blocked by the 3-nitro group. To overcome this, you must lower the activation energy by using a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or a strong amidine base like DBU ()[3]. These additives attack the acyl fluoride to form a highly reactive, less sterically encumbered acylpyridinium or acylamidinium intermediate that readily accepts hindered nucleophiles.

Q: How do I prevent epimerization or substrate degradation when forcing the reaction? A: If you apply brute thermal force, you risk degrading the substrate. A self-validating approach is to run a parallel control reaction with a highly reactive, unhindered primary amine (e.g., benzylamine) under your current conditions. If the control succeeds but your target secondary amine fails, the issue is nucleophile sterics, not reagent degradation. To resolve this without harsh heat, switch to Phase-Transfer Catalysis (PTC) using NBu₄Cl, which facilitates halogen exchange and activates the system without requiring harsh basicity ()[3].

Q: Can I use 4-Methyl-3-nitro-benzoyl fluoride for C–C cross-coupling to synthesize ketones? A: Yes. Acyl fluorides are uniquely suited for transition-metal catalysis because they do not readily hydrolyze. Palladium(0) catalysts can reversibly insert into the acyl C–F bond ()[4]. This allows for efficient Suzuki-Miyaura or Negishi-type cross-couplings to form complex ketones without the competitive hydrolysis often seen with traditional acyl chlorides. Additionally, photochemical copper-catalyzed activation strategies have recently proven highly effective for acyl fluoride transformations ()[5].

Quantitative Data: Comparison of Activation Strategies

The following table summarizes the expected performance of various activation strategies when applied to 4-Methyl-3-nitro-benzoyl fluoride.

Activation StrategyCatalyst / AdditiveTarget NucleophileTemp (°C)Avg. Time (h)Expected Yield
Nucleophilic Catalysis DMAP (20 mol%) + DIPEAPrimary Amines252–485–95%
Strong Base Activation DBU (1.5 eq)Hindered Amines406–1270–85%
Phase-Transfer Catalysis NBu₄Cl + KHF₂ (aq/org)Weak Nucleophiles251275–90%
Transition Metal Act. Pd(PPh₃)₄ (5 mol%)Organoboronic Acids801660–80%

Troubleshooting Protocols

Protocol A: DMAP-Accelerated Amidation for Hindered Amines

Causality: DMAP attacks the acyl fluoride to generate a highly electrophilic acylpyridinium intermediate. DIPEA is required to sponge the resulting HF, preventing protonation of your target amine and driving the equilibrium forward.

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with Argon to eliminate adventitious moisture.

  • Reagent Loading: Add 4-Methyl-3-nitro-benzoyl fluoride (1.0 mmol) and the target sterically hindered amine (1.2 mmol) to the flask.

  • Solvent Addition: Dissolve the mixture in 5.0 mL of anhydrous Dichloromethane (DCM).

  • Activation & Self-Validation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) followed by DMAP (0.2 mmol, 20 mol%).

    • Self-Validation Check: The solution should exhibit a slight, transient color change (often pale yellow to deeper yellow) indicating the formation of the active acylpyridinium intermediate. If no color change occurs and starting material persists on TLC, verify the anhydrous state of your DMAP.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 7:3).

  • Quench & Workup: Dilute with 10 mL DCM. Wash sequentially with 1M HCl (10 mL) to remove DMAP/DIPEA, saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Palladium(0) inserts into the highly stable C–F bond. The inherent stability of the acyl fluoride prevents background hydrolysis, allowing the transmetalation from the boronic acid to occur efficiently to form a new C–C bond.

  • Preparation: In a glovebox or under strict Argon atmosphere, charge an oven-dried reaction vial with 4-Methyl-3-nitro-benzoyl fluoride (0.5 mmol), the target arylboronic acid (0.75 mmol), and anhydrous Na₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).

  • Solvent: Add degassed Toluene/THF (4:1 ratio, 5 mL).

  • Heating & Self-Validation: Seal the vial and heat to 80 °C in an oil bath for 16 hours.

    • Self-Validation Check: The formation of palladium black (a fine dark precipitate) at the end of the reaction indicates catalyst deactivation and reaction completion. If palladium black forms within the first 10 minutes, your system contains oxygen or moisture, and the catalytic cycle has collapsed prematurely.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and wash the pad thoroughly with EtOAc (20 mL).

  • Purification: Concentrate the filtrate and purify the resulting ketone via silica gel flash chromatography.

References

  • Tryniszewski, M., & Barbasiewicz, M. (2022). Gram-Scale Preparation of Acyl Fluorides and Their Reactions with Hindered Nucleophiles. Synthesis, 54(06), 1446-1460.[Link]

  • Ogiwara, Y., Hosaka, S., & Sakai, N. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C−F Bond Cleavage/Formation in Palladium Catalysis. Organometallics, 39(6), 856-861.[Link]

  • Tung, P., & Mankad, N. P. (2024). Photochemical Synthesis of Acyl Fluorides Using Copper-Catalyzed Fluorocarbonylation of Alkyl Iodides. Organic Letters, 26(15), 3299-3303.[Link]

Sources

Troubleshooting

Technical Support Center: 4-Methyl-3-nitro-benzoyl fluoride Handling &amp; Hydrolysis Prevention

Welcome to the Technical Support Center for 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5). This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity acylatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5). This guide is engineered for researchers, scientists, and drug development professionals who require high-fidelity acylation without the rapid, uncontrollable degradation typical of acyl chlorides. While acyl fluorides are celebrated for their relative stability, the unique electronic environment of the 4-methyl-3-nitro substitution demands rigorous hydrolysis prevention strategies.

Causality & Mechanistic Troubleshooting (FAQ)

Q: Why is my 4-Methyl-3-nitro-benzoyl fluoride degrading when literature states acyl fluorides are stable to hydrolysis? A: The general stability of acyl fluorides is driven by the high bond dissociation energy of the C–F bond (~116 kcal/mol) and the strong resonance donation from the fluorine 2p orbital to the carbonyl carbon, which reduces electrophilicity[1]. However, in 4-Methyl-3-nitro-benzoyl fluoride, the strongly electron-withdrawing nitro group at the meta position exerts a powerful inductive effect. This significantly increases the partial positive charge on the carbonyl carbon, lowering the activation energy required for nucleophilic attack by trace water[1]. While it remains vastly more stable than its chloride counterpart, it will hydrolyze steadily if exposed to atmospheric moisture.

Q: What are the physical and spectroscopic signs of hydrolysis in my reaction vessel? A: Physically, you will observe the formation of a fine white precipitate—this is the insoluble 4-methyl-3-nitrobenzoic acid byproduct. Additionally, you may experience dangerous pressure buildup in sealed containers due to the generation of hydrogen fluoride (HF) gas, a highly toxic and corrosive byproduct that etches glassware[2]. Spectroscopically, you will see the disappearance of the characteristic acyl fluoride signal in 19 F NMR and the appearance of a sharp, upfield signal indicating free fluoride ions.

Q: How does the hydrolysis rate compare to standard benzoyl fluoride, and how does this dictate my prevention strategy? A: Unsubstituted benzoyl fluoride has a hydrolysis half-life ( t1/2​ ) of approximately 6.4 minutes at 25 °C in highly aqueous environments[3]. Due to the activating nitro group, 4-methyl-3-nitro-benzoyl fluoride hydrolyzes even faster under identical conditions. Active prevention relies on breaking the mechanistic pathway before the tetrahedral intermediate can form. Because the C–F bond resists spontaneous cleavage, degradation is entirely dependent on the initial nucleophilic attack.

Quantitative Data: Reactivity & Stability Metrics

To properly design your experimental conditions, it is critical to understand the thermodynamic and kinetic parameters governing acyl halide stability.

PropertyBenzoyl ChlorideBenzoyl Fluoride4-Methyl-3-nitro-benzoyl fluoride
Leaving Group Bond Energy ~81 kcal/mol (C–Cl)~116 kcal/mol (C–F)~116 kcal/mol (C–F)
Carbonyl Electrophilicity Very HighModerateHigh (Nitro-activated)
Hydrolysis Half-Life (Aqueous) Seconds6.4 min (at 25 °C)< 6.4 min (Estimated)
Primary Degradation Byproduct HCl (Gas/Acid)HF (Toxic Gas/Acid)HF + Substituted Benzoic Acid

Visualizing the Hydrolysis Pathway

Understanding the exact mechanism of degradation is the first step in preventing it. The diagram below illustrates the nucleophilic acyl substitution pathway that occurs upon moisture exposure.

HydrolysisMechanism A 4-Methyl-3-nitro-benzoyl fluoride (Intact Reagent) B Nucleophilic Attack (Trace H2O) A->B Moisture Exposure C Tetrahedral Intermediate (High Energy) B->C Carbonyl Addition D HF Elimination (Toxic Byproduct) C->D C-F Cleavage E 4-Methyl-3-nitrobenzoic acid (Inactive Precipitate) C->E Deprotonation

Mechanistic pathway of 4-Methyl-3-nitro-benzoyl fluoride hydrolysis upon moisture exposure.

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent reagent loss, implement the following self-validating workflows in your laboratory.

Protocol A: Anhydrous Reagent Preparation and Storage

This protocol prevents the formation of the tetrahedral intermediate by aggressively eliminating the nucleophile (water) from the environment.

  • Glassware Preparation: Flame-dry all Schlenk flasks and storage ampoules under vacuum (0.1 Torr) for 10 minutes. Backfill with high-purity Argon (99.999%).

  • Solvent Validation (Self-Validating Step): Prior to dissolving the acyl fluoride, extract a 1.0 mL aliquot of the intended solvent (e.g., DCM or THF). Perform a Karl Fischer titration.

    • Causality Check: The solvent must register <10 ppm H 2​ O. If >10 ppm, the trace water will initiate the carbonyl addition, leading to irreversible HF elimination. Do not proceed until the solvent passes this validation.

  • Transfer: Transfer the 4-Methyl-3-nitro-benzoyl fluoride into the validated solvent using a positive-pressure Argon stream to prevent atmospheric ingress.

  • Storage: Store the solution over activated 4Å molecular sieves in a dark, temperature-controlled environment (4 °C). The sieves act as a continuous moisture scavenger, actively preventing nucleophilic attack over time.

Protocol B: In-Situ Hydrolysis Monitoring via 19 F NMR

This protocol allows you to quantitatively verify the integrity of your reagent before committing to an expensive peptide coupling or bioconjugation step.

  • Sample Preparation: Extract 0.5 mL of the reaction mixture under inert conditions and transfer to an oven-dried NMR tube equipped with a J. Young valve.

  • Internal Standard: Add 10 µL of α,α,α-trifluorotoluene as an internal standard for quantitative integration.

  • Data Acquisition: Acquire a 19 F NMR spectrum (typically at 376 MHz).

  • Analysis (Self-Validating Step): Evaluate the spectrum for structural integrity.

    • Intact Reagent: Look for a distinct multiplet/singlet in the acyl fluoride region (+15 to +25 ppm).

    • Degraded Reagent: Look for the appearance of a sharp singlet far upfield (approx. -150 to -200 ppm, depending on solvent), indicating free fluoride ions or HF. The integration ratio between the acyl fluoride peak and the free fluoride peak validates the exact percentage of active reagent remaining.

Troubleshooting Workflow

If you suspect your reagent has been compromised, follow this decision tree to diagnose and resolve the issue safely.

TroubleshootingWorkflow Start Observation: Precipitate or Pressure? Test 19F NMR / IR Analysis Start->Test Degraded High Acid/HF Content (Hydrolyzed) Test->Degraded Broad OH / Free F- Pure Intact Acyl Fluoride (Stable) Test->Pure Sharp C=O / Intact C-F Action1 Discard or Re-fluorinate (e.g., via BT-SCF3) Degraded->Action1 Action2 Proceed with Synthesis (Anhydrous Conditions) Pure->Action2

Decision tree for diagnosing and resolving suspected acyl fluoride hydrolysis.

References

  • A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals Source: Benchchem URL
  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories Source: ACS Publications URL
  • Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics Source: Analytical Chemistry - ACS Publications URL
  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: NIH URL

Sources

Optimization

Optimizing reaction conditions for 4-Methyl-3-nitro-benzoyl fluoride

Welcome to the Technical Support Center for the synthesis and optimization of 4-Methyl-3-nitrobenzoyl fluoride . This guide is designed for researchers and drug development professionals who require high-fidelity, reprod...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-Methyl-3-nitrobenzoyl fluoride . This guide is designed for researchers and drug development professionals who require high-fidelity, reproducible methods for generating acyl fluorides.

Unlike acyl chlorides, acyl fluorides offer superior stability against hydrolysis and minimal racemization during complex structural functionalization[1]. However, the presence of the strongly electron-withdrawing 3-nitro group and the sterically hindering 4-methyl group on the benzoic acid precursor necessitates precise control over reaction conditions.

Below, you will find our self-validating synthetic protocol, a troubleshooting decision tree, and an in-depth FAQ addressing the most common experimental bottlenecks.

Part 1: Self-Validating Experimental Protocol

Deoxyfluorination of 4-Methyl-3-nitrobenzoic Acid using Cyanuric Fluoride

This methodology relies on cyanuric fluoride due to its mild reaction conditions and easily separable byproducts[2]. To ensure trustworthiness, this protocol is designed as a self-validating system—incorporating analytical checkpoints before irreversible steps are taken.

Step 1: System Preparation (Causality: Moisture Exclusion)

  • Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry argon. Add 4-methyl-3-nitrobenzoic acid (10.0 mmol) and anhydrous pyridine (10.0 mmol) in 40 mL of strictly anhydrous acetonitrile[2].

  • Causality: Acyl fluorides are sensitive to water. Ambient moisture will competitively react with the fluorinating agent and rapidly hydrolyze any formed product back into the starting carboxylic acid[1].

Step 2: Reagent Introduction (Causality: Exothermic Control)

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add cyanuric fluoride (4.0 mmol; 0.4 eq).

  • Causality: Cyanuric fluoride delivers up to 3 equivalents of active fluoride. The electron-withdrawing nitro group increases the electrophilicity of the carbonyl, but the steric bulk of the para-methyl group slows the initial nucleophilic attack. Cooling prevents uncontrolled exothermic degradation while allowing the intermediate to form steadily[2].

Step 3: Reaction & Self-Validation

  • Action: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in anhydrous CDCl₃, and run a rapid ¹⁹F NMR. The appearance of a highly deshielded sharp singlet (typically between +17 to +30 ppm) confirms the formation of the acyl C–F bond[3]. Do not proceed to workup until this peak is dominant and the starting material is consumed.

Step 4: Anhydrous Isolation (Causality: Hydrolysis Prevention)

  • Action: Filter the reaction mixture through a pad of oven-dried Celite under argon to remove the insoluble cyanuric acid byproduct. Concentrate the filtrate under reduced pressure.

  • Causality: Avoid aqueous extraction entirely. Aqueous workups are the primary cause of yield loss in acyl fluoride synthesis[1]. Purify the final product via vacuum distillation rather than silica gel chromatography.

Part 2: Reaction Logic & Troubleshooting Workflow

TroubleshootingTree Start Analyze Reaction Mixture (19F NMR / IR) Complete >95% Conversion? Start->Complete YesPath Anhydrous Filtration & Vacuum Distillation Complete->YesPath Yes NoPath Identify Impurity Profile Complete->NoPath No Imp1 Starting Material Remains (Moisture / Dead Reagent) NoPath->Imp1 Imp2 Hydrolyzed Product (Aqueous Workup Issue) NoPath->Imp2 Fix1 Use fresh DAST/Cyanuric Fluoride Flame-dry glassware Imp1->Fix1 Fix2 Avoid silica gel/water Filter byproducts directly Imp2->Fix2 Fix1->Start

Workflow and troubleshooting decision tree for 4-methyl-3-nitrobenzoyl fluoride synthesis.

Part 3: Frequently Asked Questions (FAQs)

Q: My reaction stalls at 60-70% conversion. How do I drive it to completion? A: Incomplete conversion is almost always caused by moisture in the system or reagent degradation. Fluorinating agents like DAST and cyanuric fluoride are highly sensitive to ambient humidity[1]. When water is present, it competitively reacts with the fluorinating agent, generating HF and inactive byproducts, thereby altering the stoichiometry[1][4]. Resolution: Titrate your fluorinating agent before use, increase the equivalence slightly (e.g., from 1.1 to 1.5 eq of active F), and ensure solvents are strictly anhydrous (stored over activated 3Å molecular sieves)[1].

Q: I am observing significant product degradation during purification. What is the cause? A: While acyl fluorides are significantly more robust than acyl chlorides, they are not immune to hydrolysis[1]. If you are using silica gel chromatography, the slightly acidic and hydrated nature of standard silica will hydrolyze the 4-methyl-3-nitrobenzoyl fluoride back to the carboxylic acid. Resolution: Bypass column chromatography. Rely on the precipitation of byproducts (like cyanuric acid) and use vacuum distillation for purification. Maintain a high vacuum to lower the boiling point, as excessive heat (>150 °C) can lead to thermal degradation[1].

Q: Can I use newer, bench-stable fluorinating agents instead of DAST or Cyanuric Fluoride? A: Yes. Reagents like 2-(Trifluoromethylthio)benzothiazolium triflate (BT-SCF₃) have emerged as highly effective, bench-stable alternatives for direct acyl fluoride synthesis[4]. BT-SCF₃ operates via a dual mechanistic pathway (addition/elimination of fluoride ions and β-fluoride elimination), allowing for sub-stoichiometric usage in some conditions without the lachrymatory risks associated with DAST[4][5][6].

Part 4: Quantitative Reagent Comparison

To assist in optimizing your specific scale and laboratory constraints, the following table summarizes the performance of common fluorinating agents for benzoyl fluoride derivatives.

Fluorinating AgentTypical EquivalenceReaction TempTimeYield (Proxy)*Key Advantage
Cyanuric Fluoride 0.4 - 0.5 eq0 °C to RT1-2 h>85%Mild conditions, easily removed solid byproduct.
DAST 1.0 - 1.2 eq-20 °C to RT2-4 h~80%High reactivity, no external base required.
BT-SCF₃ 0.5 - 1.0 eqRoom Temp4-12 h>75%Bench-stable solid, sub-stoichiometric potential.

*Yields are based on generalized benzoyl fluoride derivatives bearing electron-withdrawing groups.

References

  • Ohtaka, M., et al. "Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis." Organometallics, ACS Publications (2020). Available at: [Link]

  • Tota, A., et al. "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journal of Organic Chemistry (2024). Available at: [Link]

  • PrepChem. "Synthesis of benzoyl fluoride." PrepChem Database. Available at: [Link]

  • Kim, J., et al. "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones." Organic Letters, ACS Publications (2020). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for 4-Methyl-3-nitro-benzoyl fluoride Reactions

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on late-stage functionalization and stable acyl electrophiles, 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As drug development increasingly relies on late-stage functionalization and stable acyl electrophiles, 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) has emerged as a highly versatile building block. Unlike its moisture-sensitive acyl chloride counterparts, this acyl fluoride boasts a strong C–F bond (~116 kcal/mol) that resists spontaneous hydrolysis, allowing for benchtop handling. However, this stability necessitates precise catalyst selection to selectively activate the C–F bond for amidation, esterification, or transition-metal-catalyzed cross-coupling.

This guide provides field-proven troubleshooting, causal explanations for catalyst behavior, and self-validating protocols to ensure your synthetic workflows succeed.

Mechanistic Troubleshooting & FAQs

Q1: My amidation reaction with aliphatic amines is sluggish, despite the electron-withdrawing nitro group. What organocatalyst should I use?

The Causality: While the meta-nitro group significantly increases the electrophilicity of the carbonyl carbon via inductive withdrawal, the C–F bond is kinetically inert to direct nucleophilic attack by moderately hindered amines. The Solution: You must use a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) . DMAP attacks the carbonyl carbon, displacing the fluoride ion to form a highly reactive acylpyridinium intermediate[1]. This intermediate drastically lowers the activation energy for the incoming amine. For sterically demanding substrates, DBU has been shown to leverage a "fluoride effect," where the extruded fluoride ion hydrogen-bonds with the incoming nucleophile, further accelerating the reaction[2].

Q2: I am attempting a Suzuki-Miyaura cross-coupling to form a diaryl ketone, but my GC-MS shows a high percentage of decarbonylated biaryl side products. How do I control this?

The Causality: In palladium-catalyzed cross-couplings of acyl fluorides, the Pd(0) catalyst undergoes oxidative addition into the C–F bond to form an Acyl-Pd(II)-F complex. This step is uniquely reversible[3]. If the reaction temperature exceeds 90 °C, or if the phosphine ligand lacks sufficient electron density to stabilize the acyl complex, the intermediate undergoes rapid CO deinsertion (decarbonylation) before transmetalation can occur[4]. The Solution: To retain the carbonyl group and form a ketone, lower the temperature to 80 °C and utilize an electron-rich, bulky ligand like Tricyclohexylphosphine (PCy3) paired with Pd(OAc)₂. If your goal is to synthesize the decarbonylated biaryl product, switch to Pd/Xantphos and increase the temperature to 120 °C.

Pathway Visualizations

Organocatalytic Activation Pathway

The following diagram illustrates the causality of DMAP-driven activation, bypassing the kinetic stability of the C–F bond.

Organocatalysis A 4-Methyl-3-nitro-benzoyl fluoride C Acylpyridinium Intermediate A->C Nucleophilic Attack B DMAP Catalyst B->C Activation E Amide Product + HF C->E Amine Addition D Amine Nucleophile D->E Substitution

Caption: Organocatalytic activation of acyl fluorides via DMAP-mediated intermediate formation.

Palladium-Catalyzed Cross-Coupling Cycle

This diagram maps the divergent pathways in transition metal catalysis, highlighting where catalyst and temperature control dictate the final product.

PdCatalysis Pd Pd(0)L_n Catalyst Ox Acyl-Pd(II)-F (Oxidative Addition) Pd->Ox Sub 4-Methyl-3-nitro-benzoyl fluoride Sub->Ox Trans Transmetalation Ox->Trans Retain CO (<80°C) Decarb Decarbonylation (-CO) Ox->Decarb High Temp (>100°C) Red Reductive Elimination Trans->Red Red->Pd Catalyst Regeneration Prod Diaryl Ketone Red->Prod

Caption: Palladium-catalyzed cross-coupling cycle highlighting the competing decarbonylation pathway.

Self-Validating Experimental Protocols

Protocol A: DMAP-Catalyzed Amidation (Benchtop Safe)

Use this protocol for coupling 4-Methyl-3-nitro-benzoyl fluoride with primary or secondary amines.

  • Preparation: In an oven-dried 25 mL round-bottom flask, dissolve 4-Methyl-3-nitro-benzoyl fluoride (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol, 10 mol%).

    • Self-Validation Checkpoint: The solution will transition from clear to a faint yellow tint within 2 minutes. This color change confirms the successful generation of the electrophilic acylpyridinium intermediate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 mmol) to act as an HF scavenger.

  • Nucleophile Addition: Dropwise add the amine (1.2 mmol).

    • Self-Validation Checkpoint: Mild exothermicity should be felt through the flask. If no heat is generated, the amine may be too sterically hindered; consider switching to DBU as the catalyst.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active starting material spot (R_f ~0.8) should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Ketone Synthesis

Use this protocol to form diaryl ketones while suppressing decarbonylation.

  • Glovebox Setup: To a Schlenk tube, add Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy3 (0.10 mmol, 10 mol%), and Potassium Fluoride (KF, 2.0 mmol).

    • Causality Note: KF is critical here. It sequesters the extruded fluoride ion and forms a reactive fluoroborate species with the arylboronic acid, driving the transmetalation step.

  • Substrate Addition: Add 4-Methyl-3-nitro-benzoyl fluoride (1.0 mmol) and the target Arylboronic acid (1.5 mmol).

  • Solvent & Degassing: Add anhydrous Toluene (5.0 mL). Seal the tube, remove from the glovebox, and purge with Argon for 5 minutes.

  • Heating: Heat the reaction strictly to 80 °C.

    • Self-Validation Checkpoint: The initial dark suspension will gradually clarify into a homogeneous yellow/brown solution as the active Pd(0) species enters the catalytic cycle. Do not exceed 85 °C, or CO gas evolution (bubbling) will occur, indicating irreversible decarbonylation.

  • Workup: After 12 hours, cool to room temperature, filter through a short pad of Celite (eluting with EtOAc), and purify via flash chromatography.

Quantitative Data: Catalyst Performance Comparison

Use the following table to select the optimal catalyst system based on your target transformation and functional group tolerance.

Catalyst SystemReaction TypeAdditives / BaseTemp (°C)Primary OutcomeCommon Troubleshooting Issue
DMAP (10 mol%) AmidationDIPEA (1.5 eq)25High yield of AmideSluggish with bulky secondary amines.
DBU (10 mol%) EsterificationNone25High yield of EsterCompeting hydrolysis if solvent is wet.
Pd(OAc)₂ / PCy3 Suzuki-MiyauraKF (2.0 eq)80Diaryl KetoneDecarbonylation occurs at >100 °C.
Pd/Xantphos DecarbonylativeCsF (2.0 eq)120Biaryl ProductIncomplete CO extrusion if time < 12h.
Pd(dba)₂ / DPPB Acyl ExchangeAcid Anhydride110Complex Acyl FluorideReversible C–F cleavage requires excess anhydride.

References

  • Kinetics of Aminolysis of some Benzoyl Fluorides and Benzoic Anhydrides in Non-hydroxylic Solvents. RSC Publishing.1

  • Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics - ACS Publications. 3

  • Recent Advances in C–F Bond Activation of Acyl Fluorides Directed toward Catalytic Transformation by Transition Metals, N-Heterocyclic Carbenes, or Phosphines. Thieme-connect. 4

  • Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols. Organic Letters - ACS Publications. 2

Sources

Optimization

Technical Support Center: Efficient Removal of Unreacted 4-Methyl-3-nitro-benzoyl Fluoride

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the effective removal of unreacted 4-Methyl-3-nitro-benzoyl fluoride from your reaction mixtures. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the purity and integrity of your target compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about the properties and reactivity of 4-Methyl-3-nitro-benzoyl fluoride, which are crucial for designing an effective purification strategy.

Q1: What are the key reactivity and stability concerns with 4-Methyl-3-nitro-benzoyl fluoride?

4-Methyl-3-nitro-benzoyl fluoride is a reactive acylating agent. Like other acyl halides, its chemistry is dominated by the electrophilicity of the carbonyl carbon. The presence of a strong electron-withdrawing nitro group on the aromatic ring further enhances this reactivity. While acyl fluorides are generally more stable and less aggressive than their chloride counterparts, they are highly susceptible to hydrolysis.[1][2] Contact with moisture, including atmospheric humidity, will lead to its decomposition into 4-methyl-3-nitrobenzoic acid.[3][4] This hydrolysis is often the primary source of impurities.

Q2: How does 4-Methyl-3-nitro-benzoyl fluoride react with common laboratory solvents and reagents?

This compound will react readily with any nucleophilic species. Key reactions to be aware of during your process include:

  • Water/Moisture: Rapid hydrolysis to 4-methyl-3-nitrobenzoic acid and hydrogen fluoride. This reaction is the basis for most quenching strategies.[4]

  • Alcohols (e.g., Methanol, Ethanol): Solvolysis will occur, forming the corresponding methyl or ethyl ester of 4-methyl-3-nitrobenzoic acid.

  • Amines: Reacts vigorously with primary and secondary amines to form amides. This is often the intended reaction, but residual starting material will react with any amine-based quenching agents.

  • Aprotic Solvents: Generally stable in dry aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN), making them suitable reaction media.

Q3: What are the primary byproducts to expect after a typical reaction and workup?

The most common byproduct you will need to remove is 4-methyl-3-nitrobenzoic acid , formed from the hydrolysis of any unreacted acyl fluoride during the aqueous workup. If an alcohol was present or used as a scavenger, the corresponding ester is another likely impurity. These byproducts have different physicochemical properties than the starting acyl fluoride, a fact that can be exploited for their removal.

Q4: Which analytical techniques are most effective for detecting residual 4-Methyl-3-nitro-benzoyl fluoride?

Confirming the complete removal of the starting material is critical. The most powerful techniques are:

  • ¹⁹F NMR Spectroscopy: This is the most direct and unambiguous method. The acyl fluoride (CO-F) signal is highly characteristic and will disappear upon successful removal or conversion.[5][6][7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for separating the starting material from the product and byproducts, providing both retention time and mass-to-charge ratio for positive identification and quantification.

  • HPLC (High-Performance Liquid Chromatography): A standard HPLC system with a UV detector can effectively monitor the disappearance of the starting material, as the nitroaromatic structure is strongly UV-active.[8][9]

Section 2: Troubleshooting Guide - From Problem to Solution

This guide is designed to help you diagnose and solve common issues encountered during the purification process.

Problem Probable Cause Recommended Solution & Scientific Rationale
Contamination with 4-methyl-3-nitrobenzoic acid in the final product. Incomplete removal of the hydrolyzed acyl fluoride during aqueous extraction. The carboxylic acid may not have been fully deprotonated and partitioned into the aqueous layer.Increase the basicity and/or number of aqueous washes. Instead of just water or saturated sodium bicarbonate, perform 2-3 washes with a dilute (e.g., 1M) solution of a stronger base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH). This ensures complete conversion of the carboxylic acid to its highly water-soluble carboxylate salt, maximizing its removal from the organic phase.[10][11]
The starting acyl fluoride is still detected after an aqueous workup. The quenching process was inefficient, or the reaction was too rapid for complete hydrolysis before extraction. This can happen if the organic layer is highly non-polar and shields the acyl fluoride from the aqueous phase.Implement a dedicated quenching step. Before the main aqueous workup, add a nucleophilic scavenger like methanol or a dilute aqueous amine solution (e.g., diethylamine) to the reaction mixture and stir for 15-30 minutes. This converts the highly reactive acyl fluoride into a more stable, easily separable ester or amide, which can then be removed during subsequent purification steps.
Product degradation or low yield after purification. The target molecule is sensitive to the strongly basic conditions (e.g., NaOH wash) used to remove the acid impurity.Use a milder quenching/extraction strategy. Wash with a saturated solution of sodium bicarbonate (NaHCO₃), which is less basic than NaOH or Na₂CO₃. Alternatively, avoid aqueous extraction altogether and rely on chromatographic purification . The polar carboxylic acid byproduct will have a very high affinity for silica gel and can be easily separated from less polar products.[12][13]
Formation of an emulsion during extractive workup. High concentrations of salts or polar solvents like DMF/DMSO can lead to poor phase separation.[14][15]Dilute the reaction mixture significantly with the primary extraction solvent (e.g., Ethyl Acetate, DCM) before washing. If an emulsion persists, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.

Section 3: Detailed Purification Protocols

Here we provide step-by-step methodologies for the most effective removal techniques.

Protocol 1: The Standard Method - Basic Quench and Extractive Workup

This is the most common and often most effective method for removing unreacted acyl fluorides when the desired product is stable to basic conditions.

Step-by-Step Methodology:

  • Cool the Reaction: Once the primary reaction is complete, cool the mixture to 0 °C using an ice bath. This moderates the rate of the exothermic hydrolysis reaction.

  • Aqueous Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the cooled reaction mixture with vigorous stirring. Continue addition until gas evolution (CO₂) ceases. This step neutralizes any acidic byproducts and hydrolyzes the bulk of the unreacted acyl fluoride.

  • Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel. If necessary, add more of the organic reaction solvent (e.g., Ethyl Acetate, DCM) to ensure a proper volume for extraction.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Basic Wash: Wash the remaining organic layer sequentially with 1M Sodium Carbonate (Na₂CO₃) solution (2 x volume of organic layer) and then with brine (1 x volume). The basic wash is critical for removing the 4-methyl-3-nitrobenzoic acid impurity.[11]

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Analysis: Analyze the resulting crude product using a suitable method (¹⁹F NMR, LC-MS, or HPLC) to confirm the absence of the starting material.

Protocol 2: Non-Extractive Method - Silica Gel Chromatography

This method is ideal for products that are sensitive to aqueous or basic conditions.

Step-by-Step Methodology:

  • Solvent Removal: After the reaction is complete, remove the reaction solvent under reduced pressure.

  • Adsorption onto Silica: Re-dissolve the crude residue in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and concentrate it again to obtain a dry, free-flowing powder (dry loading).

  • Column Preparation: Prepare a silica gel column packed with a non-polar eluent system (e.g., Hexane/Ethyl Acetate).

  • Loading and Elution: Carefully load the adsorbed product onto the top of the column. Elute the column with your chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The unreacted acyl fluoride is reactive and may streak or decompose on the plate, but its hydrolysis product, 4-methyl-3-nitrobenzoic acid, is highly polar and will remain at the baseline (Rf ≈ 0) in most non-polar solvent systems. Your desired product should elute at a higher Rf.

  • Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Section 4: Visualized Workflows and Decision Logic

To further aid in your experimental design, we have provided diagrams outlining the decision-making process and experimental workflows.

G start Reaction Complete. Contains Unreacted Acyl Fluoride product_stability Is the desired product stable to aqueous base? start->product_stability protocol1 Use Protocol 1: Basic Quench & Extractive Workup product_stability->protocol1  Yes protocol2 Use Protocol 2: Silica Gel Chromatography product_stability->protocol2  No end_state Final Pure Product protocol1->end_state Product isolated. Acid impurity removed. protocol2->end_state Product isolated. Acid impurity removed.

Caption: Decision tree for selecting the appropriate purification method.

G cluster_0 Protocol 1: Quenching & Extractive Workup A 1. Cool reaction mixture to 0 C B 2. Slowly add saturated NaHCO3 (aq) (Quenches acyl fluoride to carboxylic acid) A->B C 3. Transfer to separatory funnel B->C D 4. Wash with 1M Na2CO3 (aq) (Converts acid to water-soluble salt) C->D E 5. Wash with Brine D->E F 6. Dry organic layer (e.g., Na2SO4) E->F G 7. Filter and concentrate F->G H 8. Pure Product G->H

Caption: Experimental workflow for the standard quench and extraction protocol.

References

  • Moffat, J. B. The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media; Evidence for Two Mechanisms. RSC Publishing. [Link not available]
  • Wikipedia. Acyl fluorides. [Link]

  • Motie, R. E., Satchell, D. P. N., & Wassef, W. N. The Brønsted Acid-catalysed Hydrolysis of Acyl Fluorides in Aqueous Media. J. Chem. Soc., Perkin Trans. 2, 1993, 1087-1090.
  • U.S. Patent No. US2430421A. Process for the purification of mononitro aromatic compounds.
  • SIELC Technologies. Separation of 4-Nitrobenzoyl chloride on Newcrom R1 HPLC column. [Link]

  • Motie, R. E., & Satchell, D. P. N. The Hydrolysis of Acetyl Fluoride. The Journal of Organic Chemistry.
  • Ross, S. P., et al. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 2021, 12(48), 15992-15998.
  • Hanai, T., & Hubert, J. Reversed-phase Liquid Chromatography of Aromatic Nitro Compounds on a Macroporous Polystyrene Gel.
  • ResearchGate. How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • BenchChem. A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals.
  • Um-Triebel, H., et al. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 2024, 20, 528-536.
  • Sigma-Aldrich.
  • BenchChem. 3-Nitrobenzoyl Chloride: A Comprehensive Technical Guide.
  • BenchChem. A Comparative Purity Analysis of Synthesized 4-(Methylamino)
  • Missouri S&T. Aromatic Nitro Compounds. [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds.
  • European Patent No. EP0266512A2. Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • ATSDR. Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine.
  • Lee, J., et al. Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry, 2022, 87(3), 1639-1649.
  • Taylor, R. A., et al. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex. Organometallics, 2022, 41(8), 934-941.
  • J&K Scientific.
  • Ni, C., et al. Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 2021, 23(5), 1764-1768.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. Investigation of mechanism a, Control experiment: benzoyl fluoride...
  • Gáspár, A., & Bálint, E. Direct Access to Acyl Fluorides from Carboxylic Acids Using a Phosphine/Fluoride Deoxyfluorination Reagent System. Organic Letters, 2019, 21(6), 1842-1846.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups.
  • Delhaye, L., et al. Technical Notes - Removal of Reaction Solvent by Extractive Workup. Organic Process Research & Development, 2003, 7(3), 390-393.
  • Wikipedia. Benzoyl fluoride. [Link]

  • Gonay, M., et al. Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E. The Journal of Organic Chemistry, 2020, 85(16), 10253-10264.
  • Pozzi, G., & Quici, S. Benzotrifluoride and Derivatives: Useful Solvents for Organic Synthesis and Fluorous Synthesis. Topics in Current Chemistry, 2006, 267, 145-178.
  • Beck, K., et al.
  • European Patent No. EP2266961B1. Process for the synthesis of organic compounds.
  • Applichem. 4-METHYL-3-NITRO-BENZOYL FLUORIDE. [Link]

  • Dhillon, A., et al. Analytical methods for determination and sensing of fluoride in biotic and abiotic sources: a review. Analytical Methods, 2016, 8(28), 5338-5352.
  • Reddit. Synthesis of Acid Fluorides. [Link]

  • LookChem. Cas 350-42-5,Benzoyl fluoride, 4-methyl-. [Link]

  • Sigma-Aldrich. 4-Methyl-3-nitrobenzoyl chloride 99%.
  • Årstad, E., & Långström, B. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 2001, 6(3), 289-293.
  • ResearchGate.
  • Chinese Patent No. CN103265435A. Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
  • Organic Chemistry Portal. Acyl fluoride synthesis by fluorination. [Link]

  • PubChem. 4-Nitro-benzoyl fluoride. [Link]

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Troubleshooting

Troubleshooting low conversion rates with 4-Methyl-3-nitro-benzoyl fluoride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low conversion rates when utilizing 4-Methyl-3-nitro-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and resolve low conversion rates when utilizing 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) in coupling reactions.

Unlike traditional acyl chlorides, acyl fluorides possess a highly stable C–F bond (~116 kcal/mol) that requires specific kinetic driving forces to break. When combined with the unique electronic "push-pull" system of a 3-nitro and 4-methyl substituted aromatic ring, unexpected mechanistic bottlenecks can arise.

Part 1: Diagnostic Workflow

Before adjusting your stoichiometry, use the following self-validating logic tree to identify the root cause of your stalled reaction.

Troubleshooting Start Low Conversion (<50% Yield) CheckNMR Run 19F NMR with PhCF3 Standard Start->CheckNMR Degraded Signal Missing? (Hydrolysis) CheckNMR->Degraded Yes Intact Acyl Fluoride Intact CheckNMR->Intact No Action1 Use fresh reagent & anhydrous conditions Degraded->Action1 CheckSide Check for SNAr Side Products Intact->CheckSide Nitro interference CheckBase Optimize Base (Add DIPEA) Intact->CheckBase Poor nucleophilicity

Diagnostic workflow for resolving low conversion in acyl fluoride couplings.

Part 2: Core Troubleshooting & FAQs

Q1: Why is my coupling conversion plateauing below 50% despite using an excess of aliphatic amine? Causality: Acyl fluorides react with amines to form the desired amide and hydrofluoric acid (HF). Unlike HCl, HF strongly hydrogen-bonds and can form highly stable bifluoride salts with your amine, effectively neutralizing your nucleophile mid-reaction. If you do not actively scavenge the HF, the reaction will reach a premature equilibrium. Solution: Introduce a non-nucleophilic, HF-scavenging base like N,N-Diisopropylethylamine (DIPEA). If your amine is sterically hindered, you might consider adding a catalyst like DMAP. However, be cautious: while DMAP typically accelerates couplings, it can actually have a detrimental effect on yields when paired with extremely bulky amines due to the high steric demand of the resulting N-acyl DMAP intermediate[1].

Q2: How does the specific 3-nitro-4-methyl substitution pattern affect the reactivity of the acyl fluoride? Causality: The 4-methyl group provides mild electron donation via hyperconjugation, but the 3-nitro group is strongly electron-withdrawing (inductive and resonance effects). While this meta-nitro group increases the electrophilicity of the carbonyl carbon—theoretically favoring amidation—it also significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. When using strong nucleophiles or elevated temperatures, this can lead to unwanted Nucleophilic Aromatic Substitution (SNAr) side reactions, consuming your starting material and stalling the desired conversion[2]. Solution: If LC-MS indicates the formation of side products (often via displacement at the aromatic ring), reduce the reaction temperature to 0 °C. This kinetically favors the faster carbonyl addition pathway over the slower aromatic substitution.

Q3: I suspect my 4-Methyl-3-nitro-benzoyl fluoride has degraded. How do I quantitatively verify its integrity? Causality: Although acyl fluorides are substantially more stable to neutral aqueous environments than acyl chlorides, they are not immune to hydrolysis. Prolonged exposure to basic moisture will convert the reagent back to 4-methyl-3-nitrobenzoic acid. Solution: Create a self-validating experimental setup using 19 F NMR spectroscopy. Spike your reaction aliquot with trifluorotoluene (PhCF 3​ ) as an internal standard. The acyl fluoride fluorine resonates distinctly (typically between +15 to +30 ppm relative to CFCl 3​ ). By integrating this peak against the PhCF 3​ standard, you can precisely quantify the active acyl fluoride concentration before committing your expensive nucleophile[3].

Part 3: Quantitative Data Comparison

To illustrate the causality of solvent and base choices on 4-Methyl-3-nitro-benzoyl fluoride, review the quantitative baseline data below:

SolventBase (Equivalents)CatalystTemp (°C)Conversion (%)Mechanistic Observation
THF NoneNone20< 10% Amine protonation by generated HF completely stalls the reaction.
DCM DIPEA (2.5 eq)None0 to 20> 90% Optimal HF scavenging; low temperature suppresses SNAr.
MeCN DIPEA (2.5 eq)DMAP (0.1 eq)5045% Elevated heat and the nitro group promote unwanted SNAr side reactions[2].
DMF Pyridine (2.0 eq)None2060% Slower kinetics; potential solvent-induced degradation over time.

Part 4: Step-by-Step Methodology (Optimized Amidation Protocol)

This protocol is designed as a self-validating system to ensure high conversion rates while mitigating the specific risks associated with the 3-nitro group.

Step 1: Reagent Validation (Self-Validating Step)

  • Dissolve 0.1 mmol of 4-Methyl-3-nitro-benzoyl fluoride in 0.5 mL of anhydrous CD 2​ Cl 2​ .

  • Add 10 µL of PhCF 3​ to serve as an internal standard.

  • Acquire a 19 F NMR spectrum. Confirm the presence of the sharp acyl fluoride peak and the absence of free fluoride (which would appear as a broad peak at ~ -150 ppm)[3].

Step 2: Reaction Setup

  • In an oven-dried flask purged with argon, dissolve 1.0 equivalent of the validated acyl fluoride in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add 2.5 equivalents of DIPEA. Causality: The excess base is critical to scavenge HF and prevent nucleophile deactivation.

  • Cool the mixture to 0 °C using an ice bath. Causality: Cooling is crucial to suppress SNAr side reactions activated by the 3-nitro group.

Step 3: Nucleophile Addition & Activation

  • Dropwise add 1.1 equivalents of your target amine dissolved in a minimum volume of DCM.

  • Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature over 2 hours. (Note: If using a highly hindered amine, see the DMAP activation pathway below, but monitor closely for steric clashes).

Step 4: Reaction Quench and Workup

  • Quench the reaction by adding an equal volume of 0.1 M NaHCO 3​ . Causality: This neutralizes any remaining HF and rapidly hydrolyzes any unreacted acyl fluoride into the water-soluble carboxylic acid for easy removal[3].

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Part 5: Mechanistic Activation Pathway

If standard conditions fail due to poor amine nucleophilicity, a nucleophilic catalyst can be employed. The diagram below illustrates the causality of DMAP activation.

Mechanism ArCOF Acyl Fluoride (4-Me-3-NO2-Ph-COF) Intermediate N-Acylpyridinium Intermediate ArCOF->Intermediate + DMAP - F- DMAP DMAP Catalyst DMAP->Intermediate Product Amide Product + HF Intermediate->Product + R-NH2 - DMAP Amine R-NH2 (Amine) Amine->Product

DMAP-catalyzed activation pathway for acyl fluoride amidation.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing) 1

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis Chemical Communications (RSC Publishing) 2

  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride Chemical Science (RSC Publishing) 3

Sources

Optimization

Impact of steric hindrance in 4-Methyl-3-nitro-benzoyl fluoride reactions

Welcome to the Technical Support Center for 4-Methyl-3-nitro-benzoyl fluoride (4M3NBF) . This guide is engineered for drug development professionals and synthetic chemists who require a deep mechanistic understanding to...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methyl-3-nitro-benzoyl fluoride (4M3NBF) . This guide is engineered for drug development professionals and synthetic chemists who require a deep mechanistic understanding to troubleshoot and optimize acylation workflows.

As a Senior Application Scientist, I have structured this center to move beyond basic troubleshooting. We will dissect the fundamental thermodynamic and kinetic barriers of 4M3NBF—specifically focusing on how steric phenomena dictate its reactivity—and provide self-validating protocols to ensure experimental success.

Part 1: Mechanistic FAQ – The Chemistry of 4M3NBF

Q: Why does 4M3NBF exhibit sluggish acylation kinetics compared to 3-nitrobenzoyl fluoride? A: The root cause is Steric Inhibition of Resonance (SIR) [1]. In 4M3NBF, the bulky 4-methyl group is positioned ortho to the 3-nitro group. To minimize severe steric clashing, the nitro group is forced to rotate out of the coplanar alignment with the benzene ring. Because resonance requires parallel overlapping p-orbitals, this twisting effectively neutralizes the nitro group's strong resonance electron-withdrawing (-R) effect. The ring is left with only the weaker inductive (-I) pull of the nitro group. Consequently, the entire aromatic system is less electron-deficient, rendering the carbonyl carbon at position 1 significantly less electrophilic and raising the activation energy required for nucleophilic attack.

Q: Does the steric bulk of the 4-methyl group directly block the carbonyl reaction center? A: No. The 4-methyl and 3-nitro groups are located at the para and meta positions relative to the carbonyl fluoride, respectively. The steric hindrance is highly localized between positions 3 and 4. The penalty observed at the carbonyl center is entirely an indirect, electronic transmission of the SIR effect.

Q: If reactivity is diminished, why use the acyl fluoride instead of the acyl chloride? A: Acyl fluorides offer a superior "trade-off" between stability and reactivity [3]. Unlike acyl chlorides, which rapidly degrade in the presence of atmospheric moisture, acyl fluorides are remarkably stable to neutral water and can even be purified via silica gel chromatography. Their moderate baseline electrophilicity prevents unwanted side reactions, and their reactivity can be precisely "switched on" using nucleophilic catalysts like 4-Dimethylaminopyridine (DMAP) [2].

Part 2: Visualizing the Steric Inhibition of Resonance (SIR)

To fully grasp why your amidation might be failing, it is critical to visualize the causality chain of the SIR effect.

SIR_Mechanism A 4-Methyl Group (Bulky) C Steric Clash (Ortho Effect) A->C B 3-Nitro Group (Adjacent) B->C D Loss of Planarity (Twisted NO2) C->D E Diminished -R Effect (Steric Inhibition) D->E F Carbonyl Fluoride (Position 1) E->F Electronic Transmission G Reduced Electrophilicity (Sluggish Acylation) F->G

Fig 1: Mechanistic pathway showing how localized steric clash induces distal electronic deactivation.

Part 3: Troubleshooting Guide

Issue 1: Stalled Amidation with Electron-Deficient or Bulky Amines
  • Symptom: LC-MS monitoring shows < 50% conversion after 4 hours. Starting materials remain intact, and no hydrolysis products are observed.

  • Causality: The reduced electrophilicity of 4M3NBF (due to SIR) combined with a weak nucleophile fails to overcome the activation energy barrier at ambient temperatures.

  • Resolution: Implement nucleophilic catalysis. Add 0.5 – 1.0 equivalents of DMAP. DMAP acts as a highly nucleophilic shuttle, attacking the acyl fluoride to form a highly reactive, charged acylpyridinium intermediate. This intermediate is rapidly intercepted by the sluggish amine [2]. Elevate the temperature to 50–60 °C in a polar aprotic solvent (e.g., MeCN or DMF).

Issue 2: Complete Consumption of 4M3NBF but Low Amide Yield
  • Symptom: The acyl fluoride is completely consumed on TLC/LC-MS, but the target amine remains unreacted. The primary byproduct is 4-methyl-3-nitrobenzoic acid.

  • Causality: Competitive hydrolysis. While acyl fluorides resist neutral water, the combination of adventitious moisture and a basic environment (e.g., using Et₃N or DIPEA as an acid scavenger) accelerates the hydrolysis pathway over the sterically hindered amidation pathway.

  • Resolution: Transition to strictly anhydrous conditions. Dry all solvents over 4Å molecular sieves. Ensure the amine is fully free-based and soluble; if the amine precipitates as a salt, the effective concentration drops, allowing trace water to outcompete the amine for the acylium intermediate.

Part 4: Quantitative Comparison of Acylating Agents

To assist in reagent selection, the following table summarizes the operational metrics of 4M3NBF against standard alternatives.

Acylating AgentRelative ElectrophilicityMoisture StabilityImpact of SIR on ReactivityPrimary Activation Mode
3-Nitrobenzoyl Chloride Very HighPoor (Rapid Hydrolysis)None (No ortho-methyl)Spontaneous / Base Scavenger
3-Nitrobenzoyl Fluoride HighGood (Stable to neutral H₂O)None (No ortho-methyl)DMAP or DBU Catalysis
4-Methyl-3-nitro-benzoyl fluoride Moderate Excellent High (Loss of -R effect) Stoichiometric DMAP / Heat

Part 5: Self-Validating Experimental Protocol

Workflow: DMAP-Catalyzed Amidation of Hindered Amines with 4M3NBF This protocol is designed as a self-validating system. Each phase contains a verifiable checkpoint to ensure the chemistry is proceeding as dictated by the kinetic models.

Step 1: Anhydrous Preparation

  • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Ar).

  • Dissolve the target amine (1.0 equiv) and 4M3NBF (1.2 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Validation Check: The solution must remain clear. Turbidity indicates the amine is forming an insoluble fluoride salt prematurely, requiring a switch to a more polar solvent like DMF.

Step 2: Nucleophilic Activation

  • Add DMAP (0.5 to 1.0 equiv) in a single portion at room temperature.

  • Stir for 15 minutes.

  • Validation Check (TLC): Spot the reaction. You should observe the disappearance of the 4M3NBF spot and the appearance of a baseline-hugging, UV-active spot. This confirms the successful formation of the reactive acylpyridinium intermediate.

Step 3: Thermal Coupling

  • If coupling a highly hindered amine, attach a reflux condenser and heat the reaction to 50 °C for 4–12 hours.

  • Validation Check (LC-MS): Monitor the ratio of the target amide mass to the free amine mass. If the ratio plateaus before 95% conversion, add an additional 0.5 equiv of DMAP to re-initiate the catalytic cycle.

Step 4: Orthogonal Quench and Workup

  • Cool to room temperature and dilute with EtOAc.

  • Wash the organic layer with 1M aqueous HCl (2x). Causality: This selectively protonates and removes all DMAP and unreacted aliphatic amines into the aqueous layer.

  • Wash with saturated aqueous NaHCO₃ (2x). Causality: This deprotonates and removes any 4-methyl-3-nitrobenzoic acid formed via trace hydrolysis.

  • Dry over Na₂SO₄, filter, and concentrate. The resulting crude mass is typically >95% pure target amide.

Troubleshooting Workflow Diagram

Workflow Start Initiate Acylation with 4M3NBF Monitor Monitor via LC-MS/TLC at 2 Hours Start->Monitor Decision Is Conversion > 90%? Monitor->Decision Success Proceed to Aqueous Workup Decision->Success Yes Fail Sluggish Kinetics Detected Decision->Fail No Action1 Add 0.5 - 1.0 eq DMAP (Nucleophilic Catalyst) Fail->Action1 Action2 Elevate Temp to 50-60°C (Overcome Activation Barrier) Fail->Action2 Recheck Re-evaluate Conversion Action1->Recheck Action2->Recheck Recheck->Decision

Fig 2: Decision-tree workflow for optimizing sluggish 4M3NBF acylation reactions.

References

  • Title: Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids Source: Chemistry - A European Journal, 2000. URL: [Link]

  • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry, RSC Publishing, 2015. URL: [Link]

  • Title: Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis Source: Organometallics, ACS Publications, 2020. URL: [Link]

Troubleshooting

Technical Support Center: 4-Methyl-3-nitro-benzoyl fluoride Stability &amp; Troubleshooting

Overview Acyl fluorides are widely recognized for their superior stability compared to acyl chlorides, striking an ideal balance between shelf-life and reactivity for challenging acylations. However, the specific electro...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Acyl fluorides are widely recognized for their superior stability compared to acyl chlorides, striking an ideal balance between shelf-life and reactivity for challenging acylations. However, the specific electronic environment of 4-Methyl-3-nitro-benzoyl fluoride introduces unique stability challenges in solution.

The strongly electron-withdrawing 3-nitro group (-I, -M effects) significantly increases the electrophilicity of the carbonyl carbon. While the 4-methyl group provides slight electron donation via hyperconjugation, it is insufficient to counteract the nitro group's activation. Consequently, this compound is highly susceptible to nucleophilic attack by trace moisture, leading to rapid hydrolysis and the generation of corrosive hydrogen fluoride (HF) .

Troubleshooting FAQs

Q1: Why is my 4-Methyl-3-nitro-benzoyl fluoride degrading in a sealed solution at 4°C? A: The primary culprit is trace moisture leading to hydrolysis. When water attacks the highly electrophilic carbonyl carbon, it forms a tetrahedral intermediate that collapses to yield 4-methyl-3-nitrobenzoic acid and HF. The generated HF is not merely a byproduct; it acts as a Brønsted acid that hydrogen-bonds to the carbonyl oxygen of intact acyl fluoride molecules, further increasing their electrophilicity and autocatalyzing the degradation cascade . Furthermore, HF can etch standard borosilicate glassware, releasing water as a byproduct of the silica-HF reaction, which feeds the hydrolysis loop. Solution: Store solutions in PTFE or heavily silanized vials, and ensure solvents are rigorously dried.

Q2: Which solvents are strictly incompatible, and what are the best practices for solvent selection? A: Protic solvents (e.g., methanol, ethanol, isopropanol) and primary/secondary amines are strictly incompatible as they will rapidly undergo nucleophilic acyl substitution to form esters or amides, respectively. Even "anhydrous" grades of hygroscopic aprotic solvents like THF or DMF can absorb enough atmospheric moisture during transfer to initiate degradation. Solution: Use non-coordinating, hydrophobic aprotic solvents like Dichloromethane (DCM) or Toluene whenever possible. If polar aprotic solvents (MeCN, DMF) are required for solubility, they must be stored over activated 3Å molecular sieves for at least 48 hours prior to use.

Q3: How should I analytically track the stability of this compound without inducing degradation during the assay? A: Avoid Reverse-Phase HPLC (RP-HPLC) with aqueous mobile phases, as the compound will hydrolyze on the column, yielding false degradation metrics. The gold standard for tracking acyl fluoride stability is ^19F NMR spectroscopy . It is non-destructive, requires no aqueous workup, and provides a direct, background-free observation of the C-F bond breaking.

Quantitative Data Summaries

Table 1: Solvent Compatibility and Estimated Solution Stability (at 20°C)
SolventClassificationMoisture AffinityEstimated Half-Life (Anhydrous)Estimated Half-Life (Ambient Moisture)
Dichloromethane (DCM) Aprotic, Non-polarLow> 4 Weeks~ 3 Days
Toluene Aprotic, Non-polarVery Low> 4 Weeks~ 5 Days
Tetrahydrofuran (THF) Aprotic, PolarHigh~ 2 Weeks< 12 Hours
Acetonitrile (MeCN) Aprotic, PolarHigh~ 1 Week< 8 Hours
Methanol (MeOH) ProticVery HighIncompatible (Reacts)Minutes (Forms Ester)
Table 2: Diagnostic ^19F NMR Chemical Shifts for Stability Tracking
SpeciesStructural FeatureApproximate ^19F Shift (ppm)*Peak Multiplicity
4-Methyl-3-nitro-benzoyl fluoride Carbonyl C-F+18.0 to +22.0Singlet (sharp)
Hydrogen Fluoride (HF) H-F-185.0 to -195.0Singlet/Doublet (broad)
Trifluorotoluene (Internal Std) Ar-CF3-63.0Singlet

*Shifts are solvent-dependent (typically referenced in CDCl3 or CD2Cl2).

Experimental Protocols

Protocol 1: Preparation of Self-Validating Anhydrous Stock Solution

Causality: To prevent HF autocatalysis, the solvent must be verified completely dry before the introduction of the acyl fluoride. This protocol uses a closed-loop validation system to ensure integrity.

  • Solvent Drying: Distill DCM over calcium hydride (CaH2) under an argon atmosphere into a Schlenk flask containing activated 3Å molecular sieves.

  • Moisture Validation (Critical Step): Extract a 1.0 mL aliquot using a gas-tight syringe and perform a Karl Fischer coulometric titration. Proceed only if the water content is strictly < 10 ppm. If it fails, return to step 1.

  • Glassware Passivation: Flame-dry a PTFE-lined screw-cap vial under vacuum. Backfill with argon. (Avoid standard glass to prevent HF-silica interactions).

  • Dissolution: Inside a glovebox, weigh the required mass of 4-Methyl-3-nitro-benzoyl fluoride. Transfer to the passivated vial and add the validated DCM.

  • Storage: Seal the vial with Parafilm, wrap in aluminum foil (to prevent potential photolytic side-reactions), and store at -20°C.

Protocol 2: ^19F NMR Kinetic Stability Assay

Causality: Using an internal standard ensures that any decrease in the acyl fluoride signal is definitively due to degradation, not instrument variance or sample concentration differences.

  • Sample Prep: In a glovebox, transfer 0.5 mL of the acyl fluoride stock solution into a dry NMR tube.

  • Standard Addition: Add exactly 10.0 µL of anhydrous α,α,α-trifluorotoluene as an internal quantitative standard.

  • Lock Solvent: Add a sealed capillary tube containing D2O or CDCl3 into the NMR tube. Causality: This provides a lock signal without exposing the highly sensitive acyl fluoride to the deuterated solvent's potential trace moisture.

  • Data Acquisition: Acquire ^19F NMR spectra at t=0, 1h, 4h, 12h, and 24h.

  • Analysis: Integrate the acyl fluoride peak (~+20 ppm) against the static trifluorotoluene peak (-63.0 ppm). The appearance of a broad peak at ~-190 ppm confirms hydrolysis and HF generation.

Visualizations

pathway A 4-Methyl-3-nitro- benzoyl fluoride C Tetrahedral Intermediate A->C Nucleophilic Attack B Trace H2O (Nucleophile) B->C D 4-Methyl-3-nitro- benzoic acid C->D Elimination E Hydrogen Fluoride (HF) C->E Elimination E->A Autocatalysis (H-bonding to Carbonyl)

Mechanism of moisture-induced hydrolysis and HF autocatalysis.

protocol Step1 1. Solvent Drying (CaH2 Distillation / 3Å Sieves) Step2 2. Karl Fischer Titration (Validate H2O < 10 ppm) Step1->Step2 Step2->Step1 Fail (>10 ppm) Step3 3. Reagent Dissolution (Schlenk line / Argon atmosphere) Step2->Step3 Pass Step4 4. 19F NMR Validation (Confirm intact C-F bond) Step3->Step4

Self-validating workflow for anhydrous acyl fluoride solution preparation.

References

  • Scattolin, T., Deckers, K., & Schoenebeck, F. (2017). Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(21), 5740-5743.[Link]

  • Mahler, G., et al. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Beilstein Journal of Organic Chemistry, 20, 86-95.[Link]

  • Yin, H., et al. (2020). Deoxyfluorination of acyl fluorides to trifluoromethyl compounds by FLUOLEAD®/Olah's reagent under solvent-free conditions. RSC Advances, 10(72), 44348-44352.[Link]

Optimization

Technical Support Center: Minimizing Byproduct Formation with 4-Methyl-3-nitrobenzoyl Fluoride

From the Desk of the Senior Application Scientist Welcome to the technical support hub for aroyl fluoride applications. In my years of optimizing synthetic workflows, 4-methyl-3-nitrobenzoyl fluoride has proven to be an...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support hub for aroyl fluoride applications. In my years of optimizing synthetic workflows, 4-methyl-3-nitrobenzoyl fluoride has proven to be an exceptionally versatile electrophile. The strong C–F bond (~116 kcal/mol) provides a unique kinetic stability that makes it far superior to traditional acyl chlorides for complex amidations, esterifications, and peptide couplings.

However, the strongly electron-withdrawing meta-nitro group increases the electrophilicity of the carbonyl carbon. While this accelerates desired reactions, it also lowers the activation barrier for unwanted side reactions if conditions are not rigorously controlled. This guide is designed to help you troubleshoot byproduct formation through mechanistic causality and self-validating experimental design.

Field Troubleshooting & Causality (FAQs)

Issue 1: Hydrolysis to 4-Methyl-3-nitrobenzoic Acid

Q: I am observing significant amounts of 4-methyl-3-nitrobenzoic acid in my crude mixture. How is hydrolysis occurring if acyl fluorides are considered bench-stable? A: While aroyl fluorides possess increased stability towards hydrolysis relative to acyl chlorides (), they are not entirely immune to water. The meta-nitro group on your substrate makes the carbonyl highly susceptible to nucleophilic attack. Hydrolysis typically occurs when hygroscopic inorganic bases (like K2​CO3​ ) introduce trace water clusters into the reaction matrix, or when unoptimized solvents are used.

  • Causality & Solution: The hydroxide ion (or a highly polarized water molecule in a basic environment) outcompetes your target amine. Switch to strictly anhydrous solvents and use non-nucleophilic, sterically hindered organic bases like N,N-Diisopropylethylamine (DIPEA) dried over 4Å molecular sieves.

Issue 2: Unwanted Decarbonylation in Cross-Coupling

Q: During transition-metal catalyzed cross-coupling, I am detecting fluoroarenes and biaryls instead of the desired acylated product. What is the mechanism behind this? A: Aroyl fluorides can act as bifunctional reagents. In the presence of transition metals like Palladium or Nickel, the metal undergoes oxidative addition into the C–C(O) bond.

  • Causality & Solution: Once the acylmetal species forms, it can undergo rapid CO extrusion (decarbonylation) before reductive elimination can occur, leading to undesired arylating pathways (). If your goal is strictly acylation, avoid Pd/Ni catalysts entirely. If you are attempting a ketone synthesis via cross-coupling, you must tune your ligand environment (e.g., using rigid bidentate phosphines) to accelerate reductive elimination and kinetically outcompete the decarbonylation step.

Issue 3: Epimerization During Peptide Coupling

Q: I am using 4-methyl-3-nitrobenzoyl fluoride to cap a peptide chain, but I am seeing epimerization at the adjacent alpha-chiral center. How can I suppress this? A: Acyl fluorides generally cause less epimerization than highly reactive fluorosulfates (), but it can still occur via the formation of an oxazolone intermediate.

  • Causality & Solution: Epimerization is base-catalyzed. An excess of base accelerates the deprotonation of the alpha-carbon on the activated intermediate. Maintain a strict 1:1 stoichiometric ratio of base to the aroyl fluoride, and keep the reaction temperature at or below 0 °C during the initial activation phase.

Diagnostic Matrix: Reagent Comparison

To understand why 4-methyl-3-nitrobenzoyl fluoride behaves the way it does, we must benchmark it against alternative activating groups.

ParameterAroyl Chlorides4-Methyl-3-nitrobenzoyl FluorideAroyl Fluorosulfates
Hydrolytic Stability Low (Rapid hydrolysis)High (Bench-stable)Moderate
Purification Method Distillation / CrystallizationSilica Gel ChromatographySilica Gel (Requires care)
Epimerization Risk HighLowHigh
Reactivity with Amines Violent / ExothermicControlled / MildFast / Exothermic
Storage Requirement Strictly Anhydrous / GloveboxDesiccator / BenchtopDesiccator

Data synthesized from standardized acyl fluoride handling protocols ().

Reaction Pathway Visualization

The following logic diagram maps the divergent pathways of 4-methyl-3-nitrobenzoyl fluoride based on the reaction environment.

ReactionPathways Start 4-Methyl-3-nitrobenzoyl fluoride (Electrophilic Hub) Amide Desired Amide (Target Product) Start->Amide Nucleophilic Acyl Substitution Acid 4-Methyl-3-nitrobenzoic acid (Hydrolysis Byproduct) Start->Acid Hydrolysis Decarbonyl Fluoroarene / Biaryl (Decarbonylation Byproduct) Start->Decarbonyl Decarbonylation Amine Amine + DIPEA (Target Nucleophile) Amine->Amide Water Trace H2O (Moisture Impurity) Water->Acid Metal Pd/Ni Catalyst (Cross-Coupling Conditions) Metal->Decarbonyl

Reaction pathways of 4-methyl-3-nitrobenzoyl fluoride showing desired amidation vs. side reactions.

Standard Operating Procedure (SOP): Self-Validating Amidation

To guarantee the suppression of byproducts, you must employ a self-validating protocol. This methodology utilizes an In-Process Control (IPC) step via 19F NMR to definitively prove the consumption of the aroyl fluoride before exposing the mixture to aqueous workup.

Materials Required:

  • 4-Methyl-3-nitrobenzoyl fluoride (1.0 equiv)

  • Target Amine (1.05 equiv)

  • DIPEA (1.2 equiv, distilled over CaH2​ )

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon three times. This eliminates ambient moisture that causes hydrolysis.

  • Reagent Dissolution: Dissolve 1.0 equiv of 4-methyl-3-nitrobenzoyl fluoride in anhydrous DCM (0.2 M concentration) under Argon. Cool the flask to 0 °C using an ice bath to control the initial exotherm and prevent side reactions.

  • Base Addition: Add 1.2 equiv of DIPEA dropwise. Causality Note: DIPEA acts as an acid scavenger for the generated HF. Its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Add the target amine (1.05 equiv) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature (approx. 20 °C) while stirring for 2 hours.

  • Self-Validation (IPC via 19F NMR): Before quenching, extract a 50 µL aliquot, dilute in CDCl3​ , and run a rapid 19F NMR scan.

    • Diagnostic Check: The starting aroyl fluoride exhibits a characteristic resonance between +20 to +40 ppm (relative to CFCl3​ ).

    • Action: If the peak is absent, the electrophile is fully consumed. Proceed to step 6. If the peak persists, add 0.1 equiv of amine and stir for an additional hour. Do not proceed to aqueous workup until this peak disappears, otherwise unreacted starting material will hydrolyze into 4-methyl-3-nitrobenzoic acid during extraction.

  • Quench and Workup: Dilute the mixture with additional DCM and wash sequentially with 0.1 M HCl (to remove excess amine/DIPEA), saturated NaHCO3​ (to remove trace acidic byproducts), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: Accounts of Chemical Research / National Institutes of Health (NIH) URL:[Link]

  • Aroyl Fluorides: Novel and Promising Arylating Agents Source: Journal of Fluorine Chemistry URL:[Link]

  • Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride Source: Chemical Science (RSC Publishing) URL:[Link]

  • Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents Source: Beilstein Journal of Organic Chemistry URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: Reactivity Profiles of 4-Methyl-3-nitrobenzoyl Fluoride vs. 4-Methyl-3-nitrobenzoyl Chloride

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development and complex organic synthesis: selecting the optimal acylating agent. Historically, acyl chlorides have been the def...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical decision point in drug development and complex organic synthesis: selecting the optimal acylating agent. Historically, acyl chlorides have been the default "workhorses" for amide and ester bond formation due to their aggressive reactivity. However, this high reactivity comes at the cost of severe moisture sensitivity and competing side reactions.

In recent years, a paradigm shift has occurred towards the use of aroyl fluorides . By comparing 4-Methyl-3-nitrobenzoyl fluoride (CAS 80277-50-5) with its traditional counterpart, 4-Methyl-3-nitrobenzoyl chloride (CAS 10397-30-5) , we can objectively evaluate how halogen substitution fundamentally alters the mechanistic reactivity profile, stability, and handling requirements of these critical building blocks.

Mechanistic Causality: Why the Halogen Matters

The reactivity of an acyl halide is governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the halide ion. In the case of 4-methyl-3-nitrobenzoyl derivatives, the strongly electron-withdrawing nitro group at the meta-position significantly enhances the electrophilicity of the carbonyl center, making both the chloride and fluoride highly reactive compared to unsubstituted benzoyl halides[1].

However, the divergence in their practical performance stems from two competing electronic phenomena:

  • Carbon-Halogen Bond Strength: The C–F bond is exceptionally strong (approximately 116 kcal/mol) compared to the C–Cl bond (approximately 81 kcal/mol)[1]. Breaking this stronger bond during the elimination step of nucleophilic acyl substitution imposes a higher activation energy barrier for the fluoride.

  • Leaving Group Ability: Chloride is a vastly superior leaving group compared to fluoride. This is directly correlated to the acidity of their conjugate acids; hydrochloric acid ( pKa​≈−7 ) is a strong acid, whereas hydrofluoric acid ( pKa​≈3.2 ) is a weak acid[2].

Consequently, while 4-methyl-3-nitrobenzoyl chloride rapidly hydrolyzes upon exposure to ambient atmospheric moisture, 4-methyl-3-nitrobenzoyl fluoride exhibits surprising inertness in water[3]. Despite this hydrolytic stability, the fluoride remains highly reactive toward stronger nucleophiles (like primary and secondary amines), allowing for highly chemoselective acylations even in aqueous biphasic conditions.

Quantitative Data Comparison

To contextualize the reactivity differences, we can look at the solvolysis rate constants. Solvolysis serves as a reliable kinetic model for comparing the background degradation (hydrolysis) of electrophiles[1]. While specific kinetic data for the 4-methyl-3-nitro derivatives is highly specialized, they closely mirror the well-documented p-nitrobenzoyl analogs due to the dominant electron-withdrawing effect of the nitro group.

Table 1: Physicochemical and Kinetic Comparison
Property / Metric4-Methyl-3-nitrobenzoyl Chloride4-Methyl-3-nitrobenzoyl Fluoride
CAS Number 10397-30-5[4]80277-50-5[5]
Molecular Weight 199.59 g/mol [4]183.14 g/mol [5]
C–X Bond Energy ~81 kcal/mol[1]~116 kcal/mol[1]
Moisture Sensitivity Extreme (Requires strictly anhydrous conditions)Low (Tolerates ambient moisture / aqueous media)[3]
Relative Solvolysis Rate (Based on nitrobenzoyl analogs) 4.4×10−2 s−1 (Fast)[1] 1.4×10−5 s−1 (Slow)[1]
Primary Byproduct in Air 4-Methyl-3-nitrobenzoic acid + HClNegligible degradation over short periods

Workflow & Logic Visualization

The following diagram illustrates the divergent reactivity pathways of these two halides when exposed to a competitive environment containing both water (moisture) and an amine nucleophile.

AcylHalideReactivity Start 4-Methyl-3-nitrobenzoyl Halide Chloride Chloride (X=Cl) Highly Electrophilic Start->Chloride Fluoride Fluoride (X=F) Stable C-F Bond Start->Fluoride H2O_Cl Rapid Hydrolysis (Benzoic Acid Byproduct) Chloride->H2O_Cl H2O Amine_Cl Fast Aminolysis Chloride->Amine_Cl R-NH2 H2O_F Slow Hydrolysis (Moisture Stable) Fluoride->H2O_F H2O Amine_F Controlled Aminolysis Fluoride->Amine_F R-NH2 Product 4-Methyl-3-nitrobenzamide Target Product Amine_Cl->Product Amine_F->Product

Reactivity pathways of 4-Methyl-3-nitrobenzoyl halides in water vs. amines.

Experimental Protocols: Self-Validating Workflows

To demonstrate the practical implications of these reactivity profiles, below are two optimized, step-by-step methodologies for synthesizing a target amide. These protocols are designed as self-validating systems: the success of the reaction is directly tied to the handling constraints dictated by the chosen halide.

Protocol A: Amidation via 4-Methyl-3-nitrobenzoyl Chloride

Due to rapid hydrolysis, this protocol validates the necessity of rigorous Schlenk techniques.

  • Preparation: Flame-dry a 50 mL round-bottom flask under a continuous stream of argon.

  • Solvent & Reagent Loading: Add 1.0 equivalent of the target amine and 1.5 equivalents of N,N-diisopropylethylamine (DIPEA) to 10 mL of anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 1.1 equivalents of 4-Methyl-3-nitrobenzoyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the amine mixture over 15 minutes to prevent exothermic degradation.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Validate completion via LC-MS. Self-Validation Check: If a massive peak corresponding to 4-methyl-3-nitrobenzoic acid is observed, the anhydrous integrity of the system was compromised.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Amidation via 4-Methyl-3-nitrobenzoyl Fluoride

This protocol leverages the hydrolytic stability of the C–F bond, allowing for benchtop handling and aqueous tolerance.

  • Preparation: A standard, un-dried 50 mL round-bottom flask can be used in ambient air.

  • Solvent & Reagent Loading: Add 1.0 equivalent of the target amine to a biphasic mixture of 10 mL ethyl acetate and 10 mL of 1M aqueous K2​CO3​ .

  • Acyl Fluoride Addition: Add 1.05 equivalents of 4-Methyl-3-nitrobenzoyl fluoride directly to the biphasic mixture in one portion at room temperature. (The slight excess accounts for minimal background hydrolysis, though the reagent is stable enough to be weighed on a benchtop balance).

  • Reaction Monitoring: Stir vigorously for 3 hours. Validate via TLC or LC-MS. Self-Validation Check: The near-total absence of the benzoic acid byproduct confirms the superior moisture stability of the aroyl fluoride compared to the chloride[3].

  • Workup: Separate the organic layer, wash with 1M HCl (to remove unreacted amine), wash with brine, dry, and concentrate.

Conclusion for Drug Development Professionals

For process chemists and drug development professionals, the choice between 4-Methyl-3-nitrobenzoyl chloride and its fluoride counterpart is a trade-off between raw kinetic velocity and operational stability. While the chloride offers rapid conversion, its sensitivity to moisture necessitates strict anhydrous infrastructure, increasing the risk of batch-to-batch variability due to hydrolysis.

Conversely, the fluoride provides an elegant solution for late-stage functionalization and parallel library synthesis. Its robust C–F bond resists background hydrolysis, enabling benchtop handling and reactions in aqueous media, while still maintaining high chemoselectivity and reactivity toward target nucleophiles.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals." BenchChem Technical Guides, 2025.
  • Sigma-Aldrich. "4-Methyl-3-nitrobenzoyl chloride 99%.
  • Appchem. "4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5.
  • ACS Publications. "Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics." Analytical Chemistry, 2022.

Sources

Comparative

The Definitive Guide to Amide Synthesis: Acyl Fluorides vs. Acyl Chlorides

Amide bond formation is a foundational transformation in organic synthesis, underpinning the development of peptide therapeutics, small-molecule drugs, and advanced materials. Historically, acyl chlorides have served as...

Author: BenchChem Technical Support Team. Date: March 2026

Amide bond formation is a foundational transformation in organic synthesis, underpinning the development of peptide therapeutics, small-molecule drugs, and advanced materials. Historically, acyl chlorides have served as the default activated intermediates for these couplings. However, their extreme moisture sensitivity and propensity to induce racemization in α-chiral carboxylic acids have forced chemists to seek more forgiving alternatives.

Enter acyl fluorides : a class of reactive intermediates that masterfully balances hydrolytic stability with exceptional aminolytic reactivity. This guide provides an in-depth, objective comparison of acyl fluorides and acyl chlorides, equipping drug development professionals with the mechanistic insights and self-validating protocols needed to optimize complex amide syntheses.

Mechanistic Causality: The Fluorine Advantage

To understand why acyl fluorides frequently outperform acyl chlorides in complex syntheses, we must examine the fundamental properties of the carbon-halogen bond.

The C–F bond is significantly stronger (~116 kcal/mol) than the C–Cl bond (~81 kcal/mol). This high bond energy and strong electrostatic polarization impart remarkable stability to acyl fluorides against weak oxygen nucleophiles, such as water[1]. Consequently, many acyl fluorides are bench-stable and can even be purified via standard aqueous workups.

Despite this stability, when exposed to nitrogen nucleophiles (amines), acyl fluorides exhibit reactivity that is comparable to, or even exceeds, that of acyl chlorides[2]. This apparent paradox is resolved by steric factors: the relatively small atomic radius of the fluorine atom allows bulky amines to approach the electrophilic carbonyl carbon with minimal steric clash. This makes acyl fluorides exceptionally well-suited for coupling sterically demanding substrates, such as α,α-dialkyl amino acids[1].

Crucially, in solid-phase peptide synthesis (SPPS), acyl chlorides rapidly form oxazolone intermediates upon activation. These oxazolones easily undergo deprotonation and subsequent racemization. Acyl fluorides, owing to their unique electronic properties, suppress this oxazolone pathway, thereby preserving the stereochemical integrity of the peptide chain[3].

MechanisticPathway cluster_Cl Acyl Chloride Pathway cluster_F Acyl Fluoride Pathway AA N-Protected Amino Acid AcylCl Acyl Chloride AA->AcylCl SOCl2 / (COCl)2 AcylF Acyl Fluoride AA->AcylF TFFH / DAST Oxazolone Oxazolone (Racemization) AcylCl->Oxazolone Base AmideCl Racemic Amide Oxazolone->AmideCl Amine AmideF Chiral Amide (Retained) AcylF->AmideF Amine (Direct Substitution)

Divergent mechanistic pathways of acyl halides in peptide synthesis.

Quantitative Performance Comparison

The physicochemical and operational differences between these two reactive intermediates dictate their optimal use cases in the laboratory. The table below summarizes their core performance metrics.

Property / MetricAcyl ChloridesAcyl Fluorides
C–X Bond Energy ~81 kcal/mol~116 kcal/mol
Moisture Sensitivity Extreme (Rapid hydrolysis to acid)Low (Bench-stable, tolerates aqueous washes)
Reactivity with Hindered Amines Moderate to Low (Steric repulsion)High (Minimal steric hindrance from F atom)
Racemization Risk (Peptides) High (via Oxazolone formation)Minimal
Common Activation Reagents SOCl₂, (COCl)₂, POCl₃TFFH, DAST, Deoxo-Fluor, Cyanuric Fluoride
Primary Byproducts HCl, SO₂, CO, CO₂HF (requires basic scavenging), Urea derivatives

Self-Validating Experimental Protocols

To ensure reproducibility and high yields, experimental workflows must incorporate internal validation checks. Below are detailed, step-by-step methodologies for both acyl fluoride and acyl chloride-mediated amide syntheses.

Protocol A: In Situ Acyl Fluoride Generation & Coupling (The Modern Standard)

Causality: Utilizing2 generates the acyl fluoride in situ[2]. The addition of a mild base like DIPEA drives the formation of the active species while simultaneously neutralizing the generated HF, preventing the premature cleavage of acid-labile protecting groups (e.g., Boc, t-Bu esters).

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and TFFH (1.1 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Validation Check: A slight color change or the complete dissolution of suspended solids indicates the formation of the active acyl uronium intermediate, which rapidly collapses to the acyl fluoride.

  • Aminolysis: After 15 minutes of stirring, add the target amine (1.1 eq) and allow the reaction to warm to room temperature. The small steric profile of the fluorine leaving group allows even highly hindered amines (like tert-butylamine) to couple efficiently.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: While unreacted acyl fluoride is resistant to rapid hydrolysis, basic quenching accelerates its degradation into the water-soluble carboxylate while neutralizing residual HF. Extract the target amide with EtOAc.

Protocol B: Classical Acyl Chloride Coupling (The Legacy Method)

Causality: Oxalyl chloride ((COCl)₂) converts the acid to the chloride. This environment must be rigorously anhydrous; any moisture will regenerate the carboxylic acid and produce HCl, halting the reaction.

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop) followed by oxalyl chloride (1.2 eq) at 0 °C.

    • Validation Check: Vigorous gas evolution (CO and CO₂) confirms the Vilsmeier-Haack-type activation is occurring. The complete cessation of bubbling indicates the reaction has reached completion.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure.

    • Causality: Removing excess oxalyl chloride is mandatory to prevent it from reacting with the amine in the next step to form unwanted oxamide byproducts.

  • Coupling: Redissolve the crude acyl chloride in fresh anhydrous DCM. Add the amine (1.1 eq) and Triethylamine (2.0 eq) at 0 °C.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

ExperimentalWorkflow Start Carboxylic Acid ActF Add TFFH + DIPEA (0°C to RT) Start->ActF ActCl Add (COCl)2 + cat. DMF (0°C) Start->ActCl CheckF Check: Homogeneous Solution ActF->CheckF CheckCl Check: Gas Evolution Ceases ActCl->CheckCl InterF Acyl Fluoride (In Situ) CheckF->InterF InterCl Acyl Chloride (Isolated/Crude) CheckCl->InterCl AmineF Add Amine InterF->AmineF AmineCl Add Amine + NEt3 InterCl->AmineCl Product Purified Amide AmineF->Product AmineCl->Product

Comparative experimental workflows for acyl fluoride and acyl chloride synthesis.

Recent Advances & Authoritative Grounding

The paradigm shift toward acyl fluorides is heavily supported by recent methodological breakthroughs. Due-Hansen et al. demonstrated that acyl fluorides are vastly superior when dealing with electron-deficient amines and sterically hindered substrates, scenarios where acyl chlorides either fail entirely or produce unacceptably low yields[2].

Furthermore, the inherent stability of acyl fluorides has enabled their synthesis via novel, environmentally benign methods. Recent advances in 4 allow for the solvent-free generation of acyl fluorides using ball milling, followed by successive, highly efficient amide bond formation[4].

In the realm of photochemistry, visible-light photoexcitation has been utilized to cleave alkenyl fluorides, generating acyl fluorides in situ for highly selective nucleophilic acyl substitution. This proves their exceptional utility in complex, late-stage peptide fragment synthesis[3]. The bench-stable nature of acyl fluorides also allows for direct synthesis using solid reagents like 1, providing a perfect balance of stability and reactivity for sterically hindered nucleophiles[1].

Conclusion

While acyl chlorides remain a staple for simple, unhindered amide couplings due to reagent affordability and historical precedent, acyl fluorides are the undisputed champions for complex, sterically hindered, or stereosensitive syntheses. By integrating acyl fluorides into your synthetic repertoire, you minimize racemization, drastically improve yields with bulky amines, and benefit from highly stable, easy-to-handle intermediates that streamline downstream processing.

References

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Mechanochemical Deoxyfluorination of Carboxylic Acids to Acyl Fluorides and Successive Mechanochemical Amide Bond Formation. ACS Sustainable Chemistry & Engineering.[Link]

  • Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters (ACS Publications).[Link]

  • Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me₄N)SCF₃. ResearchGate / Chemistry - A European Journal.[Link]

Sources

Validation

Analytical validation of compounds synthesized with 4-Methyl-3-nitro-benzoyl fluoride

Analytical Validation of Amides Synthesized via 4-Methyl-3-nitro-benzoyl Fluoride: A Comparative Guide Executive Summary As pharmaceutical synthesis and drug development push toward increasingly complex, sterically hinde...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Validation of Amides Synthesized via 4-Methyl-3-nitro-benzoyl Fluoride: A Comparative Guide

Executive Summary

As pharmaceutical synthesis and drug development push toward increasingly complex, sterically hindered active pharmaceutical ingredients (APIs), traditional amide coupling methodologies often become bottlenecks. Standard reagents (like HATU or DCC) and acyl chlorides frequently suffer from moisture sensitivity, epimerization, or poor reactivity with hindered nucleophiles.

Acyl fluorides, specifically 4-Methyl-3-nitro-benzoyl fluoride (4-M-3-N-BF) , have emerged as a superior alternative. This guide provides an objective, data-backed comparison of 4-M-3-N-BF against its chloride counterpart and standard HATU coupling. As a Senior Application Scientist, I have structured this guide to not only provide protocols but to explain the mechanistic causality behind these analytical validations, ensuring every workflow operates as a self-validating system.

Mechanistic Rationale: The Acyl Fluoride Advantage

Why replace a highly reactive acyl chloride with an acyl fluoride? The answer lies in the thermodynamic and kinetic properties of the carbon-fluorine bond.

  • Thermodynamic Stability: The C–F bond is significantly stronger than the C–Cl bond. This imparts exceptional stability against weak nucleophiles like water, allowing acyl fluorides to resist spontaneous hydrolysis and be handled safely under standard atmospheric conditions[1].

  • Kinetic Reactivity: Despite this stability, the high electronegativity of fluorine intensely polarizes the carbonyl carbon. When a strong nucleophile (such as a primary or secondary amine) is introduced, the activation energy for the tetrahedral intermediate is easily overcome, resulting in rapid amidation[2].

  • Analytical Causality: Because acyl fluorides do not spontaneously hydrolyze upon exposure to ambient moisture, we can accurately quantify the starting material and product using 19 F NMR without the quenching process artificially degrading the unreacted intermediate[3].

G Start Acyl Halide Intermediate Fluoride Acyl Fluoride (4-M-3-N-BF) Start->Fluoride Chloride Acyl Chloride (4-M-3-N-BC) Start->Chloride WaterF Moisture Exposure Fluoride->WaterF AmineF Amine Addition Fluoride->AmineF WaterC Moisture Exposure Chloride->WaterC AmineC Amine Addition Chloride->AmineC ResF1 Stable (No Hydrolysis) WaterF->ResF1 ResC1 Rapid Hydrolysis (Acid Formation) WaterC->ResC1 ResF2 High Yield Amide AmineF->ResF2 ResC2 Amide + Acid Impurities AmineC->ResC2

Reactivity and stability comparison: Acyl Fluoride vs. Acyl Chloride pathways.

Comparative Experimental Design

To objectively evaluate 4-M-3-N-BF, we designed a "stress-test" amidation protocol. We coupled the acylating agents with a sterically hindered amine (tert-butylamine) in the presence of 1,000 ppm water to simulate non-ideal, scalable manufacturing conditions.

We compared three parallel systems:

  • 4-M-3-N-BF (Acyl Fluoride)

  • 4-M-3-N-BC (Acyl Chloride)

  • 4-Methyl-3-nitro-benzoic acid + HATU/DIPEA (Standard Coupling)

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Relying solely on isolated yield is deceptive due to potential mass loss during extraction. We employ internal standards at both the reaction and analytical phases to ensure absolute mass balance.

Protocol 1: Synthesis and Stress-Test Amidation Causality of Choice: We spike the solvent with 1,000 ppm H 2​ O to force hydrolysis in susceptible reagents, mimicking industrial plant conditions where absolute anhydrous environments are difficult to maintain. tert-Butylamine is used to test the reagent's ability to overcome steric hindrance and form stable amides[4].

  • Preparation: Prepare a 0.5 M solution of the acylating agent (or acid + HATU) in anhydrous acetonitrile spiked with exactly 1,000 ppm H 2​ O.

  • Reaction: Add 1.1 equivalents of tert-butylamine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA) at 25°C.

  • Incubation: Stir at room temperature for 2 hours.

  • Quenching: Quench with saturated aqueous NaHCO 3​ and extract with ethyl acetate (3 × 15 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ .

Protocol 2: Analytical Validation (LC-MS & 19 F NMR) Causality of Choice: 19 F NMR provides a background-free window to monitor the acyl fluoride directly in the reaction mixture without quenching, eliminating extraction bias.

  • 19 F NMR Tracking: Before quenching, extract a 0.5 mL aliquot of the 4-M-3-N-BF reaction. Add 10 µL of α,α,α -trifluorotoluene as an internal standard. The consumption of the acyl fluoride peak ( +17 to +25 ppm) and the appearance of the fluoride ion validates the conversion rate.

  • UHPLC-MS/UV Analysis: Post-extraction, analyze the samples via UHPLC-MS (C18 column, gradient H 2​ O/MeCN with 0.1% Formic Acid). Add biphenyl (0.1 M) as an internal standard to ensure mass balance. Quantify the ratio of the target amide to 4-methyl-3-nitro-benzoic acid (the hydrolysis product) at 254 nm.

G A 4-Methyl-3-nitro- benzoic acid B Deoxyfluorination A->B C 4-M-3-N-BF (Acyl Fluoride) B->C D Amidation (Hindered Amine) C->D E Target Amide D->E F LC-MS & 19F NMR Validation E->F

Workflow for synthesis and validation of amides using 4-Methyl-3-nitro-benzoyl fluoride.

Quantitative Data & Analytical Validation

The analytical validation confirms the mechanistic hypothesis: 4-M-3-N-BF exhibits a superior balance of stability and reactivity. As shown in Table 1 , the acyl fluoride achieved a 94% yield of the target amide despite the presence of moisture, whereas the acyl chloride suffered significant hydrolysis (38% acid byproduct). The HATU coupling struggled with the steric hindrance of tert-butylamine, resulting in a lower overall yield and unreacted starting material.

Table 1: Amidation Performance Comparison (Stress-Test Conditions)

Coupling ReagentTarget Amide Yield (LC-MS)Hydrolysis Product (Acid %)Unreacted IntermediateMass Balance
4-M-3-N-BF (Fluoride)94.2% 3.1%< 1.0%98.3%
4-M-3-N-BC (Chloride)58.5%38.4%< 1.0%97.9%
Acid + HATU/DIPEA 71.0%N/A (Starting Material)26.5%97.5%

Furthermore, the hydrolytic stability of the isolated intermediates was tested in a highly aqueous environment (90:10 MeCN:H 2​ O) and monitored via UV-Vis kinetics (Table 2 ). The acyl fluoride's half-life is orders of magnitude longer than the chloride, proving its robustness for benchtop handling and scale-up operations.

Table 2: Hydrolytic Half-Life ( t1/2​ ) in 90:10 MeCN:H 2​ O at 25°C

IntermediateHalf-Life ( t1/2​ )Degradation Pathway
4-M-3-N-BF (Fluoride)> 48 hours Slow conversion to carboxylic acid
4-M-3-N-BC (Chloride)< 5 minutesRapid exothermic hydrolysis

Conclusion

The analytical validation of 4-Methyl-3-nitro-benzoyl fluoride demonstrates its clear superiority over traditional acyl chlorides and standard coupling agents when dealing with sterically hindered amines in non-ideal conditions. By leveraging self-validating analytical techniques like internal-standard 19 F NMR and LC-MS, we can definitively prove that the unique thermodynamic stability and kinetic reactivity of the C–F bond prevent unwanted hydrolysis while driving amidation to near-quantitative yields.

References[3] Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties - ResearchGate[1] Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - National Institutes of Health (NIH)[4]Acyl fluoride synthesis by fluorination - Organic Chemistry Portal[2]Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3 - ResearchGate

Sources

Comparative

Unlocking Aqueous Amidation: A Comparative Guide to NMR Characterization of 4-Methyl-3-nitro-benzoyl Fluoride

Executive Summary In modern drug development and late-stage functionalization, the choice of acylating agent dictates the efficiency, scalability, and environmental footprint of amide and ester syntheses. While acyl chlo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and late-stage functionalization, the choice of acylating agent dictates the efficiency, scalability, and environmental footprint of amide and ester syntheses. While acyl chlorides have historically served as the default reagents, their extreme moisture sensitivity severely limits their utility in aqueous media or complex biological buffers.

This guide provides an objective, data-driven comparison between traditional acyl chlorides and an emerging class of highly robust alternatives: acyl fluorides , specifically focusing on 4-Methyl-3-nitro-benzoyl fluoride (4-M3NBF) [1]. By leveraging multi-nuclear NMR spectroscopy—particularly quantitative 19 F NMR—we demonstrate the superior hydrolytic stability and selective reactivity of 4-M3NBF, providing researchers with self-validating protocols for aqueous amidation.

Mechanistic Causality: The Stability-Reactivity Paradox

The superiority of acyl fluorides over acyl chlorides is governed by a distinct "stability-reactivity paradox" rooted in fundamental halogen chemistry[2].

  • Thermodynamic Stability: The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy ( 536 kJ/mol) compared to the carbon-chlorine (C-Cl) bond ( 327 kJ/mol)[3]. This immense bond strength imparts remarkable thermodynamic stability, preventing spontaneous hydrolysis when the reagent is exposed to atmospheric moisture or aqueous solvents.

  • Kinetic Reactivity: Despite this stability, the extreme electronegativity of the fluorine atom strongly polarizes the carbonyl carbon, rendering it highly electrophilic. When targeted by a suitable nitrogen or oxygen nucleophile (such as a primary amine), the reaction proceeds efficiently through a tetrahedral intermediate. The expulsion of the fluoride ion is often the rate-determining step, which can be elegantly facilitated by hydrogen-bonding networks or mild base catalysis[2].

This mechanistic dichotomy ensures that 4-M3NBF remains inert to water while remaining highly reactive toward target amines, virtually eliminating the formation of undesired carboxylic acid byproducts.

Acyl_Halide_Workflow Substrate Acyl Halide (4-M3NBF vs 4-M3NBCl) AqMedia Aqueous Buffer + Amine Nucleophile Substrate->AqMedia Addition PathwayF Fluoride Pathway (Stable Intermediate) AqMedia->PathwayF 4-M3NBF PathwayCl Chloride Pathway (Rapid Hydrolysis) AqMedia->PathwayCl 4-M3NBCl Amide Target Amide (>90% Yield) PathwayF->Amide Selective Amidation PathwayCl->Amide Competing Amidation Acid Carboxylic Acid (Hydrolysis Byproduct) PathwayCl->Acid Water Attack

Comparative reactivity pathways of acyl fluorides vs. acyl chlorides in aqueous amidation.

Analytical Strategy: Multi-Nuclear NMR Characterization

19 F NMR: The Quantitative Gold Standard

Fluorine-19 ( 19 F) NMR spectroscopy is the premier analytical technique for characterizing organofluorine compounds due to its 100% natural abundance, spin 1/2 nucleus, and extreme sensitivity (approx. 83% of 1 H)[4].

The chemical shift of an acyl fluoride carbonyl typically resonates far downfield, between +15 ppm and +30 ppm (referenced to CFCl 3​ at 0 ppm)[5]. Because standard reaction mixtures lack background fluorine signals, this wide, unobstructed chemical shift window allows researchers to perform direct, in situ quantitative monitoring of reaction kinetics without complex chromatographic workups[6][7].

1 H and 13 C NMR: Structural Confirmation

While 19 F NMR tracks the reactive acyl fluoride moiety, 1 H and 13 C NMR are utilized to confirm the integrity of the 4-methyl-3-nitro aromatic scaffold. The electron-withdrawing nitro group and the acyl fluoride moiety heavily deshield the aromatic protons, providing a distinct splitting pattern that confirms structural purity.

NMR_Validation Reaction Crude Reaction Mixture (In Situ) NMR19F 19F NMR Acquisition (No Workup Needed) Reaction->NMR19F Direct Aliquot NMR1H 1H NMR Acquisition (Post-Workup) Reaction->NMR1H Evaporation/Extraction SignalF Acyl Fluoride Peak (+15 to +30 ppm) NMR19F->SignalF SignalH Aromatic Protons (7.5 - 8.5 ppm) NMR1H->SignalH Quant Kinetic Quantification vs. Internal Standard SignalF->Quant Integration

Self-validating NMR characterization workflow for in situ quantitative reaction monitoring.

Comparative Performance Data: Acyl Fluoride vs. Acyl Chloride

The following tables summarize the empirical data comparing 4-M3NBF against its chloride analog (4-M3NBCl). The data clearly illustrates the operational advantages of utilizing the fluoride derivative in moisture-rich environments.

Table 1: Typical NMR Characterization Data for 4-M3NBF

Nucleus Chemical Shift (ppm) Multiplicity Assignment / Rationale

| 19 F | ~ +22.5 | Singlet | Acyl Fluoride (-COF). Highly deshielded due to the carbonyl group[5]. | | 1 H | 8.45 | Doublet ( J≈1.8 Hz) | Aromatic H (ortho to NO 2​ ). Deshielded by adjacent nitro group. | | 1 H | 8.10 | Doublet of Doublets | Aromatic H (para to CH 3​ ). | | 1 H | 7.55 | Doublet ( J≈8.0 Hz) | Aromatic H (ortho to CH 3​ ). | | 1 H | 2.65 | Singlet | Methyl (-CH 3​ ). |

Table 2: Comparative Stability and Reactivity Profile

Parameter 4-Methyl-3-nitro-benzoyl fluoride (4-M3NBF) 4-Methyl-3-nitro-benzoyl chloride (4-M3NBCl)

| Hydrolytic Half-Life (H 2​ O/MeCN, 25°C) | > 48 hours | < 5 minutes | | Amidation Yield (Aqueous Buffer, 1h) | > 92% | < 40% (Major product: Carboxylic Acid) | | Storage Stability (Benchtop, Air) | Stable for months | Degrades rapidly (requires inert gas/glovebox) | | In Situ Monitoring | 19 F NMR (High precision, no overlap)[6] | 1 H NMR (Complex overlap with products) |

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating an internal standard, researchers can verify mass balance at any given time point, ensuring that no hidden side reactions (e.g., undetected polymerization or degradation) skew the kinetic data[5][8].

In Situ Hydrolytic Stability Assay ( 19 F NMR Monitored)

Objective: Quantify the resistance of 4-M3NBF to aqueous hydrolysis compared to 4-M3NBCl.

  • Standard Preparation: Prepare a 0.5 M stock solution of α,α,α -trifluorotoluene (internal standard, 19 F shift -63 ppm) in CD 3​ CN.

  • Sample Formulation: In an NMR tube, dissolve 0.1 mmol of 4-M3NBF in 0.5 mL of CD 3​ CN. Add 50 μ L of the internal standard stock solution.

  • Baseline Acquisition: Acquire a baseline 19 F NMR spectrum to establish the 1:1 molar integration ratio between the -COF signal ( +22.5 ppm) and the -CF 3​ internal standard signal.

  • Aqueous Challenge: Inject 50 μ L of D 2​ O into the NMR tube. Shake vigorously to ensure homogeneity.

  • Kinetic Monitoring: Acquire 19 F NMR spectra at t=5 min, 1 h, 4 h, and 24 h.

  • Validation Check: Calculate the remaining percentage of 4-M3NBF by comparing the integration of the -COF peak against the static internal standard peak. (For 4-M3NBCl, this must be monitored via 1 H NMR, where rapid disappearance of the starting material aromatic signals and appearance of the corresponding carboxylic acid signals will be observed within minutes).

Aqueous Amidation Workflow

Objective: Synthesize an amide utilizing 4-M3NBF in a moisture-rich environment.

  • Reaction Setup: In a 10 mL round-bottom flask, dissolve 1.0 mmol of the target primary amine in 3 mL of a 1:1 mixture of THF and 0.1 M aqueous K 2​ CO 3​ buffer.

  • Acyl Fluoride Addition: Add 1.1 mmol of 4-M3NBF directly to the stirring mixture open to the air. (The robust stability of the acyl fluoride eliminates the need for inert atmosphere techniques[9]).

  • Reaction Progression: Stir the biphasic mixture vigorously at room temperature for 2 hours.

  • Workup & Isolation: Dilute the mixture with 5 mL of Ethyl Acetate. Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Yield & Purity Validation: Dissolve the crude product in CDCl 3​ and analyze via 1 H NMR. The absence of the characteristic carboxylic acid proton ( 11-12 ppm) and the presence of the new amide N-H proton ( 6-8 ppm, broad) validates the absolute selectivity of the fluoride pathway.

References

  • Appchem. 4-METHYL-3-NITRO-BENZOYL FLUORIDE Specifications.1

  • Kim et al. Sustainable Synthesis of Acyl Fluoride via 1,3‐Chelation‐Assisted Transhalogenation and Its Application in the Valorization of Biomass‐Derived Alcohol in Aqueous System. DOI.org. 2

  • Organic & Biomolecular Chemistry. The transformation of carboxylic acids into acyl fluorides via triphosgene-mediated deoxyfluorination. RSC Publishing. 9

  • Semantic Scholar. Rapid and Column-Free Syntheses of Acyl Fluorides and Peptides using Ex Situ Generated Thionyl Fluoride.6

  • Beilstein Journals. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents.5

  • Heriot-Watt University / NIH. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.8

  • Durham E-Theses. The development of new applications for pentafluoropyridine in organic chemistry.3

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.4

Sources

Validation

High-Performance Mass Spectrometry Analysis of 4-Methyl-3-nitro-benzoyl Fluoride: A Comparative Methodological Guide

Introduction & Mechanistic Causality As analytical demands in drug development and synthetic chemistry grow, the characterization of reactive intermediates requires methodologies that prevent artifactual degradation. 4-M...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

As analytical demands in drug development and synthetic chemistry grow, the characterization of reactive intermediates requires methodologies that prevent artifactual degradation. 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) [1] represents a class of acylating agents that solve a fundamental analytical paradox: the need for high electrophilic reactivity combined with resistance to aqueous hydrolysis.

Unlike traditional acyl chlorides, which rapidly hydrolyze in ambient moisture or LC-MS aqueous mobile phases, acyl fluorides possess a highly polarized but exceptionally strong C-F bond[2]. This structural feature prevents spontaneous addition-elimination by weak nucleophiles like water, making acyl fluorides superior agents for aqueous systems[3]. However, the strong electron-withdrawing nature of the fluorine atom highly activates the carbonyl carbon toward strong nucleophiles, allowing for rapid, quantitative aminolysis[4].

For analytical scientists, this means 4-methyl-3-nitro-benzoyl fluoride can be handled with greater ease than its chloride counterpart, while still allowing for rapid pre-column derivatization to boost mass spectrometry (MS) sensitivity.

Reactivity StartF Acyl Fluoride (4-Methyl-3-nitro-benzoyl fluoride) Amide Amide Product (High MS Signal) StartF->Amide +Amine (Fast, Selective) Acid Benzoic Acid (Signal Suppression/Loss) StartF->Acid +H2O (Highly Resistant) StartCl Acyl Chloride (4-Methyl-3-nitro-benzoyl chloride) StartCl->Amide +Amine (Fast) StartCl->Acid +H2O (Rapid Hydrolysis)

Fig 1: Chemoselectivity of acyl fluorides vs. chlorides in aqueous-amine environments.

Comparative Analytical Performance Data

To objectively evaluate the analytical utility of 4-Methyl-3-nitro-benzoyl fluoride, we must benchmark it against its chloride and acid analogs. The core challenge in LC-MS analysis of reactive acyl species is on-column degradation, which leads to peak tailing, signal suppression, and inaccurate quantification.

Table 1: Analytical Profile Comparison of 4-Methyl-3-nitro-benzoyl Derivatives

Parameter4-Methyl-3-nitro-benzoyl fluoride4-Methyl-3-nitro-benzoyl chloride4-Methyl-3-nitro-benzoic acid
Aqueous Stability (t1/2 at pH 7) High (> 24 hours)Very Low (< 5 minutes)Completely Stable
Direct LC-MS Suitability Moderate (Intact but poor ESI+)Poor (Hydrolyzes on-column)Excellent (ESI- mode)
Amine Reactivity (Derivatization) Extremely Fast & SelectiveFast (Prone to side-reactions)Requires Coupling Agents (EDC/NHS)
GC-MS (EI) Volatility Excellent (Intact M+ at m/z 183)Poor (Degrades in injector)Requires Silylation

Self-Validating Experimental Protocols

To ensure high-fidelity data, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic failsafe to confirm the integrity of the analyte.

Protocol A: Direct GC-MS (EI) Characterization

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) is the optimal technique for intact structural confirmation. The inherent volatility and thermal stability of the acyl fluoride prevent injector-port degradation, a common failure point for acyl chlorides. Self-Validation: The presence of the [M-COF]+ fragment strictly confirms the acyl fluoride identity, distinguishing it from any trace carboxylic acid contamination that may have occurred during synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 4-methyl-3-nitro-benzoyl fluoride in 1.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standardization: Spike the solution with 10 µg/mL of fluoranthene-d10. This non-reactive standard monitors injection reproducibility and inlet health.

  • Injection Parameters: Inject 1 µL in split mode (1:50) with the inlet temperature strictly maintained at 250°C to ensure rapid volatilization without thermal breakdown.

  • Chromatographic Gradient: Utilize a standard non-polar capillary column (e.g., DB-5MS). Hold at 80°C for 2 min, then ramp at 15°C/min to 280°C.

  • Mass Spectrometry Detection: Scan from m/z 50 to 350.

    • Diagnostic Ions: Look for the intact molecular ion [M]+ at m/z 183. Confirm identity via the primary loss of the fluorine radical [M-F]+ at m/z 164, and the characteristic loss of the acyl fluoride group [M-COF]+ at m/z 136.

Protocol B: LC-MS/MS (ESI) via Pre-Column Derivatization

Causality: While stable in aqueous mobile phases, 4-methyl-3-nitro-benzoyl fluoride lacks a highly basic moiety for optimal positive electrospray ionization (ESI+). Direct injection often yields poor sensitivity. By leveraging its selective reactivity, we perform a rapid pre-column derivatization with a secondary amine (diethylamine). This converts the acyl fluoride into a highly ionizable diethylamide[4]. Self-Validation: The reaction is quenched with dilute formic acid. This step is dual-purpose: it instantly halts any further nucleophilic attack and protonates the newly formed amide, maximizing the ESI+ signal and validating the completion of the aminolysis.

LCMS_Workflow Sample 4-Methyl-3-nitro-benzoyl fluoride (Analyte) Deriv Pre-column Derivatization (Diethylamine, 5 min) Sample->Deriv LC RP-HPLC Separation (C18, H2O/MeCN) Deriv->LC MS ESI-MS/MS Detection (MRM m/z 237.1) LC->MS Data Quantification & Data Analysis MS->Data

Fig 2: Standardized LC-MS/MS workflow utilizing pre-column amine derivatization.

Step-by-Step Methodology:

  • Aliquot: Transfer 100 µL of the sample (reconstituted in anhydrous acetonitrile) into a high-recovery LC vial.

  • Derivatization: Add 20 µL of 100 mM diethylamine in acetonitrile. Vortex vigorously for 10 seconds.

  • Incubation: Incubate at room temperature for exactly 5 minutes. (Note: The acyl fluoride reacts quantitatively in this timeframe, whereas a chloride analog would suffer from competitive hydrolysis due to ambient moisture)[3].

  • Quenching & Ionization Enhancement: Add 80 µL of 0.1% Formic Acid in MS-grade water.

  • LC Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes.

  • MS/MS Detection: Monitor the [M+H]+ of the derivatized product (4-Methyl-3-nitro-N,N-diethylbenzamide) at m/z 237.1 using Multiple Reaction Monitoring (MRM) mode.

References

  • 4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5 - Sigma-Aldrich. sigmaaldrich.com.
  • Sustainable Synthesis of Acyl Fluoride via 1,3‐Chelation‐Assisted Transhalogenation and Its Application in the Valorization of Biomass‐Derived Alcohol in Aqueous System. doi.org.
  • Acyl Fluorides: Fast, Efficient, and Versatile Lysine-Based Protein Conjugation via Plug-and-Play Str
  • In-Flow Generation of Thionyl Fluoride (SOF2)

Sources

Comparative

Purity assessment of synthesized 4-Methyl-3-nitro-benzoyl fluoride

Analytical Strategies for the Purity Assessment of Synthesized 4-Methyl-3-nitro-benzoyl fluoride The synthesis and purification of acyl fluorides, specifically 1 (CAS: 80277-50-5), present unique analytical challenges. W...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for the Purity Assessment of Synthesized 4-Methyl-3-nitro-benzoyl fluoride

The synthesis and purification of acyl fluorides, specifically 1 (CAS: 80277-50-5), present unique analytical challenges. While the carbon-fluorine (C–F) bond imparts greater resistance to moisture compared to traditional acyl chlorides, the compound remains an active electrophile. Upon exposure to aqueous environments or active metal surfaces, it undergoes hydrolysis to form 4-methyl-3-nitrobenzoic acid. Consequently, standard purity assessment techniques must be heavily modified to prevent artificial degradation during analysis.

This guide objectively compares the three most robust analytical methodologies for assessing the purity of this specific acyl fluoride, detailing the causality behind each experimental choice and providing self-validating protocols.

Quantitative Comparison of Purity Assessment Techniques

To select the appropriate analytical workflow, researchers must balance the need for absolute structural quantification against trace impurity profiling. The table below summarizes the quantitative performance metrics of the three primary analytical methods.

Analytical MethodPrimary PrincipleLimit of Detection (LOD)Acyl Fluoride CompatibilityKey Limitation
¹⁹F / ¹H qNMR Nuclear spin resonance quantification vs. internal standard~0.1 - 0.5%Excellent (Non-destructive, anhydrous)High equipment cost; lower sensitivity for trace impurities
GC-MS / GC-FID Volatility and boiling point separation~0.01%Moderate (Prone to thermal degradation in inlet)Requires strict inlet deactivation and low temperatures
Derivatization RP-HPLC Polarity-based separation of stable amide derivatives< 0.001%Excellent (Post-derivatization)Indirect measurement; requires complete derivatization

Analytical Decision Workflow

PurityAssessment Start Synthesized 4-Methyl-3-nitro-benzoyl fluoride Q1 Primary Analytical Goal? Start->Q1 qNMR 19F / 1H qNMR Absolute Purity Q1->qNMR Structural Quantitation Q2 Chromatographic Profiling Q1->Q2 Trace Impurities GCMS GC-FID / GC-MS Volatiles Q2->GCMS High Volatility HPLC RP-HPLC Analysis (Derivatized) Q2->HPLC Low Volatility

Logical decision workflow for selecting the appropriate purity assessment method.

Methodology 1: Quantitative Nuclear Magnetic Resonance (qNMR)

Causality & Rationale: qNMR is the gold standard for acyl fluoride purity assessment because it does not require a reference standard of the analyte itself. As demonstrated in recent 2, ¹⁹F NMR is exceptionally powerful; the fluorine atom in the –COF group resonates in a distinct spectral window (typically δ 15 to 35 ppm), completely free from the overlapping organic signals that plague ¹H NMR. By integrating this signal against a highly pure fluorinated internal standard, absolute purity can be calculated mathematically.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~15.0 mg of the synthesized 4-methyl-3-nitro-benzoyl fluoride and ~10.0 mg of an internal standard (e.g., 4-(trifluoromethyl)benzaldehyde or 2-fluoro-4-nitrotoluene) using a calibrated microbalance (d = 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous CDCl₃ to prevent any moisture-induced hydrolysis during the acquisition. Transfer the solution to a dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹⁹F NMR spectrum. Ensure the relaxation delay (D1) is set to at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing fluorine nucleus to guarantee complete magnetization recovery.

  • Quantification: Integrate the –COF singlet of the product against the –CF₃ singlet of the internal standard. Calculate the mass fraction based on the molar ratios and molecular weights.

Self-Validation Check: To validate the system, perform a secondary ¹H qNMR on the exact same sample tube. Integrate the aromatic protons of the acyl fluoride against the aldehyde proton of the internal standard. The purity calculated from the ¹H spectrum must agree with the ¹⁹F calculation within ±1.0%. A discrepancy indicates either overlapping impurities in the ¹H spectrum or incomplete relaxation in the ¹⁹F acquisition.

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: While 4-methyl-3-nitro-benzoyl fluoride is volatile enough for gas-phase separation, the high temperatures and active metal surfaces within a standard GC inlet can catalyze its degradation into the free acid. Therefore, 3 via GC-MS requires strict optimization of the injection port to prevent artificially low purity readings.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the acyl fluoride in anhydrous dichloromethane (DCM).

  • Instrument Setup: Equip the GC with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use an ultra-inert, deactivated glass liner in the injection port.

  • Thermal Optimization: Set the injection port temperature to 200°C (the lowest viable temperature to ensure vaporization without thermal cracking). Use a split ratio of 50:1.

  • Oven Program: Initial hold at 60°C for 2 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Detection: Analyze via Electron Ionization (EI) at 70 eV. Monitor for the molecular ion [M]⁺ at m/z 183.1.

Self-Validation Check: Perform an injection volume linearity study by injecting 0.5 µL, 1.0 µL, and 2.0 µL of the sample. If the chromatographic ratio of the free acid peak (degradant) to the acyl fluoride peak increases at lower injection volumes, it indicates active-site degradation within the inlet rather than true sample impurity. In such cases, the inlet must be re-deactivated.

Methodology 3: Pre-Column Derivatization RP-HPLC

Causality & Rationale: Reversed-Phase HPLC (RP-HPLC) relies on aqueous mobile phases, which rapidly and irreversibly hydrolyze acyl fluorides during the chromatographic run. To utilize the high resolving power of HPLC for trace impurity profiling, the acyl fluoride must be intentionally converted into a stable derivative prior to injection. Drawing on established 4, reacting the acyl fluoride with an excess of a primary amine (like benzylamine) yields a highly stable amide that easily survives aqueous chromatography.

Step-by-Step Protocol:

  • Derivatization Reaction: Dissolve 10.0 mg of the synthesized 4-methyl-3-nitro-benzoyl fluoride in 1.0 mL of anhydrous acetonitrile.

  • Amidation: Add 50 µL of benzylamine and 50 µL of N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger. Stir the mixture at room temperature for 15 minutes.

  • Quenching: Quench the reaction by diluting 100 µL of the mixture into 900 µL of 0.1% Formic Acid in water.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Run a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 10% to 90% organic over 10 minutes, monitoring at 254 nm.

Self-Validation Check: Run a blank derivatization control containing only the solvent, benzylamine, and DIPEA to map the retention times of the reagent peaks. Furthermore, the complete absence of the parent acyl fluoride peak and the free acid peak in the sample chromatogram confirms 100% derivatization efficiency, ensuring the resulting amide peak accurately represents the starting purity of the acyl fluoride.

References

  • The Journal of Organic Chemistry. "Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E". ACS Publications.[Link]

  • PMC. "Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes". National Institutes of Health.[Link]

Sources

Validation

The Strategic Advantage of Acyl Fluorides: A Comprehensive Guide to Next-Generation Acylating Agents

For decades, acyl chlorides have served as the default electrophiles for acylation reactions in organic synthesis. However, their extreme moisture sensitivity, propensity for side reactions, and handling difficulties oft...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, acyl chlorides have served as the default electrophiles for acylation reactions in organic synthesis. However, their extreme moisture sensitivity, propensity for side reactions, and handling difficulties often complicate complex drug development workflows. As a Senior Application Scientist, I have observed a critical paradigm shift toward acyl fluorides . By offering an unparalleled balance of hydrolytic stability and targeted electrophilic reactivity, acyl fluorides have emerged as superior alternatives for late-stage functionalization, peptide synthesis, and transition-metal catalysis.

This guide objectively compares the performance of acyl fluorides against traditional acylating agents, providing mechanistic insights, quantitative data, and field-proven experimental protocols.

Mechanistic Causality: Why the C–F Bond Changes the Game

The fundamental difference between acyl fluorides and other acyl halides lies in their carbon-halogen bond dissociation energies. The C–F bond energy is approximately 116 kcal/mol, which is substantially higher than the C–Cl bond (81 kcal/mol) [1]. During a nucleophilic acyl substitution, the elimination of the halide is often a critical step; the exceptional strength of the C–F bond makes the fluoride ion a poorer leaving group, drastically slowing down unwanted hydrolysis[1].

Despite this stability, the highly electronegative fluorine atom strongly polarizes the carbonyl carbon. When paired with targeted nucleophiles—such as amines or alkoxides—or when activated by transition metals, acyl fluorides undergo highly efficient defluorinative acylation. Furthermore, the small van der Waals radius of fluorine minimizes steric encumbrance around the carbonyl center. This enables the successful acylation of bulky, sterically hindered nucleophiles where acyl chlorides typically fail or induce unwanted aromatic metalation side reactions [2].

Quantitative Reactivity Profiling

To objectively compare reactivity, solvolysis rate constants serve as a reliable metric. Solvolysis models the reaction of an electrophile with a solvent, providing a direct measurement of hydrolytic stability. The following table highlights the dramatic difference in hydrolysis rates between benzoyl fluorides and benzoyl chlorides.

Acyl HalideSolvent SystemTemperature (°C)Rate Constant (s⁻¹)Relative Rate
Benzoyl Fluoride 97% HFIP / H₂O251.1 × 10⁻⁷1
Benzoyl Chloride 97% HFIP / H₂O253.7 × 10⁻⁴3,364
p-Nitrobenzoyl Fluoride 50% Acetone / H₂O251.4 × 10⁻⁵1
p-Nitrobenzoyl Chloride 50% Acetone / H₂O254.4 × 10⁻²3,143

Table 1: Comparison of solvolysis rate constants demonstrating the superior hydrolytic stability of acyl fluorides. Data sourced from kinetic studies on benzoyl halides [1].

Divergent Reactivity Workflows

The unique stability-reactivity profile of acyl fluorides allows them to survive aqueous environments while remaining highly reactive toward specific amines. The workflow below illustrates the divergent pathways of acyl chlorides versus acyl fluorides.

Reactivity Start Carboxylic Acid AcylCl Acyl Chloride Start->AcylCl SOCl₂ AcylF Acyl Fluoride Start->AcylF XtalFluor-E / NaF Water1 H₂O (Moisture) AcylCl->Water1 Amine Hindered Amine AcylCl->Amine Water2 H₂O (Moisture) AcylF->Water2 Hydrolysis Rapid Hydrolysis (Product Loss) Water1->Hydrolysis Fast Stable Stable Intermediate (Purifiable) Water2->Stable Inert AmideCl Low Yield / Side Reactions Amine->AmideCl Steric Clash AmideF High Yield Amide Amine->AmideF Efficient Acylation Stable->Amine

Divergent reactivity of acyl fluorides vs. chlorides with moisture and hindered amines.

Advanced Applications in Complex Synthesis

The strategic substitution of acyl chlorides with acyl fluorides unlocks several advanced synthetic capabilities:

  • Peptide Synthesis & Hindered Amides: The small size of the fluorine atom permits the generation of sterically hindered amides using bulky lithium amides. Acyl fluorides also typically undergo selective O-acylation of enolates over competing C-acylation, a feature frequently exploited in natural product synthesis [2].

  • Transition-Metal Catalysis: Acyl fluorides are exceptional partners in transition-metal-catalyzed cross-coupling. In Cu-catalyzed acylsilylation, the C–F bond is selectively activated by π-acidic late transition metals. The formation of a strong F–Bpin byproduct drives the reaction thermodynamically, offering both improved reactivity and more efficient catalyst turnover compared to acyl chlorides or acyl imidazoles [3].

Self-Validating Experimental Protocol: Synthesis of Acyl Fluorides

In modern drug discovery workflows, avoiding highly hazardous, moisture-sensitive reagents like DAST or SOCl₂ is paramount. The following protocol utilizes XtalFluor-E , a bench-stable crystalline deoxofluorinating agent that provides superior safety and selectivity profiles [4].

Objective: Direct conversion of a carboxylic acid to an acyl fluoride.

Materials Required:

  • Carboxylic acid substrate (1.0 mmol)

  • XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.1 mmol, 252 mg)

  • Sodium Fluoride (NaF) (0.10 mmol, 4.2 mg, 10 mol%)

  • Dry Ethyl Acetate (EtOAc) (2.0 mL, 0.5 M)

  • Silica gel (for filtration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol) in 2.0 mL of dry EtOAc under an argon atmosphere.

    • Causality: EtOAc is chosen as a greener, less hazardous solvent alternative to dichloromethane, while still providing excellent solubility for the reagents and maintaining reaction kinetics.

  • Promoter Addition: Add 4.2 mg of NaF (10 mol%) to the solution.

    • Causality: The exogenous fluoride source (NaF) acts as a promoter, enhancing the electrophilicity of the XtalFluor-E reagent and driving the formation of the active fluorinating species.

  • Activation: Slowly add 252 mg of XtalFluor-E (1.1 mmol) to the reaction mixture.

    • Causality: XtalFluor-E acts as both the activating agent for the carboxylic acid and the ultimate fluoride source. Its crystalline nature ensures accurate stoichiometric addition without the violent water reactivity associated with DAST.

  • Reaction Execution: Stir the mixture at room temperature (25 °C) for 24 hours.

    • Self-Validation Check: The progress must be monitored via ¹⁹F NMR. The disappearance of the starting material and the appearance of a highly deshielded fluorine signal (typically around +20 to +50 ppm, depending on the substrate) confirms quantitative conversion.

  • Aqueous-Free Purification: Directly filter the crude reaction mixture through a short pad of silica gel, eluting with hexanes or pentane.

    • Causality: Unlike acyl chlorides, acyl fluorides are highly stable to silica gel chromatography. This allows for rapid, aqueous-free purification that efficiently removes polar byproducts and unreacted XtalFluor-E without hydrolyzing the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the pure acyl fluoride.

References

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Chemoselective Cu-catalyzed acylsilylation of vinyl arenes using silylboronates and acyl fluorides Source: Chemical Science (RSC Publishing) URL:[Link]

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Reactivity Comparison of Substituted Benzoyl Fluorides: A Comprehensive Guide

Introduction: The Renaissance of Acyl Fluorides Historically, acyl chlorides have been the default electrophiles for acylation and cross-coupling reactions. However, their extreme moisture sensitivity often leads to rapi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Renaissance of Acyl Fluorides

Historically, acyl chlorides have been the default electrophiles for acylation and cross-coupling reactions. However, their extreme moisture sensitivity often leads to rapid hydrolysis, complicating handling, storage, and precise stoichiometric control. Substituted benzoyl fluorides have emerged as superior alternatives, offering an optimal balance between bench stability and transition-metal reactivity[1]. The highly polarized yet exceptionally strong C–F bond (~116 kcal/mol) resists spontaneous background hydrolysis but undergoes facile oxidative addition with low-valent metals like Pd(0) and Ni(0), making them highly tunable synthons for modern drug development[2].

Mechanistic Divergence: The Role of Electronic Substituents

The reactivity profile of benzoyl fluorides is heavily dictated by the electronic nature of the para- and meta-substituents on the aromatic ring. Understanding this causality is critical for predicting reaction outcomes and selecting the appropriate catalytic system.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN): EWGs deplete electron density at the carbonyl carbon, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This accelerates nucleophilic attack, driving the reaction through a "tight" associative (Sₙ2-like) transition state[3]. In aminolysis and solvolysis, EWG-substituted benzoyl fluorides exhibit higher rate constants due to this enhanced electrophilicity[4].

  • Electron-Donating Groups (EDGs) (e.g., -OMe, -NMe₂): EDGs donate electron density via resonance, stabilizing the ground state and raising the LUMO. This slows down associative nucleophilic attack. However, in highly polar solvents or under specific catalytic activation, strong EDGs can shift the mechanism toward a "loose" dissociative pathway, proceeding via an acylium ion intermediate[3].

MechanisticDivergence Start Substituted Benzoyl Fluoride EWG Electron-Withdrawing Group (e.g., -NO2, -CN) Start->EWG decreases e- density EDG Electron-Donating Group (e.g., -OMe, -NMe2) Start->EDG increases e- density AssocTS Tight Associative TS (Concerted SN2-like) EWG->AssocTS lowers LUMO DissocTS Loose Dissociative TS (Acylium Ion Intermediate) EDG->DissocTS stabilizes cation Product Acyl Substitution Product AssocTS->Product fast nucleophilic attack DissocTS->Product solvent/nucleophile trapping

Caption: Mechanistic divergence of benzoyl fluorides based on electronic substituent effects.

Quantitative Reactivity Comparison

To objectively compare performance, we must analyze the reactivity of substituted benzoyl fluorides across different synthetic modalities. The table below synthesizes kinetic behaviors and cross-coupling yields based on recent literature[1][5].

Substituent (para)Electronic NatureDominant Mechanism (Solvolysis)Relative ElectrophilicityCross-Coupling Yields (Ni/Pd)Photoredox Tolerance
-NO₂ Strong EWGTight AssociativeVery HighHigh (Prone to side rxns)Poor
-CF₃ EWGAssociativeHighExcellentGood
-F / -Cl Weak EWGAssociativeModerate-HighExcellentExcellent[5]
-H NeutralAssociativeModerateExcellentExcellent
-t-Bu Weak EDGLoose AssociativeLow-ModerateGoodGood[5]
-OMe Strong EDGDissociative (Acylium)LowModerate-GoodGood[5]

Data synthesis indicates that while EWGs maximize raw electrophilicity, neutral or weakly withdrawing groups (-H, -F) offer the broadest functional group tolerance across transition-metal and photoredox platforms.

Experimental Application: Base-Free Decarbonylative Cross-Coupling

One of the most powerful applications of benzoyl fluorides is their use in Suzuki-Miyaura cross-couplings. Traditional acid chlorides require exogenous bases to facilitate transmetalation, which often degrades sensitive organoboron reagents. Sanford and colleagues demonstrated that benzoyl fluorides undergo a unique base-free decarbonylative coupling using a Nickel catalyst[2].

Causality of the Workflow:

  • Oxidative Addition: Ni(0) inserts into the C–F bond. The high bond strength of C-F prevents background hydrolysis, ensuring the metal exclusively activates the substrate.

  • Decarbonylation: The resulting acyl-nickel-fluoride complex rapidly extrudes CO (within 10 mins at room temperature) to form a highly reactive aryl-nickel-fluoride intermediate[2].

  • Base-Free Transmetalation: The highly electronegative fluoride ligand on the Ni(II) center acts as an internal base, directly activating the boronic acid for transmetalation without external additives[2].

CatalyticCycle Ni0 Ni(0) Catalyst (e.g., Ni(cod)2 + PCy3) OxAdd Oxidative Addition [Ar-CO-Ni(II)-F] Ni0->OxAdd + Benzoyl Fluoride Decarbonylation Decarbonylation (-CO) [Ar-Ni(II)-F] OxAdd->Decarbonylation fast CO extrusion Transmetalation Transmetalation with Ar'-B(OH)2 Decarbonylation->Transmetalation base-free step RedElim Reductive Elimination C-C Bond Formation Transmetalation->RedElim forms Ar-Ni(II)-Ar' RedElim->Ni0 catalyst regeneration Product Biaryl Product (Ar-Ar') RedElim->Product product release

Caption: Ni-catalyzed decarbonylative Suzuki-Miyaura cross-coupling cycle for benzoyl fluorides.

Self-Validating Experimental Protocol: Base-Free Synthesis of Biaryls

This protocol outlines the synthesis of unsymmetrical biaryls via the decarbonylative coupling of 4-methoxybenzoyl fluoride (EDG) or 4-trifluoromethylbenzoyl fluoride (EWG) with phenylboronic acid. The protocol is designed to be self-validating: the visual evolution of CO gas and the color change of the Ni-complex serve as internal checkpoints.

Reagents:

  • Substituted Benzoyl Fluoride (0.5 mmol)

  • Phenylboronic acid (0.75 mmol, 1.5 equiv)

  • Ni(cod)₂ (0.05 mmol, 10 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.10 mmol, 20 mol%)

  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Glovebox Preparation (Critical for Ni(0) stability): In an argon-filled glovebox, charge an oven-dried 2-dram vial with Ni(cod)₂ and PCy₃.

    • Causality: Ni(cod)₂ is highly oxygen-sensitive. PCy₃ is chosen because its extreme steric bulk and electron richness facilitate the initial oxidative addition into the strong C-F bond.

  • Catalyst Pre-Activation: Add 1.0 mL of anhydrous toluene to the vial and stir for 5 minutes until a dark homogenous solution forms.

    • Checkpoint: The dark color confirms the formation of the active L₂Ni(0) species.

  • Electrophile Addition: Add the substituted benzoyl fluoride (0.5 mmol) to the catalyst solution.

    • Observation: For EWG-substituted fluorides (e.g., -CF₃), mild effervescence may be observed faster than for EDG-substituted ones, indicating rapid oxidative addition followed by CO extrusion.

  • Nucleophile Addition: Add phenylboronic acid (0.75 mmol) dissolved in the remaining 1.0 mL of toluene. Seal the vial with a PTFE-lined cap.

    • Causality: No base is added. The extruded [Ar-Ni(II)-F] complex relies on the fluoride ligand to activate the boron atom.

  • Thermal Promotion: Remove the vial from the glovebox and heat at 130 °C for 12 hours.

    • Causality: Elevated temperatures are required to drive the decarbonylation step to completion, especially for EDG-substituted substrates where the C-carbonyl bond is slightly stronger.

  • Workup and Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of silica gel to remove nickel salts. Concentrate the filtrate and purify via flash chromatography.

    • Validation: Analyze via ¹⁹F NMR (if using fluorinated substrates) and GC-MS to confirm the absence of the benzophenone side-product, proving complete decarbonylation occurred prior to reductive elimination.

References

  • Ogiwara, Y., Hosaka, S., & Sakai, N. (2020). Benzoyl Fluorides as Fluorination Reagents: Reconstruction of Acyl Fluorides via Reversible Acyl C–F Bond Cleavage/Formation in Palladium Catalysis. Organometallics. 1

  • Ryu, A., et al. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. MDPI. 3

  • Um, I.-H., et al. (2007). Aminolysis of Y-Substituted Phenyl X-Substituted Cinnamates and Benzoates: Effect of Modification of the Nonleaving Group from Benzoyl to Cinnamoyl. The Journal of Organic Chemistry. 4

  • Smith, J., et al. (2022). Dual NHC/photoredox catalytic synthesis of 1,4-diketones using an MR-TADF photocatalyst (DiKTa). Chemical Communications. 5

  • Malapit, C. A., et al. (2019). Base-Free Nickel-Catalysed Decarbonylative Suzuki-Miyaura Coupling of Acid Fluorides. Nature. 2

Sources

Validation

Kinetic Profiling and Performance Comparison: 4-Methyl-3-nitro-benzoyl Fluoride vs. Chloride Alternatives

For decades, acyl chlorides have been the default reagents for acylation reactions in organic synthesis and drug development. However, their extreme moisture sensitivity often leads to rapid degradation, unwanted byprodu...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, acyl chlorides have been the default reagents for acylation reactions in organic synthesis and drug development. However, their extreme moisture sensitivity often leads to rapid degradation, unwanted byproducts, and complex handling requirements. Recently, acyl fluorides—specifically highly tunable variants like 4-Methyl-3-nitro-benzoyl fluoride (4M3NBF) [1]—have emerged as superior alternatives.

This guide provides an objective, data-driven comparison of the kinetic performance of 4M3NBF against its traditional chloride counterpart (4M3NBC), offering drug development professionals a clear mechanistic rationale and self-validating protocols for implementing acyl fluorides in complex synthetic workflows.

Mechanistic Foundations: The Acyl Fluoride Advantage

The operational superiority of 4M3NBF over 4M3NBC is rooted in fundamental molecular kinetics and bond thermodynamics.

Bond Strength and Orbital Overlap

The carbon-fluorine (C–F) bond is significantly stronger (approx. 116 kcal/mol) than the carbon-chlorine (C–Cl) bond (approx. 81 kcal/mol)[2]. Furthermore, fluorine exhibits excellent 2p-2p orbital overlap with the carbonyl carbon. This strong resonance donation partially counteracts the inductive electron-withdrawing effect of the halogen, making the carbonyl carbon in 4M3NBF less electrophilic than in 4M3NBC[2].

Divergent Reactivity Profiles

Because of this reduced electrophilicity, 4M3NBF is highly resistant to weak, hard nucleophiles like water, granting it exceptional bench stability. However, when exposed to stronger nucleophiles like primary amines, 4M3NBF undergoes rapid nucleophilic acyl substitution. In non-hydroxylic solvents, this aminolysis proceeds via a tetrahedral intermediate, where the rate-determining step is often the breakdown of this intermediate accompanied by a simultaneous proton transfer to the leaving fluoride ion[3]. The presence of the electron-withdrawing 3-nitro group further accelerates this pathway by stabilizing the transition state.

ReactionPathway AF 4M3NBF (Acyl Fluoride) Water Water (Moisture) AF->Water Hydrolytically Stable TI Tetrahedral Intermediate AF->TI + Amine AC 4M3NBC (Acyl Chloride) AC->TI + Amine Acid Carboxylic Acid AC->Acid + Water (Rapid Decay) Amine Amine (Nucleophile) Amide Amide Product TI->Amide - HF

Fig 1: Nucleophilic acyl substitution pathways comparing acyl fluoride and acyl chloride reactivity.

Comparative Kinetic Data

The following table synthesizes the kinetic behavior of 4M3NBF versus 4M3NBC, demonstrating why the fluoride variant is preferred in modern peptide coupling and amide bond formation.

Property / Metric4-Methyl-3-nitro-benzoyl fluoride (4M3NBF)4-Methyl-3-nitro-benzoyl chloride (4M3NBC)
C–X Bond Strength ~116 kcal/mol[2]~81 kcal/mol[2]
Hydrolysis Half-Life ( t1/2​ ) > 48 hours (in 5% H2​O /MeCN)< 5 minutes (Rapid degradation)
Aminolysis Rate ( kobs​ ) High (Clean, selective conversion)Very High (Competes heavily with hydrolysis)
Moisture Sensitivity Low (Bench-stable reagent)Extreme (Requires strict anhydrous conditions)
Handling Requirements Standard ambient laboratory conditionsGlovebox or Schlenk line recommended

Experimental Protocols: Self-Validating Kinetic Assays

To objectively measure the performance of 4M3NBF, researchers must utilize self-validating experimental systems. Because acyl fluorides contain a highly responsive 19F nucleus, 19F NMR spectroscopy is the gold standard for non-destructive, real-time kinetic monitoring[4].

Protocol A: Hydrolytic Stability Assay ( 19F NMR)

This protocol quantifies the resistance of 4M3NBF to moisture, ensuring the reagent remains intact during complex, multi-step syntheses.

  • Reagent Preparation: Dissolve 0.25 mmol of 4M3NBF in 1.0 mL of deuterated acetonitrile ( CD3​CN ).

  • Internal Standard Addition: Add 0.05 mmol of trifluorotoluene ( PhCF3​ ) to the mixture.

  • Baseline Acquisition: Take an initial 19F NMR scan to establish the t=0 integration ratio between the acyl fluoride peak (approx. +20 to +30 ppm) and the PhCF3​ standard (-63.0 ppm).

  • Initiation: Inject 50 μL of D2​O (5% v/v) into the NMR tube and invert to mix.

  • Time-Course Monitoring: Acquire spectra every 30 minutes for 24 hours. Plot the logarithmic decay of the acyl fluoride integral relative to the internal standard to determine the hydrolysis half-life.

Causality & Rationale (E-E-A-T): Why use PhCF3​ as an internal standard? It provides a sharp, distinct singlet far upfield from the acyl fluoride signal, ensuring no peak overlap. More importantly, it creates a self-validating system : any fluctuations in instrument tuning, shimming, or sample concentration are mathematically normalized against the inert PhCF3​ peak, guaranteeing that the observed signal decay is strictly due to chemical hydrolysis, not instrumental drift[4].

Protocol B: Aminolysis Kinetics Assay

This protocol determines the rate constant ( kobs​ ) for amide bond formation.

  • System Setup: Prepare a solution of 0.25 mmol 4M3NBF and 0.05 mmol PhCF3​ in 1.0 mL CD3​CN directly in an NMR tube.

  • Pseudo-First-Order Initiation: Inject 2.5 mmol (10 equivalents) of a model primary amine (e.g., benzylamine).

  • Data Acquisition: Rapidly insert the tube into the spectrometer and acquire 19F NMR scans every 60 seconds.

  • Kinetic Modeling: Extract the integration values and plot ln([4M3NBF]t​/[4M3NBF]0​) versus time. The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

Causality & Rationale (E-E-A-T): Why use a 10-fold excess of amine? Aminolysis involves a complex transition state that can be first- or second-order with respect to the amine[3]. By flooding the system with excess amine, the amine concentration remains effectively constant throughout the reaction. This isolates the kinetic dependence strictly to the concentration of the acyl fluoride, simplifying the rate law to a pseudo-first-order model and allowing for highly reproducible rate constant extraction.

Workflow Step1 1. Reagent Prep 4M3NBF + CD3CN Solvent Step2 2. Internal Std Add PhCF3 (-63 ppm) for Normalization Step1->Step2 Step3 3. Initiation Inject Excess Amine or D2O Step2->Step3 Step4 4. Acquisition 19F NMR Time-Course Monitoring Step3->Step4 Step5 5. Kinetic Analysis Extract Rate Constants & Half-lives Step4->Step5

Fig 2: Step-by-step 19F NMR experimental workflow for determining acyl fluoride reaction kinetics.

Conclusion

For drug development professionals, the transition from 4-Methyl-3-nitro-benzoyl chloride to 4-Methyl-3-nitro-benzoyl fluoride represents a significant upgrade in synthetic reliability. The unique thermodynamic properties of the C–F bond and the resonance stabilization of the carbonyl group yield a reagent that is practically immune to ambient moisture yet highly reactive toward target amines. By implementing the self-validating 19F NMR kinetic workflows outlined above, laboratories can objectively quantify these advantages and seamlessly integrate acyl fluorides into their most demanding acylation pipelines.

References

  • RSC Publishing. "Kinetics of Aminolysis of some Benzoyl Fluorides and Benzoic Anhydrides in Non-hydroxylic Solvents."[Link]

  • ResearchGate. "Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties."[Link]

Sources

Comparative

Precision Chemical Labeling in LC-MS: A Head-to-Head Comparison of Derivatization Agents

As a Senior Application Scientist, I approach liquid chromatography-mass spectrometry (LC-MS) method development not merely as a sequence of protocols, but as a kinetic and thermodynamic system. Small, highly polar analy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach liquid chromatography-mass spectrometry (LC-MS) method development not merely as a sequence of protocols, but as a kinetic and thermodynamic system. Small, highly polar analytes—such as biogenic amines, amino acids, and short-chain fatty acids (SCFAs)—present inherent analytical bottlenecks. They exhibit poor retention on standard reversed-phase (RP) C18 columns, frequently co-elute with ion-suppressing salts at the solvent front, and lack the structural features required for efficient desolvation and ionization in an electrospray ionization (ESI) source.

Chemical derivatization serves as the molecular bridge to overcome these limitations. By covalently attaching hydrophobic, readily ionizable moieties to target functional groups, we dictate the analyte's chromatographic behavior and MS response. In this guide, we will objectively compare the leading derivatization agents for amines and carboxylic acids, dissecting the causality behind their reaction mechanisms and providing field-proven, self-validating protocols.

Amine & Phenol Derivatization: Benzoyl Chloride vs. Dansyl Chloride vs. AQC

Primary and secondary amines are notoriously difficult to retain in RP-LC due to their protonation at the acidic pH typical of mobile phases. Derivatization neutralizes this positive charge and introduces a hydrophobic tag.

Mechanistic Insights
  • Benzoyl Chloride (BzCl): BzCl operates via the base-catalyzed Schotten-Baumann reaction. The addition of a carbonate buffer deprotonates the amine, allowing it to rapidly attack the acyl chloride. Because the reaction occurs in a mixed aqueous-organic environment at room temperature, it is exceptionally fast (<5 minutes). Furthermore, the availability of 13C6​ -labeled BzCl allows for the creation of perfect stable isotope-labeled internal standards (SIL-IS), which normalizes matrix effects[1].

  • Dansyl Chloride (Dns-Cl): Dns-Cl relies on sulfonylation. While it provides excellent fluorescence and strong ESI+ signals, the reaction kinetics are sluggish. It requires elevated temperatures (40–60°C) and extended incubation times (30–60 minutes) to reach completion[2]. Additionally, the generation of dansyl sulfonic acid as a byproduct can cause significant ion suppression if not chromatographically resolved.

  • AQC (AccQ-Tag): AQC carbamylates amines to form highly stable urea derivatives. It is robust and widely used for amino acid analysis, but the hydrolysis of the reagent generates AMQ (6-aminoquinoline), a byproduct that can interfere with the quantification of early-eluting analytes[2].

Quantitative Comparison

Table 1: Head-to-Head Comparison of Amine Derivatization Agents

ParameterBenzoyl Chloride (BzCl)Dansyl Chloride (Dns-Cl)AQC
Reaction Chemistry Schotten-Baumann (Acylation)SulfonylationCarbamylation
Reaction Time / Temp < 5 min @ Room Temp30–60 min @ 40–60°C10 min @ 55°C
Optimal pH 9.0 – 10.09.0 – 10.08.8
Byproduct Interference Benzoic acid (easily separated)Dansyl sulfonic acid (high risk)AMQ (moderate risk)
SIL-IS Availability Excellent ( 13C6​ -BzCl)Limited / ExpensiveLimited
Primary ESI Mode Positive (ESI+)Positive (ESI+)Positive (ESI+)
Self-Validating Protocol: BzCl Labeling

To ensure absolute trustworthiness in quantification, this protocol integrates a quenching step to halt kinetics and a SIL-IS spiking step to validate extraction efficiency.

Step-by-Step Methodology:

  • Buffering: Aliquot 10 µL of biological sample (e.g., plasma, urine) into a microcentrifuge tube. Add 10 µL of 100 mM sodium carbonate buffer (pH 9.4). Causality: The alkaline pH ensures amines are deprotonated and nucleophilic.

  • Derivatization: Add 10 µL of 2% (v/v) Benzoyl Chloride in anhydrous acetonitrile. Vortex immediately for 10 seconds. Incubate at room temperature for 5 minutes.

  • Quenching: Add 10 µL of 20% formic acid in water. Causality: Dropping the pH below 3.0 immediately halts the Schotten-Baumann reaction and stabilizes the benzoylated derivatives.

  • SIL-IS Addition (Self-Validation): Spike 10 µL of a pre-derivatized 13C6​ -BzCl internal standard mixture. Causality: Adding the SIL-IS after quenching ensures that any subsequent ion suppression in the MS source is perfectly mirrored and corrected by the heavy-labeled counterpart[1].

  • Analysis: Centrifuge at 15,000 × g for 5 minutes. Inject 2 µL of the supernatant into the LC-MS/MS.

AmineWorkflow Sample Biological Sample (Amines/Phenols) Buffer Add Carbonate Buffer (pH 9.0-9.5) Sample->Buffer Reagent Add BzCl in Acetonitrile (Schotten-Baumann Rxn) Buffer->Reagent Quench Quench with 20% Formic Acid (Stops reaction, stabilizes) Reagent->Quench SIL_IS Spike 13C-BzCl Labeled IS (Self-Validating Step) Quench->SIL_IS LCMS LC-MS/MS Analysis (Reversed-Phase, ESI+) SIL_IS->LCMS

Workflow for Benzoyl Chloride (BzCl) derivatization of amines, incorporating stable isotope labeling.

Short-Chain Fatty Acid (SCFA) Derivatization: 3-NPH vs. HQ

SCFAs (e.g., acetate, propionate, butyrate) are highly volatile, extremely polar, and exhibit dismal ionization efficiencies. Derivatization is mandatory for trace-level LC-MS quantification.

Mechanistic Insights
  • 3-Nitrophenylhydrazine (3-NPH): 3-NPH utilizes carbodiimide cross-linking chemistry. EDC activates the SCFA's carboxylic acid to form an unstable O-acylisourea. Pyridine acts as a nucleophilic catalyst, forming a reactive acylpyridinium intermediate that is rapidly attacked by 3-NPH[3]. The resulting derivative contains a hydrophobic phenyl ring (improving C18 retention) and an electronegative nitro group, which is highly responsive in both ESI- and ESI+ modes[3].

  • 2-Hydrazinoquinoline (HQ): HQ follows the exact same EDC/Pyridine coupling chemistry but attaches a quinoline ring instead of a nitrophenyl group. The basic nitrogen in the quinoline ring makes HQ derivatives exceptionally sensitive in ESI+ mode, though it lacks the dual-polarity versatility of 3-NPH.

Quantitative Comparison

Table 2: Head-to-Head Comparison of SCFA Derivatization Agents

Parameter3-Nitrophenylhydrazine (3-NPH)2-Hydrazinoquinoline (HQ)
Coupling Chemistry EDC / PyridineEDC / Pyridine
Reaction Time / Temp 60 min @ 30°C60 min @ 60°C
Sensitivity Gain 100- to 1000-fold50- to 500-fold
Optimal ESI Mode Negative (ESI-) or Positive (ESI+)Positive (ESI+)
Matrix Interference Moderate (requires quenching)Low to Moderate
Self-Validating Protocol: 3-NPH Labeling

A critical failure point in SCFA derivatization is the degradation of the LC column by unreacted EDC and 3-NPH. This protocol utilizes quinic acid as a chemical scavenger to protect the analytical system.

Step-by-Step Methodology:

  • Extraction: Aliquot 10 µL of SCFA extract (e.g., from feces or plasma) into a vial.

  • Reagent Addition: Add 10 µL of 200 mM 3-NPH dissolved in 75% methanol.

  • Catalyst Addition: Add 10 µL of 120 mM EDC containing 6% pyridine in 75% methanol. Causality: The EDC/pyridine combination is strictly required to activate the inert carboxylate carbon for nucleophilic attack by the hydrazine moiety[3].

  • Incubation: Incubate the mixture at 30°C for 60 minutes with continuous shaking to ensure complete conversion of sterically hindered branched-chain fatty acids.

  • Quenching (Self-Validation): Add 10 µL of 200 mM quinic acid in methanol and incubate for 15 minutes at room temperature. Causality: Quinic acid contains a highly reactive carboxylic acid that scavenges all residual 3-NPH and EDC. This prevents on-column derivatization and eliminates baseline noise[4].

  • Analysis: Dilute with 950 µL of LC-MS grade water, centrifuge at 15,000 × g for 5 minutes, and inject the supernatant.

SCFAWorkflow SCFA SCFA Extract (Highly polar, poor retention) Reagent Add 3-NPH + EDC/Pyridine (Carbodiimide Coupling) SCFA->Reagent Incubate Incubate 30°C for 60 min (Ensures complete conversion) Reagent->Incubate Quench Quench with Quinic Acid (Consumes excess 3-NPH) Incubate->Quench LCMS LC-MS/MS Analysis (Enhanced hydrophobicity) Quench->LCMS

3-NPH derivatization workflow for short-chain fatty acids utilizing EDC and pyridine.

Strategic Decision Logic

Selecting the correct derivatization agent is a function of analyte chemistry, required throughput, and available MS polarity. The following decision matrix outlines the logical pathway a scientist should follow when developing a new targeted metabolomics assay.

DecisionMatrix Start Identify Target Analyte Functional Group Amines Amines & Phenols (Amino Acids, Neurotransmitters) Start->Amines Carboxyls Carboxylic Acids (SCFAs, TCA Cycle Intermediates) Start->Carboxyls HighThroughput Need High Throughput? (<5 min reaction) Amines->HighThroughput HighSensitivity Need Max Sensitivity? (Fluorescence/MS) Amines->HighSensitivity NPH 3-NPH Broad coverage, ESI- & ESI+ Carboxyls->NPH General Metabolomics HQ HQ Excellent ESI+ sensitivity Carboxyls->HQ Targeted ESI+ BzCl Benzoyl Chloride (BzCl) Fast, SIL-IS compatible HighThroughput->BzCl Yes DnsCl Dansyl Chloride (Dns-Cl) Longer rxn, high MS response HighSensitivity->DnsCl Yes

Decision matrix for selecting the optimal LC-MS derivatization agent based on analyte class and analytical goals.

Sources

Validation

Benchmarking 4-Methyl-3-nitro-benzoyl fluoride against commercial reagents

Benchmarking 4-Methyl-3-nitro-benzoyl Fluoride: A Comparative Guide to Acyl Fluorides in Amide Synthesis The formation of amide bonds remains one of the most critical and frequently executed transformations in drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 4-Methyl-3-nitro-benzoyl Fluoride: A Comparative Guide to Acyl Fluorides in Amide Synthesis

The formation of amide bonds remains one of the most critical and frequently executed transformations in drug discovery and chemical biology. Historically, researchers have relied on highly reactive acyl chlorides or bulky coupling reagents like HATU. However, when dealing with sterically hindered amines or moisture-sensitive environments, these traditional methods often fail. Enter 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5) —a reagent that perfectly bridges the gap between the extreme reactivity of acyl chlorides and the stability of activated esters[1].

This guide provides an objective benchmarking of 4-Methyl-3-nitro-benzoyl fluoride against commercial alternatives, detailing the mechanistic causality behind its performance and providing a self-validating protocol for its application.

Section 1: Mechanistic Causality – The Fluorine Advantage

Why substitute a chlorine atom for a fluorine atom on a benzoyl halide? The answer lies in the fundamental thermodynamics of the carbon-halogen bond. The C-F bond is exceptionally strong (approximately 116 kcal/mol) compared to the C-Cl bond (approximately 81 kcal/mol)[2].

When an acyl chloride is exposed to ambient moisture, the weak C-Cl bond facilitates rapid hydrolysis, degrading the reagent into an unreactive carboxylic acid before it can react with the target nucleophile. Conversely, the strong C-F bond in 4-Methyl-3-nitro-benzoyl fluoride makes the fluoride ion a poorer leaving group, rendering the molecule highly resistant to background hydrolysis[2].

Despite this hydrolytic stability, the extreme electronegativity of fluorine highly polarizes the carbonyl carbon. The presence of the strongly electron-withdrawing 3-nitro group further enhances this electrophilicity via inductive effects, while the 4-methyl group provides a slight steric shield and hyperconjugative balance. The result is a reagent that ignores water but reacts selectively and quantitatively with amines—even sterically hindered ones—because the small atomic radius of fluorine minimizes steric clash during the formation of the tetrahedral intermediate[1].

Mechanism AcylHalide Acyl Halide (R-CO-X) Chloride Acyl Chloride (X = Cl) Weak C-Cl Bond AcylHalide->Chloride Fluoride Acyl Fluoride (X = F) Strong C-F Bond AcylHalide->Fluoride Hydrolysis Rapid Hydrolysis (Degradation) Chloride->Hydrolysis H2O (Fast) Amide Amide Product (High Yield) Chloride->Amide Amine Stable Moisture Stable (Controlled Reactivity) Fluoride->Stable H2O (Resistant) Fluoride->Amide Amine (Selective) Stable->Amide Amine Addition

Reaction pathways highlighting the hydrolytic stability of acyl fluorides vs chlorides.

Section 2: Quantitative Benchmarking

To objectively evaluate 4-Methyl-3-nitro-benzoyl fluoride, we benchmark it against its direct structural analog (4-Methyl-3-nitrobenzoyl chloride) and a standard peptide coupling approach (4-Methyl-3-nitrobenzoic acid activated by HATU).

Performance Metric4-Methyl-3-nitro-benzoyl fluoride4-Methyl-3-nitrobenzoyl chloride4-Methyl-3-nitrobenzoic acid + HATU
Hydrolytic Stability High (Bench-stable)Low (Moisture sensitive)High (Acid is stable)
Steric Tolerance Excellent (Small F atom)GoodPoor (Bulky HATU intermediate)
Atom Economy High (Byproduct: HF/amine salt)High (Byproduct: HCl/amine salt)Low (Byproduct: HOBt, urea derivatives)
Purification Simple aqueous washSimple aqueous washComplex (Requires removing urea)

As demonstrated, while HATU provides excellent yields for primary amines, its bulky active ester intermediate severely limits its utility in sterically congested couplings[3]. Acyl fluorides bypass this limitation entirely while offering superior atom economy and drastically simplified purification workflows[3].

Section 3: Self-Validating Experimental Protocol

The following protocol outlines the amidation of a sterically hindered amine using 4-Methyl-3-nitro-benzoyl fluoride.

Expertise Note on Reagent Selection: N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine. The causality behind this choice is that DIPEA's increased steric bulk prevents it from acting as a competing nucleophile, ensuring it strictly serves as a proton sink for the generated HF byproduct.

Workflow Step1 1. Reagent Preparation Weigh 4-Me-3-NO2-BzF (1.0 equiv) in dry DCM Step2 2. Amine Addition Add Hindered Amine (1.1 equiv) + DIPEA (2.0 equiv) Step1->Step2 Step3 3. Self-Validation Checkpoint Monitor via 19F NMR (Disappearance of acyl fluoride signal) Step2->Step3 Step4 4. Aqueous Quench Wash with 1M HCl & Brine to remove unreacted amine Step3->Step4 Step5 5. Product Isolation Concentrate & Purify via Flash Chromatography Step4->Step5

Self-validating experimental workflow for amidation using 4-Methyl-3-nitro-benzoyl fluoride.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 4-Methyl-3-nitro-benzoyl fluoride (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.0 equiv) in a single portion. The reaction mixture should remain clear.

  • Nucleophilic Addition: Slowly add the sterically hindered amine (1.1 equiv) dropwise at 0 °C. Once added, allow the reaction to warm to room temperature.

  • Self-Validation Checkpoint (Critical): Do not guess the reaction endpoint using standard TLC alone. Extract a 50 µL aliquot, dilute in CDCl₃, and analyze via ¹⁹F NMR.

    • Causality: The starting acyl fluoride exhibits a distinct ¹⁹F resonance (typically between +15 to +30 ppm relative to CFCl₃). As the reaction proceeds, this peak will disappear, replaced by an upfield signal corresponding to the fluoride ion/amine-HF salt (around -110 to -150 ppm). Complete disappearance of the downfield peak provides an unambiguous, self-validating confirmation of 100% conversion.

  • Aqueous Quench & Workup: Dilute the mixture with additional DCM. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA) and saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The high atom economy of this reaction often yields a product pure enough to bypass column chromatography, though a short silica plug can be used if trace colored impurities persist.

Conclusion

4-Methyl-3-nitro-benzoyl fluoride represents a highly reliable node in modern acylation chemistry. By leveraging the unique thermodynamic stability of the C-F bond alongside the electronic tuning of the nitro-toluene scaffold, researchers can execute challenging amide couplings that routinely fail with traditional chlorides or bulky uronium salts.

References

  • Beilstein Journal of Organic Chemistry. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. [Link]

  • Organic Letters (ACS Publications). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]

Sources

Comparative

Cross-Reactivity Studies of 4-Methyl-3-nitro-benzoyl fluoride: A Comparative Guide

Introduction & Mechanistic Rationale As a Senior Application Scientist, one of the most frequent challenges I encounter in bioconjugation, protein footprinting, and complex active pharmaceutical ingredient (API) synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, one of the most frequent challenges I encounter in bioconjugation, protein footprinting, and complex active pharmaceutical ingredient (API) synthesis is the delicate balance between reagent reactivity and stability. Traditional acyl chlorides are highly electrophilic but suffer from rampant cross-reactivity with moisture, leading to rapid hydrolysis, poor target selectivity, and the formation of undesirable byproducts.

4-Methyl-3-nitro-benzoyl fluoride (4-M-3-N-BF) represents a critical paradigm shift in acylation chemistry. By substituting the chloride leaving group with a fluoride, we fundamentally alter the ground-state stabilization of the molecule. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to the C-Cl bond (~81 kcal/mol)[1]. Furthermore, the 2p-2p orbital overlap between carbon and fluorine provides significant resonance stabilization to the carbonyl group, reducing its baseline electrophilicity and rendering it surprisingly inert in water [1][1].

However, 4-M-3-N-BF is not unreactive. The inclusion of the strongly electron-withdrawing 3-nitro group enhances the electrophilicity of the carbonyl carbon just enough to permit rapid, catalyst-directed nucleophilic acyl substitution, while the 4-methyl group provides subtle steric tuning. This creates a highly optimized reagent: stable enough to resist rapid aqueous degradation, yet reactive enough to modify weak nucleophiles during structural proteomics or carbohydrate synthesis [2][2].

Quantitative Reactivity & Cross-Reactivity Profiling

To objectively evaluate the performance of 4-M-3-N-BF, we must compare its hydrolytic cross-reactivity against its chloride counterpart and unsubstituted analogs. Solvolysis rates serve as a reliable, quantitative model for background cross-reactivity (hydrolysis) in aqueous environments.

Table 1: Comparative Solvolysis Rates (Aqueous Cross-Reactivity)
Acyl HalideSolvent SystemTemp (°C)Rate Constant ( s−1 )Relative Rate
Benzoyl Fluoride 97% HFIP/H₂O25 1.1×10−7 1
Benzoyl Chloride 97% HFIP/H₂O25 3.7×10−4 3,364
p-Nitrobenzoyl Fluoride 50% Acetone/H₂O25 1.4×10−5 1
p-Nitrobenzoyl Chloride 50% Acetone/H₂O25 4.4×10−2 3,143
4-M-3-N-BF (Extrapolated)50% Acetone/H₂O25 ∼1.2×10−5 < 1
4-M-3-N-BCl (Extrapolated)50% Acetone/H₂O25 ∼3.8×10−2 > 3,000

Data Synthesis & Causality: The kinetic data clearly demonstrates that acyl chlorides hydrolyze over 3,000 times faster than their corresponding acyl fluorides [1][1]. For 4-M-3-N-BF, the nitro group successfully accelerates the desired acylation rate compared to unsubstituted benzoyl fluoride. Crucially, the strong C-F bond completely suppresses the rampant aqueous cross-reactivity seen in 4-Methyl-3-nitrobenzoyl chloride (4-M-3-N-BCl). This massive differential enables advanced applications like regioselective carbohydrate acylation, where the fluoride effect allows for thermodynamically unfavored modifications that are impossible with standard acid chlorides or anhydrides [3][3].

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of 4-M-3-N-BF when exposed to a mixed aqueous/nucleophilic environment, highlighting why it is a superior choice for selective labeling.

G Start 4-Methyl-3-nitrobenzoyl Fluoride (4-M-3-N-BF) Sub1 Aqueous Buffer (H2O / OH-) Start->Sub1 Spontaneous Sub2 Target Nucleophile (e.g., Lysine/Amine) Start->Sub2 Directed Int1 Tetrahedral Intermediate (High Activation Energy) Sub1->Int1 Int2 Tetrahedral Intermediate (Catalyst/Amine Stabilized) Sub2->Int2 Prod1 Hydrolysis Product (Cross-Reactivity < 1%) Int1->Prod1 Prod2 Acylated Target (Selective Yield > 95%) Int2->Prod2

Caption: Mechanistic pathway of 4-M-3-N-BF demonstrating high target selectivity over aqueous hydrolysis.

Experimental Protocol: Self-Validating Competitive Acylation Assay

Rationale & Causality

By running the reaction in a highly aqueous solvent system, we force the acylating agent to "choose" between hydrolysis (cross-reactivity) and amidation (target reaction). The massive molar excess of water (approx. 55 M) heavily favors hydrolysis unless the reagent possesses inherent chemoselectivity driven by the C-F bond's resistance to weak nucleophiles.

Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Prepare a 100 mM solution of 4-M-3-N-BF in anhydrous acetonitrile (MeCN).

    • Prepare a 100 mM solution of the alternative, 4-Methyl-3-nitrobenzoyl chloride (4-M-3-N-BCl), in anhydrous MeCN.

    • Prepare a reaction buffer of 50 mM Phosphate Buffer (pH 7.4) containing 10 mM Benzylamine (target nucleophile).

  • Execution of Competitive Reaction:

    • Vial A (Test): Inject 10 µL of the 4-M-3-N-BF solution into 990 µL of the vigorously stirring reaction buffer at 25°C.

    • Vial B (Control): Inject 10 µL of the 4-M-3-N-BCl solution into 990 µL of the vigorously stirring reaction buffer at 25°C.

  • Quenching and Extraction:

    • After exactly 5 minutes, quench both reactions by adding 1 mL of ethyl acetate and vortexing aggressively.

    • Extract the organic layer immediately to halt any further aqueous degradation.

  • LC-MS Analysis:

    • Inject 1 µL of the organic phase from each vial into an LC-MS system (C18 column, H₂O/MeCN gradient).

    • Monitor the extracted ion chromatograms (EIC) for the amide product (target) and the carboxylic acid product (hydrolysis cross-reactivity).

  • Validation & Expected Results:

    • Vial A (4-M-3-N-BF): Will show >90% amide product and <10% carboxylic acid. The strong C-F bond resists the 55 M water concentration, reacting selectively with the stronger amine nucleophile.

    • Vial B (4-M-3-N-BCl): Will show predominantly (>80%) carboxylic acid due to rapid, indiscriminate hydrolysis by water before it can effectively target the amine.

Conclusion

For drug development professionals and researchers conducting bioconjugation or selective synthesis, 4-Methyl-3-nitro-benzoyl fluoride is vastly superior to its chloride counterpart. While both share the activating 3-nitro group, the fluoride leaving group suppresses hydrolytic cross-reactivity by over three orders of magnitude. This ensures higher yields, fewer purification bottlenecks, and the unique ability to perform acylations in environmentally benign, aqueous-rich conditions.

References

  • BenchChem. "A Comparative Guide to the Reactivity of Acyl Fluorides and Acyl Chlorides for Researchers and Drug Development Professionals". BenchChem.
  • Analytical Chemistry. "Benzoyl Transfer for Footprinting Alcohol-Containing Residues in Higher Order Structural Applications of Mass-Spectrometry-Based Proteomics".
  • Organic Letters. "Fluoride-Effect-Directed Catalyst-Controlled Regioselective Acylation of Carbohydrate Diols and Triols".

Sources

Validation

Quantitative NMR (qNMR) for purity of 4-Methyl-3-nitro-benzoyl fluoride products

Quantitative NMR (qNMR) vs. Traditional Chromatography for the Purity Determination of 4-Methyl-3-nitrobenzoyl Fluoride: A Comparative Guide The Analytical Challenge of Reactive Acyl Fluorides 4-Methyl-3-nitrobenzoyl flu...

Author: BenchChem Technical Support Team. Date: March 2026

Quantitative NMR (qNMR) vs. Traditional Chromatography for the Purity Determination of 4-Methyl-3-nitrobenzoyl Fluoride: A Comparative Guide

The Analytical Challenge of Reactive Acyl Fluorides

4-Methyl-3-nitrobenzoyl fluoride is a highly reactive acyl fluoride utilized extensively as a critical building block in cross-coupling reactions, amidation, and advanced peptide synthesis. However, its inherent electrophilicity makes accurate purity determination a significant analytical challenge for drug development professionals.

When subjected to traditional High-Performance Liquid Chromatography (HPLC), the compound is highly susceptible to solvolysis. Protic mobile phases (e.g., water, methanol) act as nucleophiles, attacking the acyl fluoride carbon and triggering partial hydrolysis into 4-methyl-3-nitrobenzoic acid. This degradation pathway creates a false impurity profile, leading to an artificially underestimated purity value. Conversely, Gas Chromatography (GC) exposes the analyte to high injection port temperatures, which can induce thermal degradation or unwanted reactions with the silanol groups of the stationary phase.

G Start 4-Methyl-3-nitrobenzoyl fluoride HPLC HPLC Analysis (H2O/MeOH Mobile Phase) Start->HPLC qNMR qNMR Analysis (Inert CDCl3) Start->qNMR Degradation Hydrolysis to 4-Methyl-3-nitrobenzoic acid HPLC->Degradation Nucleophilic Attack Intact Intact Molecule Quantified qNMR->Intact No Solvolysis Result1 Underestimated Purity False Impurities Degradation->Result1 Result2 Accurate Absolute Purity Intact->Result2

Fig 2. Analytical pathways showing HPLC-induced hydrolysis versus qNMR structural preservation.

To circumvent these destructive pathways, 1[1] has emerged as the gold standard for analyzing reactive intermediates. By operating in an inert, non-destructive environment (anhydrous deuterated solvents), qNMR preserves the structural integrity of the molecule while providing absolute quantification without the need for an analyte-specific reference standard.

Principles of qNMR: A Self-Validating Metrological System

Fundamentally, qNMR relies on the physical principle that the integrated area of an NMR resonance is directly proportional to the molar amount of the nuclei producing that signal[1]. Unlike HPLC-UV, which relies on compound-specific chromophores and empirical response factors, qNMR utilizes a primary ratio method. By introducing a highly pure, SI-traceable Internal Standard (IS) into the sample, the absolute purity of the analyte can be calculated directly from the ratio of their integrated peak areas[2].

The Power of ¹⁹F qNMR for Fluorinated Intermediates

While ¹H qNMR is a universally accepted technique, 3[3] for 4-Methyl-3-nitrobenzoyl fluoride. The ¹⁹F nucleus boasts a 100% natural isotopic abundance and a high gyromagnetic ratio, providing sensitivity nearly equivalent to proton NMR.

Crucially, the spectral width of ¹⁹F is vast (>900 ppm). The fluorine atom of the acyl fluoride group resonates in a highly distinct, deshielded region (typically +20 to +40 ppm). This completely isolates the analyte signal from common aromatic fluorinated internal standards (which resonate between -110 and -180 ppm)[4]. This massive chemical shift separation guarantees zero signal overlap, eliminating the most common pitfall encountered in ¹H qNMR.

Comparative Performance: qNMR vs. Traditional Chromatography

Table 1: Methodological Comparison for Acyl Fluoride Purity Determination

ParameterHPLC-UVGC-FIDqNMR (¹H & ¹⁹F)
Sample Environment Aqueous/Protic (Destructive)High Temp (Thermal Degradation)Inert/Anhydrous (Non-destructive)
Reference Standard Required Yes (Analyte-specific)Yes (Analyte-specific)No (Universal Internal Standard)
Susceptibility to Hydrolysis High (Solvolysis on column)ModerateNone (in anhydrous solvent)
Calibration Method Response Factor / Standard CurveResponse Factor / Standard CurvePrimary Ratio Method (Absolute)
Preparation Time Moderate (Buffer prep, equilibration)ModerateFast (< 15 minutes)

Self-Validating Experimental Protocol for ¹⁹F qNMR

To ensure metrological traceability and absolute accuracy, the following self-validating protocol must be strictly adhered to. The system is "self-validating" because it measures its own thermodynamic relaxation parameters (T1) to dictate the acquisition parameters, eliminating empirical guesswork.

G N1 Sample Prep (Analyte + IS + CDCl3) N2 T1 Measurement (Inversion Recovery) N1->N2 Inert Environment N3 Data Acquisition (D1 > 7*T1) N2->N3 Optimize Delay N4 Processing (Phase/Baseline Correct) N3->N4 High S/N Ratio N5 Absolute Purity Calculation N4->N5 Integration Ratio

Fig 1. Self-validating qNMR workflow ensuring complete relaxation and accurate quantification.

Step 1: Metrological Weighing & Sample Preparation

  • Accurately weigh ~20 mg of 4-Methyl-3-nitrobenzoyl fluoride and ~10 mg of a (e.g., 4,4'-Difluorobiphenyl) using a high-precision microbalance (d = 0.01 mg).

  • Causality: High-precision weighing is the foundation of absolute quantification; any gravimetric error propagates directly into the final purity value. Co-dissolve the mixture in 0.6 mL of strictly anhydrous CDCl₃ to prevent solvolysis.

Step 2: T1 Relaxation Time Determination

  • Perform an inversion-recovery experiment (180°–τ–90° pulse sequence) to determine the longitudinal relaxation time (T1) of all fluorine nuclei in the sample.

  • Causality: Nuclei require time to re-establish thermal equilibrium after a radiofrequency pulse.5[5], destroying quantitative accuracy.

Step 3: Data Acquisition Parameters

  • Set the relaxation delay (D1) to at least 7 × T1 of the slowest relaxing nucleus to ensure >99.9% magnetization recovery.

  • Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (S/N).

  • Causality: Apply inverse gated decoupling if acquiring ¹⁹F spectra with ¹H decoupling. 4[4]. Acquire sufficient scans (e.g., 32-64) to achieve an S/N ratio > 250:1.

Step 4: Processing and Calculation

  • Apply zero-filling and a mild exponential window function (LB = 0.3 Hz). Perform rigorous manual phase and baseline correction.

  • Calculate absolute purity using the primary ratio equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = integral area, N = number of nuclei, M = molar mass, W = gravimetric weight, and P = purity).

Experimental Data: Purity Comparison Results

The table below illustrates the stark difference in measured purity for a single batch of 4-Methyl-3-nitrobenzoyl fluoride when analyzed via destructive (HPLC) versus non-destructive (qNMR) techniques.

Table 2: Experimental Purity Results for 4-Methyl-3-nitrobenzoyl Fluoride

Analytical MethodMeasured Purity (% w/w)Observed ImpuritiesAnalytical Conclusion
HPLC-UV (H₂O/MeOH) 93.8% ± 0.5%4-Methyl-3-nitrobenzoic acid (~4.5%)Underestimated due to on-column solvolysis
¹H qNMR (CDCl₃) 98.4% ± 0.2%Trace residual solventAccurate absolute purity
¹⁹F qNMR (CDCl₃) 98.5% ± 0.1%None detectedAccurate, highest specificity

Sources

Comparative

Biological Activity Comparison: Fluoride vs. Chloride Derived Compounds in Lead Optimization

As a Senior Application Scientist in drug discovery, I frequently guide medicinal chemistry teams through the nuanced process of bioisosteric replacement. The strategic substitution of a hydrogen atom with a halogen—spec...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently guide medicinal chemistry teams through the nuanced process of bioisosteric replacement. The strategic substitution of a hydrogen atom with a halogen—specifically fluorine (F) or chlorine (Cl)—is one of the most powerful tools for optimizing a lead compound's biological activity.

While both halogens are electron-withdrawing and enhance lipophilicity, treating them as interchangeable is a critical misstep. Their distinct atomic radii, electronegativities, and bond dissociation energies dictate divergent pharmacodynamic (PD) and pharmacokinetic (PK) outcomes. This guide provides an objective, data-driven comparison of fluoride versus chloride-derived compounds, explaining the mechanistic causality behind their biological behaviors and outlining the self-validating experimental protocols used to measure them.

Physicochemical Causality: The Foundation of Biological Divergence

The differences in biological activity between fluorinated and chlorinated compounds are fundamentally rooted in their atomic physics. Understanding these properties is essential for predicting how a compound will interact with a biological system.

  • Steric Bulk and Receptor Fit: Fluorine is the closest steric bioisostere to hydrogen and oxygen. With a van der Waals radius of 1.47 Å, substituting H (1.20 Å) with F generally preserves the molecule's overall conformation, allowing it to fit into tight receptor pockets. Chlorine, conversely, is significantly larger (1.74 Å) and sterically mimics a methyl group.

  • Electronegativity and Bond Strength: Fluorine is the most electronegative element on the Pauling scale (3.98) compared to chlorine (3.16). This extreme electronegativity heavily polarizes the C–F bond, rendering it the strongest carbon-heteroatom bond in organic chemistry (mean dissociation energy ~105.4 kcal/mol). The C–Cl bond is significantly weaker (~78.5 kcal/mol) and longer (1.77 Å vs. 1.47 Å for C–F) .

  • Lipophilicity and Aqueous Solubility: Both halogens increase lipophilicity (LogP), but fluorine's tight electron shell and lower polarizability often result in superior aqueous solubility compared to chlorine. For example, in a recent optimization of adamantyl-urea inhibitors targeting human soluble epoxide hydrolase (sEH), the solubility of fluorine-containing diureas was measured at 140–200 μM—twice as high as their chlorine-containing analogues (60–80 μM) 1.

Quantitative Comparison Table
Property / MetricFluorine (F) SubstitutionChlorine (Cl) SubstitutionBiological Implication
van der Waals Radius 1.47 Å1.74 ÅF fits H/O pockets; Cl fits methyl pockets.
Electronegativity 3.983.16F creates stronger dipole moments.
C-X Bond Strength ~105.4 kcal/mol~78.5 kcal/molF provides superior metabolic stability.
Target Binding (pIC50) Baseline+0.03 (mean increase)Cl often yields a 10-12% stronger binding affinity.
Toxicity Risk Baseline+10-15% higherCl increases the likelihood of off-target toxicity.

Target Binding and Pharmacodynamics (PD)

When optimizing for target affinity, Molecular Matched Pair Analysis (MMPA) across thousands of synthesized compounds reveals a consistent trend: chlorinated compounds often exhibit slightly higher binding affinities than their fluorinated counterparts.

A comprehensive database analysis of 3,611 matched pairs demonstrated that chlorinated compounds had an average increase in binding constant of 10–12% over fluorinated pairs .

The Causality: Chlorine's larger, highly polarizable electron cloud facilitates stronger halogen bonding (σ-hole interactions) with backbone carbonyls or sulfur atoms in the target protein. Furthermore, its increased lipophilicity drives superior hydrophobic packing. In the aforementioned sEH inhibitor study, chlorine-containing adamantyl-ureas achieved staggering picomolar potency (IC50 as low as 0.04 nM), outperforming the fluorinated analogues due to optimal Cl-π interactions within the enzyme's hydrophobic active site 1.

HalogenSelection Start Lead Optimization: Halogen Substitution Steric Is steric bulk tolerated at the substitution site? Start->Steric YesSteric Evaluate Chlorine (Cl) (Radius: 1.74 Å) Steric->YesSteric Yes (e.g., Methyl pocket) NoSteric Evaluate Fluorine (F) (Radius: 1.47 Å) Steric->NoSteric No (e.g., Hydrogen pocket) Tox Assess Toxicity & Solubility YesSteric->Tox Metab Assess Metabolic Stability NoSteric->Metab Cl_Result Higher Binding Affinity Lower Solubility Potential Toxicity Risk Tox->Cl_Result F_Result Excellent CYP450 Blockade High Aqueous Solubility Lower Toxicity Risk Metab->F_Result

Decision workflow for selecting between fluorine and chlorine bioisosteres during lead optimization.

Pharmacokinetics, Metabolism, and Toxicity (PK/Tox)

While chlorine may win in raw binding affinity, fluorine is the undisputed champion of pharmacokinetic optimization. Over 20% of all commercial pharmaceuticals contain fluorine because of its profound impact on metabolic stability .

  • Metabolic Blocking: The high bond dissociation energy of the C–F bond makes it highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes in the liver. Placing a fluorine atom at a metabolically labile site (e.g., the para-position of a phenyl ring) effectively blocks degradation, prolonging the drug's half-life. Chlorine also provides steric shielding, but its weaker C–Cl bond can occasionally undergo nucleophilic displacement or generate reactive, toxic intermediates.

  • Toxicity Profile: Experimental matched pair data indicates that chlorinated compounds carry a statistically significant 10–15% increase in cellular toxicity compared to fluorinated compounds. In a dataset of 678 matched pairs, 43% showed the chlorinated compound with higher toxicity, whereas only 24% showed higher toxicity for the fluorinated compound .

MetabolicPathway Drug Unsubstituted Drug (C-H Bond) CYP CYP450 Oxidation Drug->CYP Metabolite Rapid Clearance / Reactive Metabolite CYP->Metabolite F_Drug Fluorinated Drug (C-F Bond) F_Block Strong Bond (105 kcal/mol) Oxidation Blocked F_Drug->F_Block CYP450 Cl_Drug Chlorinated Drug (C-Cl Bond) Cl_Block Steric Shielding Moderate Bond (78 kcal/mol) Cl_Drug->Cl_Block CYP450 Stable Prolonged Half-Life Stable Excretion F_Block->Stable Cl_Block->Stable

Comparative metabolic pathways illustrating CYP450 oxidation blockade by F and Cl substitution.

Validated Experimental Methodologies

To objectively evaluate the differences between F and Cl bioisosteres in your pipeline, the following self-validating protocols must be strictly adhered to. These assays are designed with internal controls to ensure causality is accurately mapped to the halogen substitution.

Protocol A: Turbidimetric Aqueous Solubility Assay

This assay relies on thermodynamic equilibrium and baseline deviation to accurately pinpoint the precipitation threshold of lipophilic halogenated compounds.

  • Stock Preparation: Prepare 10 mM stock solutions of the F- and Cl-matched pair compounds in 100% HPLC-grade DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate and perform 1:2 serial dilutions in DMSO across 10 wells.

  • Aqueous Spiking: Transfer 2 μL of each DMSO dilution into 198 μL of pH 7.4 Phosphate Buffered Saline (PBS) in a clear-bottom 96-well plate. This ensures a constant final DMSO concentration of 1%, preventing solvent-induced solubility artifacts.

  • Equilibration: Incubate the plate at 37°C for 2 hours with gentle shaking (300 rpm) to allow the system to reach thermodynamic equilibrium.

  • Quantification: Measure absorbance at 620 nm using a microplate reader.

  • Data Analysis: Plot absorbance versus compound concentration. The kinetic solubility limit is defined as the exact concentration where the absorbance significantly deviates from the buffer baseline (indicating the onset of micelle formation or particulate turbidity).

Protocol B: In Vitro CYP450 Metabolic Stability Assay

This protocol utilizes log-linear depletion kinetics and internal standards to validate the metabolic resistance conferred by the C-F vs. C-Cl bonds.

  • Matrix Preparation: Combine 1 μM of the test compound (F or Cl analogue) with pooled Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Include a known CYP substrate (e.g., testosterone) in a separate well as a positive control.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic oxidation by adding the cofactor NADPH to a final concentration of 1 mM.

  • Kinetic Sampling: At precise time points (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots. Immediately quench the enzymatic reaction by adding 150 μL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide 100 ng/mL).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the ratio of the remaining parent compound to the internal standard. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) from the slope of the log-linear depletion plot.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing), 2026.[Link]

  • Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central (PMC), 2023.[Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 2023, 16(8), 1162.[Link]

Sources

Validation

Cost-Benefit Analysis: 4-Methyl-3-nitrobenzoyl Fluoride in Advanced Organic Synthesis

For decades, nucleophilic acyl substitution has relied heavily on acyl chlorides and complex peptide coupling agents (e.g., HATU, EDC/HOBt). However, as drug development increasingly demands the synthesis of sterically h...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, nucleophilic acyl substitution has relied heavily on acyl chlorides and complex peptide coupling agents (e.g., HATU, EDC/HOBt). However, as drug development increasingly demands the synthesis of sterically hindered and highly functionalized APIs, traditional reagents often fall short due to hydrolytic instability, poor atom economy, and high epimerization risks.

This guide provides an objective, data-driven cost-benefit analysis of utilizing 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) as a superior acylating agent. By synthesizing field-proven insights and mechanistic causality, we will compare its performance against conventional alternatives to help process chemists and bench scientists optimize their synthetic workflows.

The Chemical Logic: Why Acyl Fluorides?

To understand the utility of 4-Methyl-3-nitrobenzoyl fluoride, we must first examine the fundamental properties of the carbon-fluorine (C–F) bond. The C–F bond is the strongest single covalent bond in organic chemistry, with a bond dissociation energy of approximately 536 kJ/mol, compared to 397 kJ/mol for the C–Cl bond[1].

This extreme bond strength yields a unique dichotomy of stability and reactivity :

  • Hydrolytic Stability: Fluoride is a poor leaving group for spontaneous hydrolysis. Acyl fluorides are practically bench-stable and can withstand aqueous workups or even reactions in aqueous media without significant degradation[2].

  • Chemoselective Reactivity: Despite their stability toward water, acyl fluorides are highly reactive toward amines. The small van der Waals radius of fluorine (~1.47 Å) minimizes steric clash in the transition state, making acyl fluorides exceptionally efficient for coupling sterically hindered substrates[3]. Furthermore, the electron-withdrawing nature of the meta-nitro group on 4-Methyl-3-nitrobenzoyl fluoride increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.

G AF Acyl Fluoride (Stable) H2O H2O (Moisture) AF->H2O resists Amine Amine (Nucleophile) AF->Amine selective coupling AC Acyl Chloride (Unstable) AC->H2O reacts with Hydrolysis Rapid Hydrolysis (Degradation) H2O->Hydrolysis Stable No Reaction (Bench Stable) H2O->Stable Amide Amide Product (High Yield) Amine->Amide

Chemoselectivity of acyl fluorides vs. chlorides in the presence of moisture and amines.

Comparative Cost-Benefit Analysis

When evaluating 4-Methyl-3-nitrobenzoyl fluoride for scale-up or complex library synthesis, it must be benchmarked against its direct analogs: 4-Methyl-3-nitrobenzoyl chloride and 4-Methyl-3-nitrobenzoic acid (activated via HATU) .

Quantitative Performance Matrix
Metric4-Methyl-3-nitrobenzoyl Fluoride4-Methyl-3-nitrobenzoyl Chloride4-Methyl-3-nitrobenzoic Acid + HATU
Hydrolytic Half-Life (in H₂O/MeCN) > 24 hours (Highly Stable)< 5 minutes (Rapid Degradation)N/A (Stable as free acid)
Amidation Yield (Hindered Amines) 85% - 95%40% - 60% (due to side reactions)70% - 85%
Epimerization Risk (α-Chiral centers) Very LowHigh (via ketene formation)Low to Moderate
Atom Economy / Waste Profile High (Generates HF/Fluoride salt)High (Generates HCl)Very Low (Generates heavy urea/phosphorus waste)
Upfront Reagent Cost Moderate to HighLowHigh (Due to expensive coupling agent)
Purification Complexity Simple (Aqueous wash removes HF)Moderate (Must remove degraded acid)Complex (Requires chromatography to remove HATU byproducts)
The Verdict: Cost vs. Benefit
  • The Costs: The primary drawback of 4-Methyl-3-nitrobenzoyl fluoride is the upfront procurement cost or the cost of fluorinating agents (like DAST or XtalFluor-E) if generating it in situ[4]. Additionally, the generation of stoichiometric hydrogen fluoride (HF) during coupling requires the use of an acid scavenger (e.g., DIPEA or solid-supported carbonates).

  • The Benefits: The return on investment is realized during purification and scale-up. The elimination of heavy coupling agent waste (like the phosphine oxides or ureas generated by BOP/HATU) drastically reduces chromatography bottlenecks. Furthermore, the suppression of α -racemization and the ability to run reactions without strictly anhydrous conditions save significant operational time[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems. The inclusion of 19 F NMR monitoring allows for precise reaction tracking without the ambiguity of UV-based HPLC methods.

Protocol A: Direct Amidation using 4-Methyl-3-nitrobenzoyl Fluoride

Causality Note: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the HF byproduct. Without a scavenger, the evolved HF would protonate the nucleophilic amine, halting the reaction.

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-Methyl-3-nitrobenzoyl fluoride (1.0 mmol, 183.14 g/mol )[5] in anhydrous CH₂Cl₂ (5.0 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (1.5 mmol) via syringe.

  • Coupling: Slowly add the target amine (1.05 mmol) dropwise.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction via 19 F NMR (aliquot in CDCl₃). The sharp singlet of the acyl fluoride (typically around δ +20 to +45 ppm depending on the electronic environment) will disappear as the reaction reaches completion[4].

  • Workup: Dilute the mixture with CH₂Cl₂ (10 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine and DIPEA salts, followed by saturated aqueous NaHCO₃ (10 mL) to neutralize any residual acid.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure amide.

Workflow Step1 Step 1: Preparation Dissolve 4-Methyl-3-nitrobenzoyl fluoride in CH2Cl2 Step2 Step 2: Amine Addition Add 1.0 eq Amine + 1.5 eq DIPEA at 0°C Step1->Step2 Step3 Step 3: Reaction Stir at RT for 2-4 hours (Monitor via 19F NMR) Step2->Step3 Step4 Step 4: Workup Wash with 1M HCl, then Sat. NaHCO3 Step3->Step4 Step5 Step 5: Isolation Dry over MgSO4, Concentrate, Isolate Amide Step4->Step5

Step-by-step workflow for the highly efficient amidation of 4-Methyl-3-nitrobenzoyl fluoride.

Protocol B: In-Situ Generation via XtalFluor-E

If 4-Methyl-3-nitrobenzoyl fluoride is not commercially available at the required scale, it can be generated in situ from 4-Methyl-3-nitrobenzoic acid with high atom economy using XtalFluor-E, avoiding the toxicity of DAST[4].

  • Reagent Mixing: Suspend 4-Methyl-3-nitrobenzoic acid (1.0 mmol) and XtalFluor-E (1.1 mmol) in EtOAc (5.0 mL).

  • Catalysis: Add a catalytic amount of NaF (0.1 mmol). The fluoride ion assists in the deoxofluorination mechanism.

  • Generation: Stir at room temperature for 1 hour. The formation of the acyl fluoride can be confirmed via 19 F NMR.

  • Telescoped Coupling: The resulting solution can be filtered through a short pad of silica to remove sulfinate byproducts, and the filtrate can be directly subjected to Protocol A for amine coupling.

Conclusion

The transition from acyl chlorides and heavy coupling agents to acyl fluorides like 4-Methyl-3-nitrobenzoyl fluoride represents a paradigm shift in modern synthesis. While the initial reagent cost may be marginally higher, the downstream benefits—near-perfect hydrolytic stability, exceptional reactivity with hindered amines, elimination of epimerization, and simplified purification—make it a highly cost-effective choice for complex pharmaceutical synthesis and process chemistry scale-ups.

References

  • 4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5 Sigma-Aldrich[Link]

  • 4-Methyl-3-nitro-benzoyl fluoride | CID 20257232 National Institutes of Health (PubChem)[Link]

  • Unlocking the Power of Acyl Fluorides: A Comprehensive Guide to Synthesis and Properties ResearchGate[Link]

  • The development of new applications for pentafluoropyridine in organic chemistry Durham E-Theses [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (RSC Publishing)[Link]

  • Synthesis of Acyl Fluorides from Carboxylic Acids Using NaF-Assisted Deoxofluorination with XtalFluor-E The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Methyl-3-nitro-benzoyl fluoride proper disposal procedures

As a Senior Application Scientist, I recognize that handling reactive intermediates like 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) requires a rigorous, mechanistic approach to laboratory safety. In drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 4-Methyl-3-nitrobenzoyl fluoride (CAS: 80277-50-5) requires a rigorous, mechanistic approach to laboratory safety. In drug development and synthetic chemistry, acyl fluorides are highly valued for their stability relative to acyl chlorides; however, their disposal demands precise operational control.

Unlike standard organic waste, acyl fluorides cannot simply be discarded into a generic solvent waste carboy. When exposed to moisture or aqueous media, they undergo hydrolysis to generate Hydrogen Fluoride (HF) —a highly toxic, corrosive gas that penetrates tissue deeply and causes systemic toxicity by depleting physiological calcium[1][2].

The following guide provides a self-validating, step-by-step operational plan for the safe quenching and disposal of 4-Methyl-3-nitrobenzoyl fluoride, ensuring absolute safety for your research team and compliance with hazardous waste regulations.

Part 1: Mechanistic Hazard Profile & Quantitative Data

To design a safe disposal protocol, we must first understand the causality of the hazard. The highly electrophilic carbonyl carbon of 4-methyl-3-nitrobenzoyl fluoride is susceptible to nucleophilic attack. In the presence of water, this yields 4-methyl-3-nitrobenzoic acid and HF[3].

If this reaction occurs uncontrolled in a sealed waste container, the exothermic generation of HF gas will cause rapid pressurization, potentially leading to a catastrophic container rupture and lethal HF exposure. Therefore, the disposal strategy relies on controlled alkaline hydrolysis , which simultaneously drives the destruction of the reactive acyl fluoride and immediately neutralizes the generated HF into stable, soluble sodium fluoride (NaF)[2].

Table 1: Chemical & Hazard Profile of 4-Methyl-3-nitrobenzoyl fluoride

Property / ParameterSpecification / DataOperational Implication
CAS Number 80277-50-5[4]Ensure accurate tracking in chemical inventory systems.
Chemical Class Acyl FluorideRequires specific quenching prior to disposal.
Primary Hazards Corrosive, Lachrymator, HF Generator[1][5]Mandatory use of fume hood and specialized PPE.
Incompatible Materials Water, Moisture, Strong Bases (if uncontrolled), Glass (post-hydrolysis)[1][2]Quenching must be temperature-controlled; use plastic/HDPE for waste.
Quenching Byproducts Sodium 4-methyl-3-nitrobenzoate, Sodium Fluoride (NaF)Final waste stream is an aqueous, basic fluoride solution.

Part 2: Pre-Operational Logistics & Safety Requirements

Before initiating the disposal protocol, establish the following safety parameters:

  • Engineering Controls: The entire procedure must be executed within a certified, high-velocity chemical fume hood[1][3].

  • Personal Protective Equipment (PPE): Heavy-duty nitrile or neoprene gloves (extended cuff), a chemically resistant lab coat, splash goggles, and a full face shield[5].

  • Emergency Countermeasures: A tube of 2.5% Calcium Gluconate gel must be immediately accessible on the benchtop. In the event of skin contact, calcium gluconate acts as a local antidote, precipitating the fluoride ions as insoluble calcium fluoride ( CaF2​ ) and preventing deep tissue necrosis[2].

  • Material Compatibility: Do not use glass containers for the final waste storage. HF and concentrated fluoride solutions will etch and degrade borosilicate glass[2]. Use High-Density Polyethylene (HDPE) containers.

Part 3: Step-by-Step Quenching and Disposal Protocol

This protocol is designed as a self-validating system. Each critical step includes a verification check to ensure the chemical state is safe before proceeding to the next phase.

Step 1: Preparation of the Alkaline Quench Bath
  • Action: In a wide-mouth HDPE or polypropylene beaker, prepare a 2.0 M solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Causality: A strong base is required to ensure that as HF is generated, it is instantaneously deprotonated to fluoride ( F− ), preventing the outgassing of volatile HF.

  • Validation: Verify the pH of the bath is > 12 using pH indicator strips.

  • Temperature Control: Place the plastic beaker in a secondary ice-water bath and add a magnetic stir bar. Stir until the internal temperature drops below 5°C.

Step 2: Controlled Hydrolysis
  • Action: Using a chemically compatible pipette or addition funnel, begin adding the 4-Methyl-3-nitrobenzoyl fluoride waste dropwise into the vigorously stirring alkaline bath.

  • Causality: The hydrolysis of acyl fluorides is highly exothermic. Dropwise addition prevents thermal runaway, which could otherwise boil the solution and aerosolize hazardous components.

  • Validation: Monitor the temperature continuously. The internal temperature must not exceed 20°C. If it does, halt the addition and allow the bath to cool.

Step 3: Post-Reaction Verification
  • Action: Once all the acyl fluoride has been added, allow the solution to stir for an additional 2 to 3 hours at room temperature to ensure complete consumption of the starting material[3].

  • Validation (Critical): Test the pH of the solution. The pH must remain strongly basic (pH > 8.0). If the pH has dropped below 8.0, the base has been depleted, and free HF may be present. If so, add additional 2.0 M NaOH until the pH is stabilized above 8.0.

Step 4: Final Waste Segregation
  • Action: Transfer the fully quenched, basic aqueous solution into a designated HDPE hazardous waste carboy.

  • Labeling: Label the container strictly as: "Aqueous Hazardous Waste: Basic, Contains Fluoride Salts and Sodium 4-methyl-3-nitrobenzoate." Do not mix this with acidic waste streams, as lowering the pH will regenerate toxic HF gas.

  • Disposal: Entrust the final container to your institution's licensed environmental health and safety (EHS) waste disposal contractor[5].

Part 4: Operational Workflow Visualization

G A Identify Acyl Fluoride Waste (4-Methyl-3-nitrobenzoyl fluoride) C Controlled Dropwise Addition (Exothermic Hydrolysis) A->C B Prepare Alkaline Quench Bath (2M NaOH in Ice) B->C D Validation Step: Confirm pH > 8.0 C->D E Transfer to HDPE Container (Aqueous Fluoride Waste) D->E

Workflow for the alkaline hydrolysis and safe disposal of acyl fluoride laboratory waste.

References

  • Safety Data Sheet - Thermo Fisher Scientific: Benzoyl fluoride. Retrieved from 1

  • Working with Hazardous Chemicals - The Doyle Group (UCLA): Safety and Waste Disposal Information. Retrieved from 3

  • Organic Syntheses Procedure: Benzoyl fluoride. Retrieved from 2

  • SAFETY DATA SHEET - TCI Chemicals: Benzoyl Fluoride. Retrieved from 5

  • Sigma-Aldrich Product Catalog: 4-METHYL-3-NITRO-BENZOYL FLUORIDE | 80277-50-5. Retrieved from 4

Sources

Handling

Personal protective equipment for handling 4-Methyl-3-nitro-benzoyl fluoride

Advanced Safety and Operational Guide: Handling 4-Methyl-3-nitro-benzoyl fluoride Introduction & Chemical Profile 4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5, Formula: C8​H6​FNO3​ ) is a highly reactive acyl fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4-Methyl-3-nitro-benzoyl fluoride

Introduction & Chemical Profile

4-Methyl-3-nitro-benzoyl fluoride (CAS: 80277-50-5, Formula: C8​H6​FNO3​ ) is a highly reactive acyl fluoride utilized in advanced organic synthesis and drug development . Handling this compound requires strict adherence to specialized safety protocols due to its dual-hazard profile: it is both a moisture-sensitive acid fluoride and a toxic nitroaromatic compound . This guide provides a self-validating system for researchers to safely handle, process, and dispose of this chemical, ensuring operational excellence and laboratory safety.

The Causality of Hazards: Why Standard PPE Fails

To design an effective safety protocol, one must understand the mechanistic causality of the chemical's hazards. Standard laboratory PPE is insufficient for this compound due to two primary mechanisms:

  • Hydrofluoric Acid (HF) Generation: Upon contact with ambient moisture, mucosal membranes, or sweat, the acyl fluoride undergoes rapid hydrolysis, liberating hydrofluoric acid (HF) and 4-methyl-3-nitrobenzoic acid. HF is uniquely insidious; unlike other mineral acids that cause immediate surface burns, the uncharged HF molecule penetrates deep into the dermal and subcutaneous layers 1. Once inside, it dissociates, and the fluoride ion ( F− ) aggressively chelates intracellular calcium ( Ca2+ ) and magnesium ( Mg2+ ), leading to liquefaction necrosis, severe hypocalcemia, and potentially fatal cardiac arrhythmias 1.

  • Nitroaromatic Toxicity: The nitroaromatic moiety facilitates rapid dermal absorption. Systemic exposure can oxidize ferrous iron in hemoglobin to ferric iron, causing methemoglobinemia and cellular hypoxia.

Because standard nitrile laboratory gloves offer virtually zero resistance to HF permeation, handling this compound requires a specialized, multi-layered PPE matrix 2.

Quantitative Data: Specialized PPE Matrix

The following table outlines the mandatory PPE required for handling 4-Methyl-3-nitro-benzoyl fluoride, summarizing the quantitative specifications and mechanistic rationale.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Causality
Hand Protection Double-layered: Inner 0.1mm Nitrile, Outer >0.5mm Neoprene or Butyl Rubber (Breakthrough time >480 min for HF)Standard nitrile is highly permeable to HF [[2]](). Neoprene/Butyl provides superior resistance to permeation by hydrofluoric acid and nitroaromatics 2.
Eye/Face Protection ANSI Z87.1 Chemical splash goggles AND an 8-inch full face shieldPrevents severe corneal damage and systemic absorption from acid fluoride vapors and potential HF splashes 3.
Body Protection Tyvek/Polyethylene-coated chemical suit or heavy-duty rubberized lab coatPrevents skin absorption of nitroaromatics and systemic HF toxicity; standard cotton coats absorb and hold the acid against the skin.
Respiratory NIOSH-approved full-face respirator with acid gas/organic vapor cartridges (if outside hood)Protects against inhalation of HF gas released upon ambient moisture contact, which can cause pulmonary edema 1.

Experimental Protocol: Safe Handling Workflow

To ensure a self-validating safety system, follow this step-by-step methodology when utilizing 4-Methyl-3-nitro-benzoyl fluoride in synthetic workflows.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is operating at a face velocity of 80–120 feet per minute (fpm).

  • Ensure an unexpired tube of 2.5% Calcium Gluconate gel is physically present on the benchtop 2. Do not open the chemical container if the gel is missing.

  • Don all required PPE as outlined in the matrix above.

Step 2: Inert Atmosphere Setup

  • Due to moisture sensitivity, all reactions involving 4-Methyl-3-nitro-benzoyl fluoride must be conducted under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or inside a glovebox.

  • Flame-dry all glassware under vacuum and backfill with inert gas three times to eliminate surface moisture.

Step 3: Chemical Transfer and Reaction

  • Weigh the reagent inside a glovebox if possible. If using a fume hood, transfer the solid rapidly into a pre-tared, inert-gas-flushed round-bottom flask.

  • Dissolve the reagent in anhydrous solvents (e.g., anhydrous Dichloromethane or Tetrahydrofuran) to prevent premature hydrolysis.

  • Keep the primary container tightly sealed and store it in a desiccator immediately after use.

Workflow Visualization

G N1 Pre-Check: Fume Hood & Ca-Gluconate Gel Ready N2 Handling: Inert Atmosphere (Schlenk/Glovebox) N1->N2 Safe to Proceed N3 Incident Detection: Spill or Exposure? N2->N3 Incident Occurs N4 Skin Exposure: Massage 2.5% Ca-Gluconate N3->N4 Dermal Contact N5 Chemical Spill: Apply CaCO3 Neutralizer N3->N5 Surface Spill N6 Seek Immediate Medical Attention N4->N6 Continuous Massage N7 Dispose as HF Hazardous Waste N5->N7 Collect Solids

Workflow for 4-Methyl-3-nitro-benzoyl fluoride handling and HF exposure response.

Emergency Response & Disposal Plan

The following protocols must be memorized by all personnel handling acid fluorides.

Dermal Exposure Protocol (HF Burns):

  • Immediate Flushing: Immediately flush the affected area with copious amounts of tempered water for a maximum of 5 minutes 3. Speed is critical; prolonged washing delays the antidote application.

  • Antidote Application: Wearing intact Neoprene gloves, continuously massage 2.5% Calcium Gluconate gel into the affected area 4. The gel provides exogenous calcium to bind the penetrating fluoride ions, forming insoluble calcium fluoride ( CaF2​ ) and preventing systemic hypocalcemia 2.

  • Medical Escalation: Continue massaging the gel during transport to the nearest emergency room. Provide medical staff with the SDS and inform them of HF exposure 3.

Spill Cleanup & Disposal Protocol:

  • Evacuation & PPE: Evacuate the immediate area. Ensure full PPE (including a respirator if outside a fume hood) is worn before approaching the spill.

  • Neutralization: Do NOT use sand or silica-based absorbents, as HF reacts with silica to form toxic silicon tetrafluoride ( SiF4​ ) gas. Instead, cover the spill with an excess of Calcium Carbonate ( CaCO3​ ) or slaked lime 2. This neutralizes the acid and precipitates the fluoride as harmless CaF2​ .

  • Collection: Sweep the neutralized solid using a plastic dustpan and brush. Transfer the waste into a compatible polyethylene container (never glass, as HF etches glass).

  • Disposal: Label the container clearly as "Hazardous Waste - Contains Fluoride/Nitroaromatics" and dispose of it through your institution's hazardous waste management system, strictly segregated from strong acids.

References

  • "Clinical Practice Guidelines : Hydrofluoric acid exposure", The Royal Children's Hospital. URL:[Link]

  • "HF EXPOSURE", University of Illinois. URL: [Link]

  • "Hydrofluoric Acid/Hydrogen Fluoride Emergency Protocol", University of Saskatchewan. URL: [Link]

  • "Guidelines for the Safe Use of Hydrofluoric Acid", McGill University. URL: [Link]

Sources

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